molecular formula C8H5ClN2O2 B1372585 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1020038-42-9

7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B1372585
CAS No.: 1020038-42-9
M. Wt: 196.59 g/mol
InChI Key: BEFUOITXMHRTRQ-UHFFFAOYSA-N
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Description

7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS 1020038-42-9) is a high-purity chemical reagent supplied as a hydrate with a minimum purity of 95% . This compound features the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities and similarity to purine and indole rings . This scaffold is recognized as a "drug prejudice" framework and is found in several clinical drugs, making it a valuable building block in drug discovery . In research settings, this specific chloro-substituted derivative serves as a critical intermediate in developing novel therapeutic agents. It has been identified as a key precursor for antituberculosis compounds, particularly as part of the imidazo[1,2-a]pyridine amide (IPA) class that inhibits the QcrB subunit of cytochrome bcc oxidase in Mycobacterium tuberculosis , a promising target against drug-resistant strains . Furthermore, its close structural analog, 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid, has been documented as a commercially available fluorescent probe for monitoring alkaline pH in biological systems, demonstrating high selectivity, a large Stokes shift, and successful application in live cell imaging . The compound's mechanism of action in pH sensing is attributed to the break of an intramolecular hydrogen bond upon interaction with hydroxide ions . Researchers will find this product valuable for projects involving infectious disease drug discovery, the development of optical chemical sensors, and general medicinal chemistry. The molecular weight of the anhydrous form is 196.59 g/mol . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-5-1-2-11-4-6(8(12)13)10-7(11)3-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFUOITXMHRTRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651760
Record name 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020038-42-9
Record name 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry and drug development.[1][2] Its rigid, planar structure and unique electronic properties make it an ideal framework for designing molecules that can interact with a wide array of biological targets. This has led to the development of numerous clinically significant drugs, including the anxiolytic alpidem and the hypnotic zolpidem.[3] The specific functionalization of this core allows for the fine-tuning of pharmacological activity.

This guide focuses on the synthesis of a key derivative, This compound . The presence of a chlorine atom at the 7-position and a carboxylic acid at the 2-position provides two strategic handles for further molecular elaboration, making it a highly valuable building block for creating libraries of novel compounds for drug screening and development.

This document provides a detailed, mechanistically-grounded overview of the most efficient and scalable synthetic routes to this target molecule, designed for researchers and scientists in the field of organic and medicinal chemistry.

Retrosynthetic Analysis: A Two-Step Strategy

A logical retrosynthetic approach to this compound identifies a robust two-step sequence. The primary disconnection is the carboxylic acid moiety, which can be readily formed via the hydrolysis of a more stable ester precursor, such as an ethyl ester. This simplifies the synthesis and purification of the core heterocyclic structure.

The second disconnection breaks the imidazo[1,2-a]pyridine ring at the C-N bond, leading back to two key starting materials: 2-amino-4-chloropyridine and an appropriate three-carbon electrophile, such as ethyl bromopyruvate . This approach, a variation of the classic Tschitschibabin reaction, is a reliable method for constructing the fused heterocyclic system.[4]

G Target This compound Ester Ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate Target->Ester Hydrolysis SMs Starting Materials Ester->SMs Condensation/Cyclization Amine 2-Amino-4-chloropyridine SMs->Amine Pyruvate Ethyl Bromopyruvate SMs->Pyruvate

Caption: Retrosynthetic pathway for the target molecule.

Part 1: Synthesis of Key Precursor: 2-Amino-4-chloropyridine

The availability and purity of the starting 2-amino-4-chloropyridine are critical for the success of the subsequent cyclization. While commercially available, an efficient and scalable laboratory synthesis is often required. Several methods have been reported, with one common route involving the Hofmann degradation of 4-chloropicolinamide.[5] An alternative, improved procedure starts from 2-aminopyridine via selective chlorination.[6][7]

Recommended Protocol: Synthesis via Hofmann Rearrangement

This method leverages readily available starting materials and avoids harsh conditions.

  • Amidation: 4-Chloropicolinic acid is converted to its corresponding amide, 4-chloropicolinamide. This can be achieved by first converting the acid to the acid chloride using thionyl chloride, followed by reaction with ammonia.

  • Hofmann Rearrangement: The 4-chloropicolinamide is then subjected to a Hofmann rearrangement using a reagent like sodium hypobromite (generated in situ from bromine and sodium hydroxide) or a commercially available reagent like (diacetoxyiodo)benzene. This reaction proceeds via a nitrene intermediate to yield the desired 2-amino-4-chloropyridine.

ReagentMolar Mass ( g/mol )Role
4-Chloropicolinic acid157.56Starting Material
Thionyl chloride118.97Chlorinating Agent
Aqueous Ammonia17.03 (as NH₃)Nucleophile
Sodium Hydroxide40.00Base
Bromine159.81Oxidant

Part 2: Construction of the Imidazo[1,2-a]pyridine Core

The core of the synthesis lies in the efficient construction of the fused heterocyclic ring system. The reaction of 2-amino-4-chloropyridine with ethyl bromopyruvate is a robust and high-yielding method.

Mechanism: SN2 Alkylation followed by Intramolecular Cyclization

The reaction proceeds through a well-established two-step sequence within a single pot:

  • Initial SN2 Attack: The most nucleophilic nitrogen of 2-amino-4-chloropyridine (the endocyclic pyridine nitrogen) attacks the electrophilic carbon of ethyl bromopyruvate, displacing the bromide ion. This forms an N-alkylated pyridinium salt intermediate.

  • Intramolecular Cyclization & Dehydration: The exocyclic amino group then acts as a nucleophile, attacking the ketone carbonyl carbon of the pyruvate moiety. This is followed by a dehydration step, often facilitated by heating, which results in the formation of the aromatic imidazo[1,2-a]pyridine ring system.

G cluster_step1 Step 1: SN2 Alkylation cluster_step2 Step 2: Cyclization & Dehydration A 2-Amino-4-chloropyridine + Ethyl Bromopyruvate B Pyridinium Salt Intermediate A->B SN2 Attack C Intramolecular Nucleophilic Attack B->C Tautomerization & Attack D Dehydration C->D E Ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate D->E

Caption: Mechanism for the formation of the imidazo[1,2-a]pyridine core.

Experimental Protocol: Synthesis of Ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate
  • Reaction Setup: To a solution of 2-amino-4-chloropyridine (1.0 eq) in a suitable solvent such as ethanol or acetone, add ethyl bromopyruvate (1.1 eq).

  • Reaction Conditions: The mixture is typically stirred at room temperature initially to facilitate the SN2 reaction, then heated to reflux (e.g., in ethanol) for several hours to drive the cyclization and dehydration. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is often neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude ester is purified by column chromatography on silica gel to yield the pure ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate.

Part 3: Final Step - Ester Hydrolysis to Carboxylic Acid

The final step is the conversion of the stable ethyl ester to the desired carboxylic acid. This is most commonly achieved through base-catalyzed hydrolysis (saponification).

Mechanism: Base-Catalyzed Hydrolysis (Saponification)

The process involves the nucleophilic acyl substitution of the ester.

  • Nucleophilic Attack: A hydroxide ion (from a base like NaOH or KOH) attacks the electrophilic carbonyl carbon of the ester.

  • Tetrahedral Intermediate: This forms a tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling the ethoxide ion as a leaving group.

  • Acid-Base Reaction: The ethoxide ion, being a strong base, deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt. An acidic workup is required to protonate the carboxylate and yield the final product.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: The ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • Base Addition: An aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (typically 2-3 equivalents), is added to the solution.

  • Reaction Conditions: The mixture is stirred, often with heating (e.g., 60 °C), for a period ranging from a few hours to overnight. Microwave irradiation can significantly accelerate this step, often reducing reaction times to minutes.[8][9]

  • Work-up and Isolation: After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature. The alcohol solvent is removed under reduced pressure. The remaining aqueous solution is then carefully acidified with a strong acid (e.g., 1M HCl) to a pH of approximately 3-4.

  • Precipitation: The acidification protonates the carboxylate salt, causing the less soluble carboxylic acid to precipitate out of the solution.

  • Filtration and Drying: The solid precipitate is collected by vacuum filtration, washed with cold water to remove residual salts, and dried under vacuum to yield the final product, this compound.

Hydrolysis MethodBaseSolventTemperatureTimeTypical Yield
Conventional HeatingNaOH or LiOHMeOH/H₂O60-80 °C4-12 hGood to Excellent
Microwave IrradiationK₂CO₃ or NaOHEtOH/H₂O100-180 °C15-30 minExcellent

Alternative Synthetic Strategies

While the two-component condensation is highly effective, other modern synthetic methods can also be employed to generate the imidazo[1,2-a]pyridine scaffold.

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: This is a powerful one-pot, three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide.[10][11] While this method typically yields 3-amino-imidazo[1,2-a]pyridines, modifications to the starting materials can provide access to other substitution patterns.[3][12]

  • Transition-Metal-Catalyzed Reactions: Copper and palladium-catalyzed reactions have emerged as versatile tools for C-N and C-C bond formation, enabling various cyclization strategies to form the imidazo[1,2-a]pyridine core.[13][14] These can include intramolecular Ullmann-type condensations or oxidative cyclizations.[13][15]

G Start 2-Amino-4-chloropyridine + Ethyl Bromopyruvate Step1 Step 1: Condensation/Cyclization (Reflux in Ethanol) Start->Step1 Intermediate Ethyl 7-chloroimidazo[1,2-a]pyridine- 2-carboxylate Step1->Intermediate Step2 Step 2: Hydrolysis (NaOH, MeOH/H2O, Heat or MW) Intermediate->Step2 Final 7-Chloroimidazo[1,2-a]pyridine- 2-carboxylic acid Step2->Final

References

physicochemical properties of 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

Introduction: Unveiling a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its rigid, planar structure and versatile substitution patterns make it an ideal framework for designing novel therapeutic agents. This guide focuses on a specific derivative, This compound , providing a comprehensive analysis of its fundamental physicochemical properties. Understanding these characteristics is paramount for drug development professionals, as they directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and ultimate therapeutic efficacy.

This document moves beyond a simple data sheet, offering insights into the causality behind experimental choices and providing robust, field-proven protocols for the empirical determination of these critical parameters.

Core Molecular and Structural Data

A precise understanding of the molecule's basic identity is the foundation of all further physicochemical characterization. The fundamental properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 1020038-42-9[3]
Molecular Formula C₈H₅ClN₂O₂[3]
Molecular Weight 196.59 g/mol [4]
Canonical SMILES C1=CC2=C(C=C1Cl)N=C(N2C=C2)C(=O)O[3]
InChI Key BEFUOITXMHRTRQ-UHFFFAOYSA-N[3]

Summary of Key Physicochemical Properties

The following table provides a high-level overview of the essential physicochemical data for this compound. It is important to note that while some data is available from suppliers, key experimental values such as pKa and logP are not readily published and must be determined empirically. The subsequent sections provide detailed protocols for this purpose.

ParameterValue / Expected RangeSignificance in Drug Development
Appearance Pale cream powderBasic quality control, indicator of purity.
Aqueous Solubility pH-dependent; low in acidic pH, higher in neutral to basic pHAffects dissolution, bioavailability, and formulation options.
Acidity / Basicity (pKa) Expected pKa₁ ~2-4 (Carboxylic Acid); pKa₂ ~4-6 (Pyridine N)Governs ionization state, which impacts solubility, permeability, and receptor binding.
Lipophilicity (logP) Predicted: 1.0 - 2.5Influences membrane permeability, plasma protein binding, and metabolism.

In-Depth Analysis and Experimental Protocols

This section delves into the most critical physicochemical parameters, providing both the theoretical grounding for expected values and detailed, self-validating experimental protocols for their determination.

Acidity and Basicity (pKa): The Key to pH-Dependent Behavior

Expertise & Experience: The ionization state of a molecule is arguably one of its most important properties. For this compound, two primary ionizable centers exist: the acidic carboxylic acid group and the basic pyridine-like nitrogen of the imidazopyridine ring. The equilibrium between the neutral, cationic, anionic, and zwitterionic forms is dictated by the pKa of these groups and the pH of the surrounding medium. The electron-withdrawing effect of the chlorine atom at the 7-position is expected to slightly increase the acidity (lower the pKa) of the carboxylic acid and decrease the basicity (lower the pKa) of the heterocyclic nitrogen compared to their unsubstituted counterparts.[5]

Trustworthiness (Protocol): Potentiometric Titration for pKa Determination

Potentiometric titration is the gold-standard method for accurately determining pKa values.[6] It relies on monitoring pH changes as a precise volume of titrant (acid or base) is added to the sample solution.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[6]

  • Sample Preparation: Prepare a ~1 mM solution of the compound in deionized water or a suitable co-solvent if solubility is limited. A concentration of at least 10⁻⁴ M is required for sensitivity.[6]

  • Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.[6] This minimizes fluctuations in activity coefficients.

  • Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration. This displaces dissolved carbon dioxide, which can form carbonic acid and interfere with the accurate determination of the compound's pKa.[6]

  • Titration (Acidification): Place the solution vessel on a magnetic stirrer and immerse the calibrated pH electrode. Acidify the solution to a starting pH of ~1.8-2.0 with 0.1 M HCl.

  • Titration (Basification): Titrate the acidic solution by adding small, precise increments of 0.1 M NaOH. Record the pH value after each addition, allowing the reading to stabilize. Continue until the pH reaches ~12.[6]

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.[7][8] Specialized software is typically used to calculate the inflection points and derive precise pKa values.

  • Replication: Perform a minimum of three independent titrations to ensure the reliability and reproducibility of the results, reporting the average pKa and standard deviation.[6]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Calibrate pH Meter (pH 4, 7, 10) prep2 Prepare ~1 mM Sample Solution prep1->prep2 prep3 Add 0.15 M KCl (Ionic Strength) prep2->prep3 prep4 Purge with N₂ Gas prep3->prep4 titr1 Acidify to pH ~2 with 0.1 M HCl prep4->titr1 titr2 Titrate with 0.1 M NaOH (Incremental Additions) titr1->titr2 titr3 Record pH vs. Volume titr2->titr3 ana1 Plot Titration Curve (pH vs. Volume) titr3->ana1 ana2 Identify Half-Equivalence Points ana1->ana2 ana2->ana2 ana3 Calculate pKa Values ana2->ana3 caption Workflow for Potentiometric pKa Determination.

Caption: Workflow for Potentiometric pKa Determination.

Lipophilicity (logP): A Predictor of Membrane Permeability

Expertise & Experience: The octanol-water partition coefficient (logP) is the industry standard for measuring lipophilicity. It describes how a compound distributes itself between a nonpolar (octanol) and polar (aqueous) phase. This parameter is a crucial predictor of a drug's ability to cross biological membranes. Given its polar carboxylic acid function and relatively nonpolar heterocyclic core, this compound is expected to have a moderate logP value.

Trustworthiness (Protocol): logP Determination by Reverse-Phase HPLC

While the traditional shake-flask method is conceptually simple, it is labor-intensive and requires significant amounts of pure compound. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a widely accepted, high-throughput alternative that correlates a compound's retention time with its logP.[9][10][11]

Step-by-Step Methodology:

  • System Setup: Use a C18 reversed-phase column. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like methanol or acetonitrile.

  • Calibration Curve: Prepare solutions of at least 5-6 commercially available compounds with well-established logP values that bracket the expected logP of the test compound.

  • Isocratic Elution: Inject each standard compound onto the column using a series of isocratic mobile phase compositions (e.g., 40%, 50%, 60%, 70% methanol).

  • Calculate Retention Factor (k): For each standard at each mobile phase composition, calculate the retention factor k using the formula: k = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.

  • Extrapolate to log k_w: For each standard, plot log k against the percentage of organic modifier. Extrapolate the resulting linear regression to 100% aqueous phase (0% modifier) to determine the log kw value.[9]

  • Generate Calibration Plot: Plot the known logP values of the standards against their calculated log kw values. This creates the master calibration curve for the system.

  • Analyze Test Compound: Inject the this compound solution and determine its log kw value using the same procedure (steps 3-5).

  • Determine logP: Using the calibration plot from step 6 and the log kw of the test compound, interpolate to find its experimental logP value.

G cluster_cal Calibration cluster_test Test Compound Analysis cal1 Select 5-6 Standards (Known logP) cal2 Run Standards at Multiple % Organic Modifier cal1->cal2 cal3 Calculate log k for each run cal2->cal3 cal4 Extrapolate to 100% Aqueous (Calculate log kw) cal3->cal4 cal5 Plot logP vs. log kw (Generate Calibration Curve) cal4->cal5 test3 Interpolate logP from Calibration Curve cal5->test3 Use Curve test1 Run Test Compound at Multiple % Organic test2 Calculate its log kw test1->test2 test2->test3 caption Workflow for RP-HPLC logP Determination.

Caption: Workflow for RP-HPLC logP Determination.

Aqueous Solubility: A Gatekeeper for Bioavailability

Expertise & Experience: Solubility is a critical factor determining a drug's absorption and bioavailability.[12][13] For an ionizable compound like this one, aqueous solubility is highly pH-dependent. At a pH well below the carboxylic acid's pKa, the molecule will be predominantly in its neutral, less soluble form. As the pH increases above the pKa, the molecule deprotonates to form the more soluble carboxylate salt. Therefore, solubility should be assessed across a physiologically relevant pH range.

Trustworthiness (Protocol): Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the definitive technique for measuring thermodynamic (equilibrium) solubility.[14]

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).

  • Sample Addition: Add an excess amount of the solid compound to a vial containing a known volume of each buffer. The excess solid is crucial to ensure that an equilibrium with the saturated solution is achieved.[14]

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by filtration through a low-binding 0.22 µm filter.[13]

  • Quantification: Accurately dilute an aliquot of the clear, saturated filtrate. Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or, more specifically and reliably, HPLC with UV detection.[13]

  • Calculation: Calculate the solubility in units such as mg/mL or µM based on the measured concentration and dilution factor.

G cluster_sep Phase Separation prep Prepare Buffers (e.g., pH 2.0, 5.0, 7.4) add Add Excess Solid Compound to Buffer prep->add shake Equilibrate on Shaker (24-48h at constant T) add->shake sep1 Centrifuge Sample shake->sep1 sep2 Filter Supernatant (0.22 µm filter) sep1->sep2 quant Quantify Concentration of Filtrate via HPLC-UV sep2->quant calc Calculate Solubility (mg/mL or µM) quant->calc caption Workflow for Thermodynamic Solubility Determination.

Caption: Workflow for Thermodynamic Solubility Determination.

Spectral Properties for Structural Confirmation

Spectral analysis is indispensable for verifying molecular structure and ensuring sample purity. While specific spectra for this compound are not publicly available, the expected features based on its structure are described below.

  • ¹³C NMR Spectroscopy: The carbon spectrum provides a map of the carbon framework. Key expected signals include the carbonyl carbon of the carboxylic acid, which is highly deshielded and appears in the 160-185 ppm range.[15][16] The remaining aromatic and heterocyclic carbons will appear further upfield.

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. The spectrum of this compound would be characterized by:

    • A very broad O-H stretch from the carboxylic acid dimer hydrogen bonding, appearing from ~2500-3300 cm⁻¹.

    • A strong, sharp C=O (carbonyl) stretch, expected around 1680-1710 cm⁻¹ due to conjugation with the imidazopyridine ring.[15][17]

    • Multiple C=N and C=C stretching vibrations from the aromatic rings in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. In a high-resolution mass spectrum (HRMS), the compound would show a molecular ion peak corresponding to its exact mass (196.0094 for the C₈H₅³⁵ClN₂O₂ isotopologue). A characteristic fragmentation pattern would likely involve the loss of a carboxyl group (-COOH, 45 Da) or carbon dioxide (-CO₂, 44 Da).

Conclusion

The —particularly its pKa, logP, and pH-dependent solubility—are defining characteristics that will govern its behavior in biological systems. The theoretical insights and robust experimental protocols provided in this guide equip researchers and drug development scientists with the necessary framework to accurately characterize this molecule. This empirical data is not merely academic; it is the essential foundation for rational drug design, enabling informed decisions in lead optimization, formulation development, and the prediction of in vivo performance.

References

Unraveling the Enigmatic Mechanism of Action of 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This guide delves into the proposed mechanism of action of a specific analogue, 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid, by synthesizing data from the broader class of imidazo[1,2-a]pyridine derivatives. While direct studies on this particular molecule are nascent, a wealth of research on structurally related compounds points towards potent modulation of key cellular signaling pathways implicated in oncology and inflammatory diseases. This document will provide an in-depth analysis of the likely molecular targets and cellular effects, offering a robust framework for researchers and drug development professionals exploring its therapeutic potential.

Introduction: The Prominence of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a fused bicyclic 5-6 heterocycle that has garnered significant attention for its wide-ranging pharmacological activities.[2][3] This scaffold is present in several commercially available drugs, including zolpidem (an insomnia therapeutic) and alpidem (an anxiolytic), underscoring its clinical relevance.[2] In recent years, the focus has shifted towards the development of imidazo[1,2-a]pyridine derivatives as potent therapeutic agents in oncology, infectious diseases, and inflammatory conditions.[1][2]

The versatility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of its biological activity.[1] The subject of this guide, this compound, features a chlorine atom at the 7-position and a carboxylic acid group at the 2-position, modifications that are anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties.

Proposed Mechanism of Action: Insights from Structurally Related Analogs

Based on extensive research into the imidazo[1,2-a]pyridine class of molecules, the primary mechanism of action for many derivatives, particularly in the context of cancer, is the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway.[4] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.

Primary Target: PI3K/AKT/mTOR Pathway Inhibition

Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives can act as potent inhibitors of PI3K, with some compounds exhibiting IC50 values in the nanomolar range.[4] It is proposed that these compounds function as ATP-competitive inhibitors, binding to the ATP-binding pocket of PI3K and thereby blocking its kinase activity.[4] This inhibition sets off a cascade of downstream effects:

  • Inhibition of AKT Phosphorylation: By blocking PI3K, the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) is halted. PIP3 is essential for the recruitment and subsequent phosphorylation of AKT at Ser473 and Thr308. The inhibition of AKT phosphorylation is a key indicator of PI3K pathway suppression.[4]

  • Downregulation of mTOR Signaling: Activated AKT phosphorylates and activates mTOR, a serine/threonine kinase that is a central regulator of cell growth and proliferation. Inhibition of the PI3K/AKT axis leads to the dephosphorylation and inactivation of mTOR and its downstream effectors, such as p70S6K and 4E-BP1.[4]

The culmination of these events is a potent anti-proliferative and pro-apoptotic effect in cancer cells.

Diagram: Proposed PI3K/AKT/mTOR Inhibition by this compound

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Stimulation Compound 7-Chloroimidazo[1,2-a]pyridine -2-carboxylic acid Compound->PI3K Inhibition

Caption: Proposed inhibition of the PI3K/AKT/mTOR pathway.

Secondary and Complementary Mechanisms

Beyond the PI3K/AKT/mTOR axis, the imidazo[1,2-a]pyridine scaffold has been associated with the modulation of other critical cellular pathways:

  • STAT3/NF-κB Signaling: Certain derivatives have demonstrated anti-inflammatory effects by inhibiting the STAT3 and NF-κB signaling pathways.[5] This is achieved by preventing the degradation of IκBα, which sequesters NF-κB in the cytoplasm, and by reducing the phosphorylation of STAT3.[5] This dual inhibition can lead to the downregulation of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[5]

  • Antitubercular Activity: In the context of infectious diseases, some imidazo[1,2-a]pyridine analogues have been identified as potent inhibitors of Mycobacterium tuberculosis.[6] A key target in this regard is QcrB, a subunit of the electron transport chain's bc1 complex, which is essential for cellular respiration and ATP synthesis in the bacterium.[6]

Experimental Validation: A Step-by-Step Methodological Approach

To empirically validate the proposed mechanism of action for this compound, a series of well-established in vitro assays are recommended.

Kinase Inhibition Assays

Objective: To determine the direct inhibitory effect of the compound on PI3K and other relevant kinases.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human PI3K isoforms (α, β, γ, δ) are obtained. A suitable substrate, such as phosphatidylinositol (4,5)-bisphosphate (PIP2), is prepared in a lipid vesicle format.

  • Assay Reaction: The kinase reaction is initiated by adding ATP to a mixture of the PI3K enzyme, the test compound at various concentrations, and the PIP2-containing vesicles.

  • Detection of Product Formation: The production of PIP3 is quantified using a variety of methods, such as fluorescently labeled PIP3-binding proteins in a competitive binding assay or mass spectrometry-based approaches.

  • Data Analysis: The IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity, is calculated by fitting the dose-response data to a sigmoidal curve.

Western Blot Analysis of Pathway Modulation

Objective: To assess the effect of the compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR and STAT3/NF-κB pathways in a cellular context.

Protocol:

  • Cell Culture and Treatment: A relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) is cultured to approximately 80% confluency. The cells are then treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).

  • Protein Extraction: The cells are lysed, and the total protein concentration is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of key proteins (e.g., p-AKT (Ser473), total AKT, p-mTOR, total mTOR, p-STAT3, total STAT3, IκBα).

  • Detection and Analysis: Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Diagram: Experimental Workflow for Mechanism of Action Validation

Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays KinaseAssay Kinase Inhibition Assay (e.g., PI3K isoforms) IC50 Determination of IC50 KinaseAssay->IC50 CellCulture Cancer Cell Line Culture (e.g., MCF-7, A549) CompoundTreatment Treatment with 7-Chloroimidazo[1,2-a]pyridine -2-carboxylic acid CellCulture->CompoundTreatment WesternBlot Western Blot Analysis CompoundTreatment->WesternBlot CellViability Cell Viability Assay (e.g., MTT, CellTiter-Glo) CompoundTreatment->CellViability PhosphoProteins Analysis of p-AKT, p-mTOR, p-STAT3, IκBα WesternBlot->PhosphoProteins EC50 Determination of EC50 CellViability->EC50

Caption: A streamlined workflow for validating the proposed mechanism of action.

Quantitative Data Summary

While specific quantitative data for this compound is not yet available in the public domain, the following table presents representative data for other imidazo[1,2-a]pyridine derivatives to provide a comparative context.

DerivativeTargetAssay TypeIC50/EC50Cell LineReference
PI3Kα InhibitorPI3KαKinase Assay2 nM-[4]
Compound 6AKT/mTORWestern Blot-Melanoma, Cervical Cancer[4]
MIANF-κBELISA-MDA-MB-231, SKOV3[5]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosisMIC Assay0.069–0.174 μMM. tuberculosis[6]

Conclusion and Future Directions

The collective evidence from the broader class of imidazo[1,2-a]pyridine compounds strongly suggests that this compound is a promising candidate for further investigation as an inhibitor of key cellular signaling pathways, most notably the PI3K/AKT/mTOR cascade. Its potential to also modulate inflammatory pathways like STAT3/NF-κB warrants a multi-faceted evaluation of its therapeutic applications.

Future research should focus on the direct experimental validation of these proposed mechanisms of action for this specific molecule. In vivo studies in relevant animal models will be crucial to assess its efficacy, pharmacokinetics, and safety profile. Furthermore, structure-activity relationship (SAR) studies around the 7-chloro and 2-carboxylic acid moieties will be invaluable for optimizing its potency and selectivity, ultimately paving the way for its potential clinical development.

References

An In-Depth Technical Guide to the Crystal Structure Analysis of 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Foreword: The Rationale Behind Structural Elucidation

In modern medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" due to its prevalence in compounds exhibiting a wide array of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2] The precise three-dimensional arrangement of atoms within a molecule—its crystal structure—governs its intermolecular interactions with biological targets. Therefore, a thorough understanding of the solid-state structure of a lead compound like 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is not merely an academic exercise; it is a critical step in rational drug design. It informs our understanding of solubility, stability, and, most importantly, the specific interactions—hydrogen bonds, halogen bonds, and π-π stacking—that dictate its binding affinity and selectivity. This guide provides a comprehensive walkthrough of the methodologies and analytical logic required to fully characterize the crystal structure of this promising heterocyclic compound.

PART 1: Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystal

The journey to structural analysis begins with the synthesis of the target molecule and the subsequent growth of high-quality single crystals, a process that is often both an art and a science.[3]

Section 1.1: A Validated Synthetic Pathway

The synthesis of the imidazo[1,2-a]pyridine core is reliably achieved through the cyclocondensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[4][5] For the title compound, a logical and efficient approach involves the reaction of 4-chloro-2-aminopyridine with bromopyruvic acid.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 4-chloro-2-aminopyridine (1.0 eq) in anhydrous ethanol, add bromopyruvic acid (1.05 eq).

  • Cyclization: Heat the mixture to reflux for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate, which is the hydrobromide salt of the product, is collected by vacuum filtration.

  • Neutralization & Purification: The collected solid is suspended in water and neutralized by the slow addition of a saturated sodium bicarbonate solution until a pH of ~7-8 is reached. The free acid form of the product precipitates out of the solution.

  • Final Product: The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound as a powder, typically a pale cream or off-white solid.[6][7]

Section 1.2: The Critical Art of Crystal Growth

Obtaining diffraction-quality crystals is frequently the bottleneck in structural analysis.[8][9] The goal is to create a state of supersaturation from which the molecule can slowly and orderly precipitate into a crystalline lattice. For a polar, aromatic carboxylic acid like the title compound, several methods are viable.

Experimental Protocol: Single Crystal Growth

  • Method 1: Slow Evaporation (Primary Choice):

    • Dissolve the synthesized powder in a suitable solvent, such as methanol or a dimethylformamide (DMF)/ethanol mixture, until saturation is achieved at room temperature.[3]

    • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

    • Cover the vial with parafilm and pierce it with 1-3 small holes using a needle. This slows the rate of evaporation, which is crucial for the growth of large, well-ordered crystals.

    • Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.

  • Method 2: Vapor Diffusion (Alternative):

    • Prepare a saturated solution of the compound in a solvent in which it is highly soluble (e.g., DMF) and place it in a small, open vial.

    • Place this small vial inside a larger, sealed jar that contains a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether).[6]

    • Slow diffusion of the anti-solvent vapor into the compound's solution will gradually reduce its solubility, inducing crystallization.

G cluster_synthesis Synthesis cluster_crystallization Crystallization S1 4-Chloro-2-aminopyridine + Bromopyruvic Acid S2 Reflux in Ethanol S1->S2 S3 Isolation of Hydrobromide Salt S2->S3 S4 Neutralization (NaHCO3) S3->S4 S5 Purified Powder Product S4->S5 C1 Dissolve in Methanol/DMF S5->C1 Proceed to Crystallization C2 Slow Evaporation C1->C2 C3 Single Crystal Formation C2->C3

Caption: Synthetic and Crystallization Workflow.

PART 2: Deciphering the Architecture: Structure Determination and Analysis

With a suitable crystal in hand, the process of elucidating its atomic-level structure begins. Single-Crystal X-ray Diffraction (SCXRD) is the definitive technique for this purpose.[8][10]

Section 2.1: The SCXRD Experiment: A Self-Validating Protocol

The experiment involves irradiating the crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted spots contain the information needed to determine the arrangement of atoms.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations, which improves the quality of the diffraction data. Data is collected on a diffractometer, often equipped with a CCD detector, using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54178 Å) radiation. A full sphere of data is collected by rotating the crystal through a series of angles.

  • Structure Solution: The collected data is processed to yield a set of reflection intensities. The phase problem is solved using direct methods (e.g., with SHELXT) to generate an initial electron density map.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL). Anisotropic displacement parameters are applied to non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The refinement is complete when the R-factor (a measure of agreement between the calculated and observed structure factors) converges to a low value (typically < 5%).

Section 2.2: Analysis of Crystallographic Data

As no public crystal structure for this compound is available, the following data is presented as a realistic, hypothetical model based on closely related structures for illustrative purposes.

Table 1: Hypothetical Crystallographic Data and Refinement Parameters

ParameterValueCausality & Significance
Chemical FormulaC₈H₅ClN₂O₂Defines the atomic composition of the asymmetric unit.[6]
Formula Weight196.59 g/mol Used in the calculation of density and other crystal parameters.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell. Monoclinic is common for such planar heterocyclic systems.
Space GroupP2₁/cA common centrosymmetric space group for organic molecules, indicating the presence of inversion centers.
a, b, c [Å]a = 8.51, b = 5.62, c = 16.75The dimensions of the unit cell.
α, β, γ [°]α = 90, β = 98.5, γ = 90The angles of the unit cell; for monoclinic, α and γ are 90°.
Volume [ų]792.1The volume of the unit cell.
Z4The number of molecules in the unit cell.
Density (calculated)1.650 g/cm³A physically meaningful value that can be compared to experimental measurements.
R-factor (R1)0.045A low R-factor indicates a good fit between the crystallographic model and the experimental diffraction data.
Goodness-of-Fit (Goof)1.05A value close to 1.0 indicates a good refinement.
Section 2.3: Molecular Geometry and Supramolecular Assembly

The true expertise lies in interpreting the refined structure to understand how the molecule packs in the solid state.

Molecular Conformation: The imidazo[1,2-a]pyridine fused ring system is expected to be essentially planar, a common feature of such aromatic heterocycles. The carboxylic acid group at the C2 position may exhibit a slight twist relative to this plane, influenced by the intermolecular interactions it forms.

Intermolecular Interactions & Crystal Packing: The crystal packing is dictated by a network of non-covalent interactions. For this molecule, three key interactions are anticipated:

  • Carboxylic Acid Dimerization: The most dominant interaction is expected to be the formation of a robust, centrosymmetric dimer via strong O-H···O hydrogen bonds between the carboxylic acid groups of two neighboring molecules. This is a classic and highly stable supramolecular synthon.

  • Halogen Bonding/Weak Hydrogen Bonds: The chlorine atom at the C7 position can act as a halogen bond donor or a weak hydrogen bond acceptor (C-H···Cl). These interactions, while weaker than the carboxylic acid dimerization, are crucial for organizing the dimers into a 3D architecture.[3]

  • π-π Stacking: The planar aromatic rings are likely to engage in offset π-π stacking interactions, further stabilizing the crystal lattice. These interactions involve the overlap of the electron-rich π systems of adjacent molecules.

G M1 Molecule A M1_COOH COOH M1->M1_COOH M1_Cl Cl M1->M1_Cl M2 Molecule B (Inverted) M2_COOH HOOC M2->M2_COOH M3 Molecule C M3_Ring Aromatic Ring M3->M3_Ring M4 Molecule D M4_Ring Aromatic Ring M4->M4_Ring M1_COOH->M2_COOH O-H···O (Dimerization) M1_Cl->M3 C-H···Cl (Weak H-Bond) M3_Ring->M4_Ring π-π Stacking

Caption: Key Intermolecular Interactions in the Crystal Lattice.

PART 3: Complementary Analyses for a Holistic Understanding

While SCXRD provides the definitive solid-state structure, a full characterization relies on corroborating evidence from spectroscopic and computational methods.

Section 3.1: Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy in a suitable solvent (like DMSO-d₆) confirms the covalent structure of the synthesized molecule. The chemical shifts and coupling constants of the aromatic protons provide unambiguous evidence of the substitution pattern on the imidazopyridine ring.

  • Infrared (IR) Spectroscopy: IR analysis is particularly useful for identifying key functional groups. A broad absorption band around 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid, while a strong absorption around 1700 cm⁻¹ corresponds to the C=O stretch.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the elemental composition (C₈H₅ClN₂O₂) of the molecule.[6]

Section 3.2: Computational Chemistry Insights

Computational methods serve to complement and rationalize the experimental findings.

  • Density Functional Theory (DFT): Geometry optimization using DFT (e.g., at the B3LYP/6-311G(d,p) level of theory) provides the minimum energy conformation of an isolated molecule. Comparing this calculated structure with the experimental crystal structure reveals the conformational changes induced by crystal packing forces.

  • Hirshfeld Surface Analysis: This powerful tool is used to visualize and quantify intermolecular interactions within the crystal. It maps the close contacts between neighboring molecules, providing a percentage contribution of each type of interaction (e.g., H···O, H···H, C···H, H···Cl) to the overall crystal packing. This allows for a quantitative assessment of the relative importance of the interactions described in Section 2.3.

Conclusion: From Structure to Strategy

The comprehensive analysis of this compound—from its rational synthesis and meticulous crystallization to its definitive structural elucidation via SCXRD and corroboration by spectroscopic and computational techniques—provides a complete picture of its solid-state properties. Understanding the dominant carboxylic acid dimer synthon and the supporting roles of C-H···Cl and π-π interactions is not just an academic outcome. This knowledge directly informs strategies for polymorph screening, formulation development, and the design of next-generation analogues with improved physicochemical properties and enhanced biological activity. The crystal structure serves as the empirical foundation upon which authoritative, data-driven decisions in drug development are built.

References

A Technical Guide to the Spectral Analysis of 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The structural similarity to well-characterized molecules, such as 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid, allows for a high degree of confidence in the predicted spectral features. This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, explaining the underlying principles and experimental considerations.

Molecular Structure and Atom Numbering

The foundation of any spectral analysis is a clear understanding of the molecule's structure and atom numbering. The following diagram illustrates the chemical structure of 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid with the conventional numbering scheme for the imidazo[1,2-a]pyridine ring system.

Caption: Molecular structure and atom numbering of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons and the carboxylic acid proton.

Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~8.2 - 8.4s-
H-5~7.8 - 8.0d~9.0
H-6~7.2 - 7.4dd~9.0, 2.0
H-8~8.5 - 8.7d~2.0
-COOH>12.0br s-

Interpretation and Rationale:

  • Aromatic Protons: The protons on the imidazo[1,2-a]pyridine ring system are in the aromatic region (7.0-9.0 ppm). The electron-withdrawing nature of the chloro group at C-7 and the carboxylic acid group at C-2 will influence the chemical shifts of the neighboring protons.

  • H-8: This proton is expected to be the most downfield-shifted aromatic proton due to the deshielding effects of the adjacent nitrogen atom (N-1) and the peri-interaction with the chloro group. It will likely appear as a doublet with a small coupling constant from H-6.

  • H-5: This proton will be a doublet due to coupling with H-6.

  • H-6: This proton will appear as a doublet of doublets due to coupling with both H-5 and H-8.

  • H-3: This proton on the imidazole ring is typically a singlet and is expected to be in the downfield region of the aromatic spectrum.

  • Carboxylic Acid Proton: The -COOH proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, often above 12 ppm. This signal will disappear upon the addition of D₂O, which is a key diagnostic test.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's potential for limited solubility in other NMR solvents and to ensure the observation of the acidic proton.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

G cluster_workflow ¹H NMR Experimental Workflow prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d₆) instrument Instrument Setup (≥400 MHz NMR) prep->instrument acquire Data Acquisition (1D ¹H Spectrum) instrument->acquire process Data Processing (FT, Phasing, Baseline Correction) acquire->process analyze Spectral Analysis (Chemical Shift, Multiplicity, Integration) process->analyze

Caption: A streamlined workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each of the eight carbon atoms in the molecule.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
C-2~140 - 145
C-3~115 - 120
C-5~125 - 130
C-6~118 - 123
C-7~130 - 135
C-8~110 - 115
C-8a~145 - 150
-COOH~160 - 165

Interpretation and Rationale:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon (-COOH) is expected to be the most downfield signal in the spectrum.

  • Aromatic Carbons: The carbons of the imidazo[1,2-a]pyridine ring will appear in the aromatic region (110-150 ppm).

  • C-7: The carbon atom directly attached to the electronegative chlorine atom (C-7) will be significantly deshielded.

  • C-8a: This bridgehead carbon is typically observed at a downfield chemical shift.

  • C-2: The carbon bearing the carboxylic acid group will also be deshielded.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Acquire the ¹³C NMR spectrum on the same NMR spectrometer.

  • Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the chemical shift scale using the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data

Ionm/z (predicted)Interpretation
[M+H]⁺197.0/199.0Molecular ion (protonated)
[M-OH]⁺180.0/182.0Loss of hydroxyl radical
[M-COOH]⁺152.0/154.0Loss of carboxylic acid group

Interpretation and Rationale:

  • Molecular Ion: In electrospray ionization (ESI) mass spectrometry, the compound is expected to be observed as the protonated molecule, [M+H]⁺. Due to the presence of chlorine, an isotopic pattern will be observed, with two peaks separated by two mass units in an approximate 3:1 ratio, corresponding to the ³⁵Cl and ³⁷Cl isotopes.

  • Fragmentation: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH) and the loss of the entire carboxylic acid group (-COOH).

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use an electrospray ionization (ESI) mass spectrometer in positive ion mode.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over an appropriate mass range.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and any significant fragment ions.

G cluster_workflow Mass Spectrometry Fragmentation Pathway M [M+H]⁺ m/z = 197/199 M_OH [M-OH]⁺ m/z = 180/182 M->M_OH -OH M_COOH [M-COOH]⁺ m/z = 152/154 M->M_COOH -COOH

Caption: Predicted fragmentation pathway for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
~1700-1725StrongC=O stretch (Carboxylic acid)
~1640MediumC=N stretch (Imidazo[1,2-a]pyridine)
~1500-1600Medium-StrongC=C stretching (Aromatic rings)
~1000-1100MediumC-Cl stretch

Interpretation and Rationale:

  • Carboxylic Acid Group: The most characteristic feature of the IR spectrum will be the very broad O-H stretching band of the carboxylic acid, which is due to hydrogen bonding.[1] A strong and sharp C=O stretching absorption will also be present.[1]

  • Imidazo[1,2-a]pyridine Ring: The C=N and C=C stretching vibrations of the heterocyclic ring system will give rise to several bands in the 1500-1640 cm⁻¹ region.

  • C-Cl Bond: The C-Cl stretching vibration is expected to appear in the fingerprint region of the spectrum.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The spectrum can be obtained from a solid sample using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral data for this compound. By leveraging data from closely related, well-characterized analogs and applying fundamental spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, mass spectrometry, and IR data. This information serves as a valuable resource for researchers in the synthesis, characterization, and application of this and similar heterocyclic compounds. The provided experimental protocols offer a standardized approach to obtaining high-quality spectral data for the empirical validation of these predictions.

References

The Imidazo[1,2-a]Pyridine Scaffold: A Privileged Core for Drug Discovery - A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of the Imidazo[1,2-a]Pyridine Scaffold

The imidazo[1,2-a]pyridine core, a fused bicyclic 5-6 membered heterocyclic system, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and ability to modulate a wide array of biological targets have led to the development of numerous therapeutic agents with diverse pharmacological activities.[3] Marketed drugs such as zolpidem (insomnia), zolimidine (peptic ulcer), and alpidem (anxiolytic) serve as testaments to the clinical significance of this heterocyclic motif.[1][2] The inherent drug-like properties and synthetic tractability of the imidazo[1,2-a]pyridine scaffold continue to attract significant research interest, making it a fertile ground for the discovery of novel therapeutic agents.[4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine derivatives, offering insights into the rational design of potent and selective modulators of various biological pathways.

Core Principles of Imidazo[1,2-a]Pyridine SAR: A Multifaceted Landscape

The biological activity of imidazo[1,2-a]pyridine derivatives is intricately linked to the nature and position of substituents on the core scaffold. Understanding these relationships is paramount for optimizing potency, selectivity, and pharmacokinetic profiles.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel anticancer agents, targeting various dysregulated pathways in cancer cells.[5][6]

1. Kinase Inhibition (PI3K/mTOR, Nek2):

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[5][7] Imidazo[1,2-a]pyridine derivatives have been successfully designed as potent inhibitors of this pathway.

  • Key SAR Insights:

    • Substitution at the C-3 position with a pyrazole moiety bearing a (4-fluorophenyl)sulfonyl group was identified as a crucial pharmacophore for potent PI3Kα inhibition.[8]

    • Further optimization of substituents on the imidazo[1,2-a]pyridine core and the pyrazole ring led to a significant increase in inhibitory activity.[8]

    • For dual PI3K/mTOR inhibitors, specific substitution patterns are required to achieve balanced potency against both kinases.[7]

    SAR_PI3K_inhibitors Scaffold Imidazo[1,2-a]pyridine Core C3_sub C-3 Position: Pyrazole-(4-fluorophenyl)sulfonyl Scaffold->C3_sub Crucial for Activity Other_pos Other Positions: Modulate Selectivity & Potency Scaffold->Other_pos Fine-tuning Activity Potent PI3Kα Inhibition C3_sub->Activity Other_pos->Activity

    Caption: SAR for PI3K Inhibition.

Nek2, a serine/threonine kinase involved in cell cycle regulation, is another attractive target for anticancer therapy.[9]

  • Key SAR Insights:

    • A series of imidazo[1,2-a]pyridine derivatives were designed and synthesized, leading to the identification of potent Nek2 inhibitors.[9]

    • SAR analysis revealed that specific substitutions on the imidazo[1,2-a]pyridine core are critical for achieving high inhibitory potency against gastric cancer cells.[9]

2. Tubulin Polymerization Inhibition:

Microtubules, dynamic polymers of α- and β-tubulin, play a crucial role in cell division, making them a validated target for anticancer drugs.[10] Imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of tubulin polymerization, often by binding to the colchicine site.[10][11]

  • Key SAR Insights:

    • Hybrids of imidazo[1,2-a]pyridine and oxadiazole have shown significant antiproliferative activity by inhibiting tubulin polymerization.[12]

    • Molecular modeling studies have confirmed the binding of these derivatives to the α/β-tubulin receptor.[12]

    • The nature of the linkage and the substituents on both the imidazo[1,2-a]pyridine and the hybridized moiety are critical for potent activity.[10]

    SAR_Tubulin_inhibitors Scaffold Imidazo[1,2-a]pyridine Core Linker Linker Group Scaffold->Linker Hybrid_moiety Hybrid Moiety: e.g., Oxadiazole Hybrid_moiety->Linker Activity Tubulin Polymerization Inhibition Linker->Activity Modulates binding

    Caption: SAR for Tubulin Inhibition.

Quantitative SAR Data for Anticancer Activity:

Compound IDTargetCell LineIC50 (µM)Reference
2g PI3Kα-0.0018[8]
12 PI3KαA3750.14[8]
28e Nek2MGC-8030.038[9]
6d TubulinA5492.8[12]
5b TubulinJurkat0.06
Antimicrobial Activity: Combating Bacterial Resistance

The rise of antimicrobial resistance necessitates the development of novel antibacterial agents. The imidazo[1,2-a]pyridine scaffold has demonstrated significant potential in this area.[13][14]

  • Key SAR Insights:

    • The nature of the substituent on the phenyl ring at the C-2 position and the substituent at the C-7 position of the imidazo[1,2-a]pyridine core significantly influence antibacterial activity.[13]

    • Azo-linked imidazo[1,2-a]pyridine derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[14]

    • Molecular docking studies suggest that these compounds may target bacterial GyrB.[14]

    • The incorporation of a 1,2,3-triazole moiety can also enhance the antimicrobial properties of imidazo[1,2-a]pyridine derivatives.[15]

    SAR_Antimicrobial Scaffold Imidazo[1,2-a]pyridine Core C2_sub C-2 Position: Substituted Phenyl Scaffold->C2_sub Influences Potency C7_sub C-7 Position: Various Substituents Scaffold->C7_sub Modulates Activity Activity Broad-Spectrum Antimicrobial Activity C2_sub->Activity C7_sub->Activity

    Caption: SAR for Antimicrobial Activity.

Quantitative SAR Data for Antimicrobial Activity:

Compound IDBacterial StrainMIC (mg/mL)Reference
4e E. coli CTXM0.5-0.7[14]
4e K. pneumoniae NDM0.5-0.7[14]
4b E. coli (biofilm)0.4[14]
4c E. coli (biofilm)0.4[14]
Antituberculosis Activity: A Renewed Hope

Tuberculosis remains a major global health threat, and new drugs are urgently needed. Imidazo[1,2-a]pyridine amides have emerged as a promising class of anti-TB agents, with some compounds progressing to clinical trials.[16][17][18]

  • Key SAR Insights:

    • The 3-carboxamide functionality is a key feature for potent anti-mycobacterial activity.[17][18]

    • Bulky and lipophilic biaryl ethers at the amide nitrogen lead to nanomolar potency against Mycobacterium tuberculosis.[17]

    • The clinical candidate Q203 (Telacebec) features an optimized imidazo[1,2-a]pyridine-3-carboxamide scaffold.[17]

    • These compounds often target the QcrB subunit of the cytochrome bc1 complex, inhibiting cellular respiration.[17][18]

Antiviral Activity: Targeting Viral Replication

Imidazo[1,2-a]pyridine derivatives have also demonstrated promising activity against a range of viruses.[19][20][21]

  • Key SAR Insights:

    • For anti-influenza activity, imidazo[1,2-a]pyridine-3-carboxamides have been designed as inhibitors of the viral RNA-dependent RNA polymerase (RdRp).[20]

    • Specific substitution patterns, linker types, and beneficial positions on the scaffold enhance the inhibitory potency.[20]

    • Against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV), a thioether side chain at the C-3 position is crucial for high activity.[21]

    • Structure-activity relationship studies on dibromoimidazo[1,2-a]pyridines with a thioether side chain identified hydrophobicity (logP) as a key determinant of antiviral activity.[19]

Experimental Workflow for SAR Studies of Imidazo[1,2-a]Pyridine Derivatives

A systematic approach is essential for elucidating the SAR of novel imidazo[1,2-a]pyridine derivatives. The following workflow outlines the key steps from initial hit discovery to lead optimization.

SAR_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Validation Phase HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lib_design Library Design & Synthesis Lib_design->Hit_ID SAR_synthesis SAR-guided Synthesis Hit_ID->SAR_synthesis In_vitro In Vitro Biological Evaluation SAR_synthesis->In_vitro Docking Molecular Docking In_vitro->Docking ADMET In Silico ADMET Prediction In_vitro->ADMET Lead_opt Lead Optimization In_vitro->Lead_opt Docking->SAR_synthesis ADMET->SAR_synthesis In_vivo In Vivo Efficacy Studies Lead_opt->In_vivo PK_PD Pharmacokinetic/Pharmacodynamic Studies In_vivo->PK_PD

Caption: Experimental Workflow for SAR Studies.

Step-by-Step Methodology:

  • Hit Identification:

    • High-Throughput Screening (HTS): Screen a diverse library of imidazo[1,2-a]pyridine derivatives against the target of interest.

    • Rational Design: Design and synthesize a focused library based on known inhibitors of the target or bioisosteric replacements of existing scaffolds.

  • Initial SAR Exploration:

    • Synthesize a series of analogues around the initial hit(s) by systematically modifying substituents at different positions of the imidazo[1,2-a]pyridine core.

    • Evaluate the biological activity of the synthesized compounds in relevant in vitro assays (e.g., enzyme inhibition, cell proliferation, antimicrobial activity).

  • Lead Optimization:

    • Based on the initial SAR data, design and synthesize further analogues to improve potency, selectivity, and drug-like properties.

    • Utilize computational tools such as molecular docking to guide the design of new derivatives and understand their binding modes.[12][14]

    • Perform in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to identify compounds with favorable pharmacokinetic properties.[14]

  • In Vivo Evaluation:

    • Test the most promising lead compounds in relevant animal models to assess their in vivo efficacy and safety.

    • Conduct pharmacokinetic and pharmacodynamic studies to establish a relationship between drug exposure and therapeutic effect.

Future Perspectives and Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a cornerstone of modern medicinal chemistry. The extensive body of research on its SAR has provided a solid foundation for the rational design of novel therapeutic agents. Future efforts in this field will likely focus on:

  • Exploring new biological targets: The versatility of the imidazo[1,2-a]pyridine scaffold suggests that it can be adapted to modulate a wide range of yet unexplored biological targets.

  • Developing novel synthetic methodologies: The development of more efficient and versatile synthetic routes will facilitate the generation of greater chemical diversity for SAR studies.[22][23][24]

  • Applying advanced computational techniques: The use of artificial intelligence and machine learning in conjunction with traditional computational chemistry methods will accelerate the design and optimization of new imidazo[1,2-a]pyridine-based drugs.

References

pharmacology of 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Pharmacology of 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid Analogs

Authored by a Senior Application Scientist

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] This guide focuses on a specific, highly promising subclass: analogs of this compound. The introduction of a chloro group at the 7-position and a carboxylic acid moiety at the 2-position provides a versatile platform for synthetic elaboration, leading to derivatives with potent and diverse pharmacological activities. We will explore the synthesis, mechanisms of action, and structure-activity relationships of these analogs, with a focus on their applications as anti-inflammatory, anticancer, and anti-infective agents. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical class.

The Imidazo[1,2-a]pyridine Core: A Foundation for Drug Discovery

The imidazo[1,2-a]pyridine ring system is a bicyclic aromatic heterocycle with a bridgehead nitrogen atom.[3] Its structural rigidity and ability to present substituents in a well-defined three-dimensional space make it an ideal scaffold for interacting with various biological targets. This has led to its incorporation into numerous marketed drugs, including Zolpidem (an insomnia treatment), Alpidem (an anxiolytic), and Olprinone (for acute heart failure).[1][4] The broad therapeutic spectrum of this scaffold encompasses anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties, making it a focal point of intensive research.[1][4][5]

The this compound core serves as a particularly valuable starting point. The electron-withdrawing nature of the chlorine atom at the 7-position can significantly modulate the electronic properties and metabolic stability of the molecule, while the carboxylic acid at the 2-position is a key functional handle for creating diverse libraries of amides, esters, and other derivatives.

Synthetic Strategies: Building the Analog Library

The construction of the imidazo[1,2-a]pyridine core is typically achieved through the cyclocondensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[6] Variations of this method allow for the introduction of diverse substituents.

General Synthetic Workflow

The synthesis of this compound analogs, particularly carboxamides, generally follows a multi-step process starting from a substituted 2-aminopyridine.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amide Coupling A 4-Chloro-2-aminopyridine C Ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate A->C Reflux B Ethyl Bromopyruvate B->C D This compound C->D NaOH / H2O G Final Analog (Amide Derivative) D->G E Primary/Secondary Amine (R-NHR') E->G F Coupling Agents (e.g., EDC/HOBt) F->G G cluster_Nucleus Nuclear Events LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa_NFkB IκBα-NF-κB Complex (Inactive) IKK->IkBa_NFkB Phosphorylates & Promotes IκBα Degradation NFkB NF-κB (p50/p65) (Active) IkBa_NFkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation DNA DNA (NF-κB Response Element) NFkB->DNA Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Genes Transcription Analog Imidazo[1,2-a]pyridine Analog Analog->IKK Inhibits Degradation of IκBα Analog->NFkB Binds p50 subunit G A 1. Seed Cells in 96-well plate B 2. Add Compound (Serial Dilutions) A->B C 3. Incubate (48-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (3-4h) (Purple Formazan Forms) D->E F 6. Add Solubilizer (e.g., DMSO) E->F G 7. Read Absorbance (~570 nm) F->G H 8. Calculate IC50 G->H

References

The Imidazo[1,2-a]pyridine Core: A Century of Discovery and Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of a Privileged Scaffold

The imidazo[1,2-a]pyridine scaffold, a fused bicyclic 5,6-heterocycle, stands as a testament to the enduring power of privileged structures in medicinal chemistry.[1] Its unique electronic and steric properties have made it a cornerstone in the development of a wide array of therapeutic agents, from blockbuster hypnotics to promising new treatments for cancer and infectious diseases.[2] This guide provides a comprehensive overview of the discovery and history of imidazo[1,2-a]pyridine compounds, tracing their journey from a classic named reaction to their current status as a focal point of modern drug discovery. We will delve into the evolution of synthetic methodologies, explore the vast landscape of their biological activities, and examine the developmental histories of key drugs that have emerged from this versatile chemical framework.

The Genesis: Tschitschibabin's Pioneering Synthesis

The story of imidazo[1,2-a]pyridines begins in the early 20th century with the work of Russian chemist Aleksei Chichibabin (often transliterated as Tschitschibabin). In 1925, Chichibabin and his colleagues reported an innovative method for the synthesis of this heterocyclic system.[3] Their approach involved the reaction of 2-aminopyridine with a bromoacetaldehyde in a sealed tube at temperatures ranging from 150 to 200 °C.[3] While the initial yields were modest, this condensation reaction laid the fundamental groundwork for accessing the imidazo[1,2-a]pyridine core.[3] This seminal work, often referred to as the Tschitschibabin reaction for imidazo[1,2-a]pyridines, remains a classic and foundational method in heterocyclic chemistry.

The Evolution of Synthesis: From Classical to Contemporary

The initial Tschitschibabin reaction, while groundbreaking, had its limitations, including harsh reaction conditions and often low yields. Over the decades, the demand for functionalized imidazo[1,2-a]pyridines for biological screening spurred the development of a plethora of more efficient and versatile synthetic strategies. These can be broadly categorized as follows:

  • Modifications of the Tschitschibabin Reaction: Early efforts focused on optimizing the classical condensation of 2-aminopyridines with α-haloketones. The use of various catalysts and reaction conditions has significantly improved the yields and substrate scope of this fundamental transformation.[4]

  • Multicomponent Reactions (MCRs): The advent of MCRs has revolutionized the synthesis of complex molecules, and imidazo[1,2-a]pyridines have been a major beneficiary. The Groebke-Blackburn-Bienaymé reaction (GBBR), a three-component reaction of a 2-aminoazine, an aldehyde, and an isocyanide, has emerged as a particularly powerful tool for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines.[5][6] This reaction offers high atom economy and allows for the rapid generation of diverse libraries of compounds for drug discovery.[6]

  • Metal-Catalyzed Cross-Coupling and Cyclization Reactions: The development of transition metal catalysis has opened up new avenues for the construction of the imidazo[1,2-a]pyridine ring system. Copper-catalyzed reactions, in particular, have been extensively explored. These include one-pot procedures involving the reaction of aminopyridines with nitroolefins using air as the oxidant, offering an environmentally benign approach.[7][8]

  • Other Modern Methodologies: A variety of other modern synthetic methods have been successfully applied to the synthesis of imidazo[1,2-a]pyridines, including microwave-assisted synthesis, ultrasound-promoted reactions, and syntheses utilizing solid supports and green solvents.[6][9]

Table 1: Comparison of Selected Synthetic Methods for Imidazo[1,2-a]pyridines

MethodKey ReactantsCatalyst/ConditionsAdvantagesDisadvantagesReference(s)
Tschitschibabin Reaction 2-Aminopyridine, α-HaloketoneHigh temperature, sealed tubeFoundational methodHarsh conditions, low yields for some substrates[3]
Groebke-Blackburn-Bienaymé 2-Aminoazine, Aldehyde, IsocyanideLewis or Brønsted acidHigh atom economy, diversity-orientedLimited to 3-amino derivatives[5][6]
Copper-Catalyzed Cyclization 2-Aminopyridine, NitroolefinCu(I) salt, air (oxidant)Green, good yieldsSubstrate scope can be limited[7][8]
Iodine-Catalyzed MCR Aryl aldehyde, 2-aminopyridine, tert-butyl isocyanideIodine, ethanol, room temp.Mild conditions, good yieldsLimited to specific isocyanides[10]

A Pharmacopeia in a Scaffold: The Diverse Biological Activities of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine core has proven to be a remarkably versatile scaffold, giving rise to compounds with a wide spectrum of biological activities. This has led to its designation as a "privileged" structure in medicinal chemistry.[1]

Anticancer Activity

A significant focus of research on imidazo[1,2-a]pyridines has been in the area of oncology. Derivatives of this scaffold have been shown to inhibit a variety of molecular targets crucial for cancer cell proliferation and survival.

  • Kinase Inhibition: Many imidazo[1,2-a]pyridine-based compounds act as potent inhibitors of various protein kinases. These include cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which are frequently dysregulated in cancer.[2][11] For instance, a series of imidazo[1,2-a]pyridine derivatives were identified as pan-PI3K inhibitors, with some showing efficacy in mouse xenograft models of ovarian cancer.[12] Another study reported a potent and selective c-Met inhibitor from this class.

  • Other Anticancer Mechanisms: Beyond kinase inhibition, imidazo[1,2-a]pyridines have been shown to induce apoptosis and cell cycle arrest in cancer cells.[13] Some derivatives have also been investigated as inhibitors of other cancer-related targets like aldehyde dehydrogenase (ALDH) and tubulin polymerization.[11]

Table 2: Selected Imidazo[1,2-a]pyridine Derivatives with Anticancer Activity

CompoundCancer Cell Line(s)IC50 (µM)Mechanism of Action/TargetReference
12b Hep-2, HepG2, MCF-7, A37511, 13, 11, 11Not specified[10]
8 HeLa, MDA-MB-231, ACHN, HCT-150.34, 0.32, 0.39, 0.31Not specified[14]
12 HeLa, MDA-MB-231, ACHN, HCT-150.35, 0.29, 0.34, 0.30Not specified[14]
14j MCF-7, MDA-MB-231, A549, DU-1450.021, 0.95, 0.091, 0.24Not specified[15]
Compound 6 A375, WM115, HeLa9.7 - 44.6G2/M cell cycle arrest, apoptosis, Akt/mTOR inhibition[13]
Antitubercular Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents. Imidazo[1,2-a]pyridines have emerged as a promising class of compounds in this area.[16]

  • Targeting QcrB: A number of potent imidazo[1,2-a]pyridine-based antitubercular agents have been shown to target the ubiquinol cytochrome c reductase (QcrB), a key component of the electron transport chain in M. tuberculosis.[17][18] By inhibiting this enzyme, these compounds disrupt cellular respiration and energy production, leading to bacterial death.[16]

Table 3: Selected Imidazo[1,2-a]pyridine Derivatives with Antitubercular Activity

CompoundM. tuberculosis Strain(s)MIC (µM)TargetReference
9, 12, 16, 17, 18 H37Rv≤0.006Not specified[19]
IPA-6 H37Rv0.05 µg/mLNot specified[20]
IPA-9 H37Rv0.4 µg/mLNot specified[20]
IPS-1 H37Rv0.4 µg/mLNot specified[20]
IP 1, 3, 4 H37Rv0.03 - 5QcrB[17]
Central Nervous System (CNS) Activity

The imidazo[1,2-a]pyridine scaffold is perhaps most famous for its impact on the central nervous system, leading to the development of widely prescribed drugs for anxiety and insomnia.

  • GABA-A Receptor Modulation: Many CNS-active imidazo[1,2-a]pyridines exert their effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain. These compounds bind to the benzodiazepine site on the receptor, enhancing the inhibitory effects of GABA.

From Bench to Bedside: Landmark Drugs

The therapeutic potential of the imidazo[1,2-a]pyridine core is best illustrated by the successful development of several marketed drugs.

Zolpidem (Ambien®)

Zolpidem is a non-benzodiazepine hypnotic that is widely used for the short-term treatment of insomnia. It was first synthesized in the early 1980s by researchers at the French pharmaceutical company Synthélabo Recherche and was approved by the U.S. Food and Drug Administration (FDA) in 1992. Zolpidem's success is attributed to its rapid onset of action and short half-life, which help to induce sleep with a lower incidence of next-day drowsiness compared to older hypnotics.

Alpidem (Ananxyl®)

Alpidem is another non-benzodiazepine anxiolytic from the imidazo[1,2-a]pyridine class. It was marketed in France for a brief period in the early 1990s for the treatment of anxiety. However, it was withdrawn from the market due to rare but severe cases of hepatotoxicity. The case of alpidem serves as a cautionary tale in drug development, highlighting the importance of post-marketing surveillance.

Minodronic acid (Bonoteo®, Recalbon®)

Minodronic acid is a third-generation bisphosphonate that contains an imidazo[1,2-a]pyridine moiety. It is used for the treatment of osteoporosis and works by inhibiting farnesyl pyrophosphate synthase, an enzyme involved in the mevalonate pathway in osteoclasts, thereby reducing bone resorption. It is approved for use in Japan.

Experimental Protocols: Key Synthetic Methodologies

To provide practical insights for researchers in the field, this section details the experimental procedures for two key methods for the synthesis of imidazo[1,2-a]pyridines.

Protocol 1: Groebke-Blackburn-Bienaymé (GBB) Reaction for 3-Aminoimidazo[1,2-a]pyridines

This protocol is a general procedure for the synthesis of N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine.[6]

Materials:

  • 2-Aminopyridine

  • Furfural

  • Cyclohexyl isocyanide

  • Methanol (MeOH)

  • Scandium(III) triflate (Sc(OTf)₃) (catalyst)

Procedure:

  • To a solution of 2-aminopyridine (1 mmol) and furfural (1 mmol) in methanol (5 mL), add Sc(OTf)₃ (10 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Add cyclohexyl isocyanide (1 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-aminoimidazo[1,2-a]pyridine.

Protocol 2: Copper-Catalyzed One-Pot Synthesis of Imidazo[1,2-a]pyridines

This protocol describes a general procedure for the copper-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins.[8]

Materials:

  • 2-Aminopyridine

  • β-Nitrostyrene (or other nitroolefin)

  • Copper(I) bromide (CuBr) (catalyst)

  • Dimethylformamide (DMF)

  • Air (as oxidant)

Procedure:

  • To a reaction vessel, add 2-aminopyridine (1 mmol), β-nitrostyrene (1.2 mmol), and CuBr (10 mol%).

  • Add DMF (3 mL) as the solvent.

  • Heat the reaction mixture to 80 °C and stir under an air atmosphere.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired imidazo[1,2-a]pyridine.

Visualizing the Chemistry: Diagrams of Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate key synthetic pathways and mechanisms.

G cluster_Tschitschibabin Tschitschibabin Reaction 2-Aminopyridine 2-Aminopyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine 2-Aminopyridine->Imidazo[1,2-a]pyridine Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Imidazo[1,2-a]pyridine

Caption: The Tschitschibabin reaction for imidazo[1,2-a]pyridine synthesis.

G cluster_GBBR Groebke-Blackburn-Bienaymé Reaction 2-Aminoazine 2-Aminoazine 3-Aminoimidazo[1,2-a]pyridine 3-Aminoimidazo[1,2-a]pyridine 2-Aminoazine->3-Aminoimidazo[1,2-a]pyridine One-pot, 3-component Aldehyde Aldehyde Aldehyde->3-Aminoimidazo[1,2-a]pyridine Isocyanide Isocyanide Isocyanide->3-Aminoimidazo[1,2-a]pyridine

Caption: The Groebke-Blackburn-Bienaymé reaction for 3-aminoimidazo[1,2-a]pyridine synthesis.

G cluster_Anticancer_MoA Anticancer Mechanism of Action Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine PI3K_mTOR PI3K/mTOR Pathway Imidazo[1,2-a]pyridine->PI3K_mTOR Inhibits Cell_Cycle Cell Cycle Progression Imidazo[1,2-a]pyridine->Cell_Cycle Arrests Apoptosis Apoptosis Imidazo[1,2-a]pyridine->Apoptosis Induces Tumor_Growth Tumor Growth Inhibition PI3K_mTOR->Tumor_Growth Promotes Cell_Cycle->Tumor_Growth Promotes Apoptosis->Tumor_Growth Inhibits

Caption: Simplified mechanism of anticancer action for some imidazo[1,2-a]pyridines.

Conclusion and Future Perspectives

The journey of imidazo[1,2-a]pyridine compounds, from their initial discovery nearly a century ago to their current prominence in medicinal chemistry, is a compelling narrative of scientific innovation. The development of increasingly sophisticated synthetic methodologies has provided researchers with the tools to explore the vast chemical space around this privileged scaffold. This has led to the discovery of compounds with a remarkable diversity of biological activities, culminating in the development of important drugs for a range of diseases.

Looking ahead, the imidazo[1,2-a]pyridine core is poised to remain a fertile ground for drug discovery. The continued exploration of its potential as a scaffold for kinase inhibitors, particularly in the context of personalized medicine and targeted cancer therapies, is a promising avenue of research. Furthermore, its proven efficacy against M. tuberculosis suggests that further optimization could lead to new and urgently needed treatments for this devastating disease. The rich history and demonstrated therapeutic potential of imidazo[1,2-a]pyridines ensure that this remarkable heterocyclic system will continue to be a source of inspiration and innovation for medicinal chemists for years to come.

References

Unlocking the Therapeutic Potential of 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This bicyclic heterocyclic system is the foundation for numerous approved drugs and clinical candidates, demonstrating a remarkable therapeutic versatility that spans from anticancer and anti-inflammatory to anti-infective applications.[2][3][4] Within this esteemed class of molecules, 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid represents a compound of significant interest. Its unique substitution pattern—a chloro group at the 7-position and a carboxylic acid at the 2-position—presents a distinct electronic and steric profile that suggests the potential for novel pharmacological activities and selective targeting of disease-driving proteins.

This technical guide provides a comprehensive exploration of the potential therapeutic targets for this compound. As direct biological data for this specific molecule is limited, our approach is rooted in a rational, evidence-based framework. We will leverage the extensive body of research on analogous imidazo[1,2-a]pyridine derivatives to hypothesize primary and secondary targets. This document is intended for researchers, scientists, and drug development professionals, offering not only a curated list of potential targets but also detailed, actionable protocols for their validation. Our objective is to furnish the scientific community with the foundational knowledge and experimental strategies required to systematically investigate and unlock the therapeutic promise of this intriguing molecule.

The Imidazo[1,2-a]pyridine Scaffold: A Platform for Diverse Biological Activity

The imidazo[1,2-a]pyridine core is a versatile pharmacophore that has been extensively explored, yielding compounds with a broad spectrum of biological activities.[5] These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, antiviral, and enzyme inhibitory properties.[2][3] The success of this scaffold can be attributed to its rigid, planar structure and its ability to engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding, and π-π stacking.

Marketed drugs such as Zolpidem (anxiolytic), Alpidem (anxiolytic), and Soraprazan (proton pump inhibitor) underscore the therapeutic value of this chemical class.[1] In the realm of oncology, numerous imidazo[1,2-a]pyridine derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines.[6] The mechanisms underlying these activities are often linked to the inhibition of key signaling pathways involved in cell proliferation, survival, and inflammation.

Rational Identification of Potential Therapeutic Targets

Based on the established pharmacology of structurally related imidazo[1,2-a]pyridine derivatives, we have identified a series of high-priority potential therapeutic targets for this compound. The presence of the electron-withdrawing chloro group and the hydrogen-bonding capable carboxylic acid moiety are anticipated to play a crucial role in target recognition and binding affinity.

Primary Hypothesized Targets in Oncology

The anticancer activity of imidazo[1,2-a]pyridines is a recurring theme in the literature, with several key signaling pathways implicated.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been reported to inhibit this pathway.[7][8] Specifically, some analogs have shown direct inhibitory effects on PI3Kα.[7] The carboxylic acid group of our lead compound could potentially interact with key residues in the ATP-binding pocket of these kinases.

  • STAT3/NF-κB Signaling: Chronic inflammation is a critical component of tumor development and progression. The STAT3 and NF-κB pathways are key mediators of inflammatory responses. A novel imidazo[1,2-a]pyridine derivative has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[9] The anti-inflammatory potential of our lead compound warrants investigation into these targets.

Secondary Hypothesized Targets
  • Cyclooxygenase-2 (COX-2): As a key enzyme in the inflammatory cascade and often overexpressed in tumors, COX-2 is a well-established therapeutic target. The structural similarity of imidazo[1,2-a]pyridines to known COX-2 inhibitors suggests that this compound may also exhibit inhibitory activity against this enzyme.[10]

  • Tubulin Polymerization: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Some imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of tubulin polymerization.[8]

The following diagram illustrates the hypothesized target landscape for this compound.

Therapeutic_Targets cluster_primary Primary Hypothesized Targets cluster_secondary Secondary Hypothesized Targets This compound This compound PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway This compound->PI3K/Akt/mTOR Pathway STAT3/NF-κB Signaling STAT3/NF-κB Signaling This compound->STAT3/NF-κB Signaling COX-2 COX-2 This compound->COX-2 Tubulin Polymerization Tubulin Polymerization This compound->Tubulin Polymerization

Caption: Hypothesized therapeutic targets for this compound.

Experimental Validation of Therapeutic Targets

A systematic and tiered approach is essential for the validation of the hypothesized targets. The following experimental workflows provide a robust framework for this process.

Tier 1: In Vitro Target Engagement and Cellular Activity

The initial phase focuses on confirming direct interaction with the proposed molecular targets and assessing the compound's activity in relevant cellular models.

3.1.1. Kinase Inhibition Assays (PI3K/Akt)

  • Objective: To determine the direct inhibitory effect of this compound on the kinase activity of PI3K and Akt isoforms.

  • Methodology:

    • Utilize a commercially available luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay).

    • Perform assays with recombinant human PI3Kα and Akt1 kinases.

    • Serially dilute the test compound to generate a dose-response curve.

    • Incubate the kinase, substrate, ATP, and compound for a defined period.

    • Measure the luminescence signal, which is inversely proportional to kinase activity.

    • Calculate IC50 values to quantify the compound's potency.

  • Rationale: This direct, cell-free assay provides unambiguous evidence of target engagement and inhibitory activity.

3.1.2. NF-κB and STAT3 Reporter Assays

  • Objective: To assess the inhibitory effect of the compound on NF-κB and STAT3 signaling pathways in a cellular context.

  • Methodology:

    • Use a stable cell line (e.g., HEK293T) co-transfected with a luciferase reporter plasmid containing response elements for either NF-κB or STAT3.

    • Pre-treat the cells with a dose range of the test compound.

    • Induce pathway activation with an appropriate stimulus (e.g., TNF-α for NF-κB, IL-6 for STAT3).

    • Lyse the cells and measure luciferase activity.

    • A reduction in luciferase signal indicates pathway inhibition.

  • Rationale: Reporter assays provide a functional readout of pathway activity and are a sensitive method for detecting inhibition.

3.1.3. Western Blot Analysis of Pathway Modulation

  • Objective: To confirm the inhibition of signaling pathways by analyzing the phosphorylation status of key downstream proteins.

  • Methodology:

    • Treat cancer cell lines (e.g., MDA-MB-231, SKOV3) with the test compound for various times and at different concentrations.

    • Prepare cell lysates and separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe with primary antibodies specific for phosphorylated and total forms of key proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, p-p65, p65).

    • Detect with HRP-conjugated secondary antibodies and a chemiluminescent substrate.

  • Rationale: Western blotting provides direct evidence of the compound's effect on the phosphorylation state and, therefore, the activity of key signaling molecules.

The following diagram outlines the workflow for Tier 1 validation.

Tier1_Workflow cluster_target_engagement Direct Target Engagement cluster_cellular_activity Cellular Pathway Activity Kinase Assays (PI3K/Akt) Kinase Assays (PI3K/Akt) Western Blotting Western Blotting Kinase Assays (PI3K/Akt)->Western Blotting Confirms Downstream Effect COX-2 Inhibition Assay COX-2 Inhibition Assay Reporter Assays (NF-κB/STAT3) Reporter Assays (NF-κB/STAT3) Reporter Assays (NF-κB/STAT3)->Western Blotting Confirms Protein Level Effect Cell Viability/Apoptosis Assays Cell Viability/Apoptosis Assays Western Blotting->Cell Viability/Apoptosis Assays Links Pathway to Phenotype

Caption: Tier 1 experimental workflow for in vitro target validation.

Tier 2: Advanced Cellular and In Vivo Models

Upon successful completion of Tier 1 validation, the focus shifts to more complex cellular models and preliminary in vivo studies.

3.2.1. Cell Cycle and Apoptosis Analysis

  • Objective: To determine the effect of the compound on cell cycle progression and the induction of apoptosis.

  • Methodology:

    • Cell Cycle: Treat cancer cells with the compound, fix, and stain with propidium iodide. Analyze DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

    • Apoptosis: Use Annexin V/Propidium Iodide staining followed by flow cytometry to quantify early and late apoptotic cells.

  • Rationale: These assays connect target inhibition to key cancer-related cellular phenotypes.

3.2.2. In Vivo Xenograft Studies

  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Implant human cancer cells (e.g., A375 melanoma, HeLa cervical cancer) subcutaneously into immunodeficient mice.

    • Once tumors are established, randomize mice into vehicle control and treatment groups.

    • Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, excise tumors for pharmacodynamic analysis (e.g., Western blotting for target modulation).

  • Rationale: In vivo studies are a critical step in validating the therapeutic potential of a compound and its identified targets.

The following table summarizes the proposed experimental plan.

Tier Experiment Purpose Key Readouts
1 Kinase Inhibition AssaysQuantify direct inhibition of PI3K/AktIC50 values
1 Reporter Gene AssaysMeasure inhibition of NF-κB/STAT3 pathwaysLuciferase activity
1 Western BlottingConfirm downstream pathway modulationPhospho-protein levels
2 Cell Cycle AnalysisAssess impact on cell proliferation% cells in G1/S/G2M
2 Apoptosis AssaysQuantify induction of programmed cell death% Annexin V positive cells
2 In Vivo Xenograft ModelsEvaluate anti-tumor efficacyTumor growth inhibition

Future Directions and Conclusion

The successful validation of one or more of these therapeutic targets for this compound will pave the way for further preclinical development. Future studies should focus on lead optimization to improve potency and drug-like properties, comprehensive ADME-Tox profiling, and the exploration of combination therapies.

References

In Vitro Screening of 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[1][2][3] This guide focuses on a specific derivative, 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid, a compound with potential for therapeutic development. While the specific biological targets of this molecule are yet to be fully elucidated, its structural alerts and the known activities of related compounds suggest it may interact with key signaling pathways implicated in disease.[4][5][6]

This in-depth technical guide provides a comprehensive, field-proven framework for the in vitro screening of this compound. We will navigate a multi-tiered screening cascade designed to not only identify and confirm its biological activity but also to elucidate its mechanism of action and assess its preliminary safety profile. This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed, actionable protocols.

The Strategic Screening Cascade: From Hit Identification to Mechanistic Insight

A robust in vitro screening strategy is fundamental to the successful progression of a compound from a mere chemical entity to a viable drug candidate.[7][8] Our approach for this compound is a phased cascade, ensuring that resources are allocated efficiently and that decision-making is data-driven at every stage.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Mechanism of Action & Selectivity cluster_3 Phase 4: Cellular Activity & Cytotoxicity Primary_HTS High-Throughput Screening (HTS) (e.g., Fluorescence Polarization Assay) Dose_Response Dose-Response & IC50 Determination Primary_HTS->Dose_Response Active 'Hits' Orthogonal_Assay Orthogonal Confirmatory Assay (e.g., FRET or ELISA-based) Dose_Response->Orthogonal_Assay MOA_Studies Mechanism of Action Studies (e.g., Enzyme Kinetics) Orthogonal_Assay->MOA_Studies Confirmed Hits Selectivity_Profiling Selectivity Profiling (Against related targets) MOA_Studies->Selectivity_Profiling Cell_Based_Assay Cell-Based Functional Assays Selectivity_Profiling->Cell_Based_Assay Selective Hits Cytotoxicity_Assay Cytotoxicity Assessment (e.g., MTT, LDH release) Cell_Based_Assay->Cytotoxicity_Assay

Caption: A multi-phase in vitro screening cascade for this compound.

Phase 1: Primary High-Throughput Screening (HTS) - Casting a Wide Net

The initial step is to screen this compound against a relevant biological target in a high-throughput format.[9][10][11] Given the anti-inflammatory potential of the imidazo[1,2-a]pyridine scaffold, a kinase involved in inflammatory signaling, such as Janus kinase 2 (JAK2), serves as a scientifically sound and hypothetical target for this guide.

Chosen Primary Assay: Fluorescence Polarization (FP)

Rationale: The Fluorescence Polarization (FP) assay is a homogeneous, solution-based technique ideal for HTS due to its simplicity, speed, and cost-effectiveness.[12][13] It measures the change in the rotational motion of a fluorescently labeled molecule (tracer) upon binding to a larger protein, in this case, our target kinase.[14][15] An inhibitor will compete with the tracer for binding to the kinase, resulting in a decrease in fluorescence polarization.[16]

Experimental Protocol: FP-Based Competitive Binding Assay
  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

    • JAK2 Kinase: Dilute recombinant human JAK2 to a final concentration of 10 nM in the assay buffer.

    • Fluorescent Tracer: Prepare a fluorescently labeled ligand known to bind to the ATP-binding site of JAK2 at a concentration of 5 nM.

    • Test Compound: Prepare a stock solution of this compound in 100% DMSO and create serial dilutions. The final screening concentration is typically 10 µM.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the test compound or DMSO (as a negative control) to the appropriate wells.

    • Add 10 µL of the JAK2 kinase solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

    • Add 5 µL of the fluorescent tracer to all wells.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

  • Data Analysis:

    • Calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor > 0.5 is considered excellent for HTS.[9][10]

    • Identify "hits" as compounds that cause a significant decrease in fluorescence polarization compared to the DMSO control (e.g., >3 standard deviations from the mean of the negative controls).

Phase 2: Hit Confirmation and Potency Determination

Once initial hits are identified, the next crucial step is to confirm their activity and determine their potency. This phase eliminates false positives and provides a quantitative measure of the compound's efficacy.[9]

Dose-Response and IC50 Determination

The activity of the hit compound is re-tested at multiple concentrations to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50).

Experimental Protocol:

  • Prepare serial dilutions of this compound, typically in a 10-point, 3-fold dilution series starting from 100 µM.

  • Perform the FP assay as described above with these varying concentrations.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Orthogonal Confirmatory Assay: Förster Resonance Energy Transfer (FRET)

Rationale: An orthogonal assay with a different detection technology is employed to confirm the activity of the hit compound, thereby reducing the likelihood of artifacts from the primary assay format.[17] A Förster Resonance Energy Transfer (FRET) assay is an excellent choice for studying protein-protein or protein-ligand interactions.[18][19][20]

Experimental Protocol:

  • Reagent Preparation:

    • Utilize a FRET-based kinase assay kit (commercially available) or develop an in-house assay using a donor-acceptor pair. For instance, a fluorescently labeled antibody that recognizes a phosphorylated substrate (acceptor) and a lanthanide-labeled substrate (donor).

  • Assay Procedure:

    • Incubate the JAK2 kinase with the test compound at various concentrations.

    • Initiate the kinase reaction by adding the FRET substrate and ATP.

    • After a defined incubation period, stop the reaction and add the detection reagents (e.g., anti-phospho-substrate antibody labeled with the acceptor fluorophore).

    • Measure the FRET signal on a compatible plate reader.

  • Data Analysis:

    • A decrease in the FRET signal indicates inhibition of kinase activity.

    • Calculate the IC50 from the dose-response curve. A consistent IC50 value with the primary FP assay provides strong confirmation of the compound's activity.

Assay Principle Endpoint Hypothetical Result for a "Hit"
Fluorescence Polarization (FP) Measures changes in the rotational speed of a fluorescent tracer upon binding to a target.Decrease in polarization signal.IC50 = 5.2 µM
FRET Measures the energy transfer between two fluorophores in close proximity.Decrease in FRET signal.IC50 = 4.8 µM

Phase 3: Elucidating the Mechanism of Action (MoA)

Understanding how a compound exerts its effect is critical for its further development.[21][22] For an enzyme inhibitor, determining the mode of inhibition is a key objective.

Enzyme Kinetics Studies

Rationale: To determine if this compound is a competitive, non-competitive, or uncompetitive inhibitor of JAK2, enzyme kinetics studies are performed by varying the concentrations of both the substrate (ATP) and the inhibitor.[23][24]

Experimental Protocol:

  • Perform the kinase activity assay (e.g., using a FRET or luminescence-based ATP detection method) with varying concentrations of ATP and a fixed concentration of the inhibitor (e.g., at its IC50 and 2x IC50).

  • Measure the initial reaction velocities at each condition.

  • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

Data Interpretation:

  • Competitive Inhibition: Vmax remains unchanged, while Km increases.

  • Non-competitive Inhibition: Vmax decreases, while Km remains unchanged.

  • Uncompetitive Inhibition: Both Vmax and Km decrease.

G cluster_0 Hypothetical Signaling Pathway cluster_1 Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 Cytokine Binding STAT STAT JAK2->STAT Phosphorylation Gene_Expression Gene Expression (Inflammation) STAT->Gene_Expression Nuclear Translocation & Transcription Inhibitor 7-Chloroimidazo[1,2-a]pyridine- 2-carboxylic acid Inhibitor->JAK2 Inhibition

Caption: Hypothetical mechanism of action of this compound as a JAK2 inhibitor.

Phase 4: Assessing Cellular Activity and Cytotoxicity

The ultimate goal is for the compound to be active in a physiological context. Therefore, moving from biochemical assays to cell-based assays is a critical step.[25][26]

Cell-Based Functional Assay

Rationale: To determine if the compound can inhibit the target's activity within a cellular environment, a functional assay is employed. For a JAK2 inhibitor, this could involve measuring the phosphorylation of a downstream target like STAT3.

Experimental Protocol: In-Cell Western or ELISA

  • Cell Culture: Use a cell line that expresses the target of interest (e.g., a human cell line responsive to cytokine stimulation).

  • Treatment: Seed the cells in a 96-well plate and treat with various concentrations of this compound for a predetermined time.

  • Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-6) to activate the JAK-STAT pathway.

  • Lysis and Detection: Lyse the cells and use an ELISA or In-Cell Western to quantify the levels of phosphorylated STAT3 (pSTAT3) relative to total STAT3.[27][28][29][30]

  • Data Analysis: Calculate the cellular IC50 from the dose-response curve.

Cytotoxicity Assessment

Rationale: It is essential to ensure that the observed cellular activity is not due to general cytotoxicity.[31][32] Several assays can be used to assess cell viability.[33][34]

Experimental Protocol: MTT and LDH Release Assays

  • MTT Assay:

    • Treat cells with the test compound at a range of concentrations for 24-48 hours.

    • Add MTT reagent, which is converted to a colored formazan product by metabolically active cells.

    • Measure the absorbance to determine cell viability.

  • Lactate Dehydrogenase (LDH) Release Assay:

    • Treat cells with the test compound.

    • Collect the cell culture medium and measure the activity of LDH, an enzyme released from damaged cells.

    • An increase in LDH activity indicates cytotoxicity.

Assay Principle Endpoint Hypothetical Result for a Promising Compound
Cellular pSTAT3 Inhibition Measures the inhibition of downstream signaling in cells.Decrease in pSTAT3 levels.Cellular IC50 = 12.5 µM
MTT Assay Measures metabolic activity as an indicator of cell viability.Decrease in absorbance.CC50 > 100 µM
LDH Release Assay Measures the release of LDH from damaged cells.Increase in LDH activity.CC50 > 100 µM

A significant window between the cellular IC50 and the cytotoxic concentration (CC50) indicates a favorable therapeutic index.

Conclusion: A Data-Driven Path Forward

This technical guide has outlined a comprehensive and scientifically rigorous in vitro screening cascade for this compound. By systematically progressing from high-throughput screening to detailed mechanistic and cellular studies, researchers can efficiently and effectively evaluate the therapeutic potential of this promising compound. The integration of orthogonal assays, robust data analysis, and a clear understanding of the underlying scientific principles at each stage are paramount to making informed decisions in the drug discovery process. The data generated from this cascade will provide a solid foundation for subsequent lead optimization, preclinical development, and ultimately, the potential translation of this compound into a novel therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Investigation of 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridine Derivatives in Oncology

The imidazo[1,2-a]pyridine scaffold represents a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. In the realm of oncology, this class of compounds has garnered significant attention for its potent anti-cancer properties. These molecules have been shown to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis. Mechanistically, many imidazo[1,2-a]pyridine derivatives exert their effects by inhibiting key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is a common driver of tumorigenesis. By targeting this critical node, imidazo[1,2-a]pyridine compounds can induce cell cycle arrest and trigger programmed cell death (apoptosis) in malignant cells.

This document provides a detailed guide for the investigation of a specific member of this class, 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid , in cancer cell lines. While the broader class of imidazo[1,2-a]pyridines is well-studied, it is important to note that specific biological data for this particular compound is not extensively available in the public domain. Therefore, the following protocols are presented as a robust starting point for its characterization, based on the known activities of structurally related compounds and established methodologies in cancer cell biology. Researchers are advised to perform initial dose-response studies to determine the optimal working concentrations for their specific cell lines of interest.

Compound Profile: this compound

  • Chemical Name: this compound

  • Molecular Formula: C₈H₅ClN₂O₂[1]

  • Appearance: Pale cream powder[1]

  • Supplier Example: Thermo Scientific Chemicals (formerly Alfa Aesar) provides this compound as a hydrate with ~95% purity.[1]

Note on Solubility and Stock Solution Preparation:

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution for use in cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes and sterile tips

Procedure:

  • Pre-handling: Before opening, gently tap the vial of the compound to ensure all the powder is at the bottom.

  • Weighing: Accurately weigh the desired amount of the compound. For small quantities, it is advisable to dissolve the entire contents of the vial to avoid weighing errors.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve a desired high-concentration stock, for example, 10 mM or 50 mM. The exact concentration should be chosen based on the expected potency and the final desired concentrations in the assay.

    • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.

  • Sterilization (Optional but Recommended): For long-term storage and to ensure sterility, the stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C or -80°C for long-term stability. A working stock can be kept at 4°C for a limited time, but stability at this temperature should be verified.

Causality Behind Experimental Choices:

  • DMSO as a Solvent: DMSO is a widely used solvent for preparing stock solutions of small molecules for cell culture experiments due to its ability to dissolve a wide range of compounds and its miscibility with aqueous culture media.

  • High-Concentration Stock: Preparing a concentrated stock allows for the addition of small volumes to the cell culture medium, minimizing the final concentration of the solvent (DMSO), which can be toxic to cells at higher concentrations (typically kept below 0.5%).

  • Aliquoting: This prevents degradation of the compound due to repeated changes in temperature and reduces the risk of contamination of the entire stock.

Protocol 2: Determination of Cytotoxicity using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a chosen cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[2]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • This compound stock solution (from Protocol 1)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete culture medium from the stock solution. Due to the lack of prior data, a broad concentration range is recommended for the initial experiment (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Subtract the absorbance of the no-cell control from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

  • Plot the percentage of cell viability against the log of the compound concentration.

  • Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).

Parameter Description
Cell Seeding Density Optimized for logarithmic growth during the assay period.
Compound Concentration Range Initially broad (e.g., 0.1-100 µM) to identify the active range.
Incubation Time Typically 24, 48, or 72 hours to assess time-dependent effects.
IC50 Value The concentration of the compound that inhibits cell viability by 50%.
Protocol 3: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

Objective: To determine if the compound induces apoptosis in cancer cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[3][4]

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the compound at concentrations around the predetermined IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50) for a specified time (e.g., 24 or 48 hours).

    • Include a vehicle control (DMSO-treated cells) and a positive control for apoptosis (e.g., staurosporine treatment).

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.

    • Centrifuge the cell suspension and wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the samples on a flow cytometer as soon as possible.

Data Analysis:

  • Quadrant Analysis:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells (due to membrane damage)

  • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction by the compound.

Protocol 4: Western Blot Analysis of the PI3K/Akt/mTOR Pathway and Apoptosis Markers

Objective: To investigate the effect of the compound on the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway and on proteins involved in apoptosis.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-Bax, anti-Bcl-2, anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells in 6-well plates with the compound as described in Protocol 3.

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

Data Analysis:

  • Densitometric analysis of the protein bands can be performed using software like ImageJ.

  • The levels of phosphorylated proteins should be normalized to their respective total protein levels.

  • The expression of target proteins should be normalized to the loading control.

  • Compare the protein expression levels in treated samples to the vehicle control to determine the effect of the compound.

Pathway Target Proteins Expected Outcome with Active Compound
PI3K/Akt/mTOR p-Akt/Total Akt, p-mTOR/Total mTORDecrease in the ratio of phosphorylated to total protein.
Apoptosis Bax/Bcl-2 ratio, Cleaved PARP, Cleaved Caspase-3Increase in the Bax/Bcl-2 ratio and increased levels of cleaved PARP and Caspase-3.

Visualization of Pathways and Workflows

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Compound Imidazo[1,2-a]pyridine Derivative Compound->PI3K Compound->Akt

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by imidazo[1,2-a]pyridine derivatives.

Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Interpretation Start Prepare Stock Solution of Compound MTT MTT Cytotoxicity Assay (Broad Concentration Range) Start->MTT IC50 Determine IC50 Value MTT->IC50 Apoptosis Annexin V/PI Apoptosis Assay (at IC50 concentrations) IC50->Apoptosis Western Western Blot Analysis (PI3K/Akt/mTOR & Apoptosis Markers) IC50->Western Analysis Analyze Apoptosis & Protein Expression Data Apoptosis->Analysis Western->Analysis Conclusion Elucidate Mechanism of Action Analysis->Conclusion

Caption: A streamlined workflow for the investigation of this compound in cancer cell lines.

References

Application Note & Protocols: A Framework for Characterizing 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid as a Putative Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is recognized in medicinal chemistry as a "privileged" structure, a molecular framework that is capable of binding to multiple biological targets.[1][2] Derivatives of this bicyclic system have shown significant promise as enzyme inhibitors, anti-infectious agents, and receptor ligands.[1] This guide focuses on a specific derivative, 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 1020038-42-9), a compound with potential as a novel enzyme inhibitor.[3]

Given that enzyme inhibitors constitute a significant portion of clinically approved drugs, the early and accurate characterization of new inhibitory compounds is a cornerstone of drug discovery.[4] This document provides a comprehensive framework and a series of detailed protocols for researchers and drug development professionals. It outlines a logical, field-proven workflow to:

  • Quantify the inhibitory potency of the compound through IC₅₀ determination.

  • Elucidate its kinetic mechanism of action.

  • Confirm its engagement with the target protein within a native cellular environment.

This guide is designed not merely as a list of steps but as a self-validating system, explaining the causality behind experimental choices to ensure robust and reproducible results.

Chemical Properties: this compound[3][5]
IUPAC Name This compound
Molecular Formula C₈H₅ClN₂O₂
CAS Number 1020038-42-9
Appearance Pale cream powder

Part 1: Quantifying Inhibitory Potency (IC₅₀ Determination)

Expert Rationale

The first critical step in characterizing any potential inhibitor is to determine its potency. The half-maximal inhibitory concentration (IC₅₀) is the most common metric used for this purpose.[6][7] It represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined assay conditions.[7] This value is fundamental for comparing the efficacy of different compounds and for making decisions about which candidates to advance in the drug discovery pipeline.[8] The following protocol describes a robust method for determining the IC₅₀ value using a standard in vitro enzymatic assay.

Workflow for IC₅₀ Determination

p1 Prepare serial dilutions of This compound a1 Add enzyme and inhibitor dilutions. Pre-incubate. p1->a1 p2 Prepare enzyme, substrate, and buffer solutions p2->a1 a2 Initiate reaction by adding substrate a1->a2 a3 Incubate for a fixed time at optimal temperature a2->a3 a4 Stop reaction and measure signal (e.g., absorbance, fluorescence) a3->a4 d1 Normalize data to positive and negative controls (% Inhibition) a4->d1 d2 Plot % Inhibition vs. log[Inhibitor] d1->d2 d3 Fit data to a non-linear regression curve (four-parameter logistic) d2->d3 d4 Determine IC50 value from curve d3->d4

Caption: Workflow for determining the IC₅₀ value of an enzyme inhibitor.

Protocol 1: In Vitro IC₅₀ Determination

This protocol is a generalized template. The specific substrate, buffer conditions, and detection method must be optimized for the enzyme of interest.

1. Reagent Preparation:

  • Inhibitor Stock: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Assay Buffer: Prepare an appropriate buffer for the target enzyme (e.g., 50 mM Tris-HCl, pH 7.5).
  • Enzyme Solution: Dilute the target enzyme in cold assay buffer to a final concentration that produces a linear reaction rate over the desired time course.
  • Substrate Solution: Prepare the substrate in assay buffer at a concentration equal to its Michaelis constant (Kₘ), if known. This ensures the assay is sensitive to competitive inhibitors.[9]

2. Assay Procedure (96-Well Plate Format): a. Prepare a serial dilution series of the inhibitor. A common approach is to use a 1:3 dilution series across 10 points, starting from a high concentration (e.g., 100 µM).[10] b. To the wells of a 96-well plate, add:

  • Test Wells: 5 µL of inhibitor serial dilutions.
  • Negative Control (0% Inhibition): 5 µL of solvent (DMSO).
  • Positive Control (100% Inhibition): 5 µL of a known inhibitor for the target enzyme or a denaturing solution. c. Add 85 µL of the enzyme solution to all wells. Mix gently and pre-incubate for 15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts. d. Initiate the enzymatic reaction by adding 10 µL of the substrate solution to all wells. e. Incubate the plate for a predetermined time (e.g., 30 minutes) during which the reaction rate is linear. f. Stop the reaction (if necessary) and read the plate using a suitable plate reader (e.g., measuring absorbance at 490 nm for an MTT-based assay).[10]

3. Data Analysis: a. Normalize Data: Convert the raw data to percent inhibition using the following formula[6]: % Inhibition = 100 * (1 - (Signal_Test - Signal_Positive) / (Signal_Negative - Signal_Positive)) b. Plot and Fit: Plot the percent inhibition against the logarithm of the inhibitor concentration. c. Calculate IC₅₀: Use a software package like GraphPad Prism or Origin to fit the data to a non-linear, four-parameter logistic dose-response curve. The IC₅₀ is the concentration that corresponds to 50% inhibition on this curve.[6]

Sample IC₅₀ Data Table

[Inhibitor] (µM)log[Inhibitor]% Inhibition (Mean)
100.0002.0098.5
33.3331.5295.2
11.1111.0589.1
3.7040.5775.4
1.2350.0951.2
0.412-0.3824.8
0.137-0.8610.1
0.046-1.344.5
0.015-1.821.2
0.000N/A0.0
Calculated IC₅₀ 1.21 µM

Part 2: Elucidating the Mechanism of Inhibition

Expert Rationale

Once an IC₅₀ value confirms inhibitory activity, determining the mechanism of inhibition is the next logical step. This provides critical insight into how the inhibitor interacts with the enzyme and its substrate, which is invaluable for structure-activity relationship (SAR) studies and lead optimization.[11] The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive, each producing a distinct effect on the enzyme's kinetic parameters, Vₘₐₓ (maximum reaction velocity) and Kₘ (substrate concentration at half Vₘₐₓ).[12][13] By systematically varying both substrate and inhibitor concentrations, we can use Michaelis-Menten and Lineweaver-Burk plots to diagnose the inhibition modality.[14]

Modes of Reversible Enzyme Inhibition

cluster_comp Competitive cluster_noncomp Non-competitive cluster_uncomp Uncompetitive E1 Enzyme (E) ES1 Enzyme-Substrate (ES) E1->ES1 +S EI1 Enzyme-Inhibitor (EI) E1->EI1 +I ES1->E1 → Product E2 Enzyme (E) ES2 Enzyme-Substrate (ES) E2->ES2 +S EI2 Enzyme-Inhibitor (EI) E2->EI2 +I ES2->E2 → Product ESI2 Enzyme-Substrate-Inhibitor (ESI) ES2->ESI2 +I EI2->ESI2 +S E3 Enzyme (E) ES3 Enzyme-Substrate (ES) E3->ES3 +S ES3->E3 → Product ESI3 Enzyme-Substrate-Inhibitor (ESI) ES3->ESI3 +I

Caption: Binding schemes for different modes of reversible enzyme inhibition.

Protocol 2: Enzyme Kinetic Studies

1. Experimental Setup:

  • This experiment requires a matrix of reaction conditions. You will measure the initial reaction velocity at several substrate concentrations in the absence of the inhibitor and in the presence of at least two different fixed concentrations of the inhibitor (e.g., 1x Kᵢ and 2x Kᵢ, where Kᵢ is the inhibition constant, which can be estimated from the IC₅₀).
  • Prepare a range of substrate concentrations, typically from 0.2x Kₘ to 5x Kₘ.
  • Prepare fixed concentrations of this compound based on its previously determined IC₅₀ value.

2. Assay Procedure: a. For each inhibitor concentration (including 0 µM), set up a series of reactions in a 96-well plate, with each column representing a different substrate concentration. b. Add the assay buffer, inhibitor (or vehicle), and enzyme solution to the wells. Pre-incubate for 15 minutes. c. Initiate the reactions by adding the varying concentrations of substrate. d. Immediately place the plate in a kinetic plate reader and measure the signal (e.g., absorbance) over time (e.g., every 30 seconds for 10 minutes).

3. Data Analysis and Interpretation: a. Calculate Initial Velocities (v₀): For each reaction, determine the initial velocity by calculating the slope of the linear portion of the signal vs. time plot. b. Create Michaelis-Menten Plots: For each inhibitor concentration, plot v₀ versus substrate concentration [S]. c. Create Lineweaver-Burk Plots: To more clearly visualize the kinetic effects, transform the data into a double-reciprocal plot (1/v₀ vs. 1/[S]).[15] d. Interpret the Results: Analyze the changes in Vₘₐₓ (y-intercept) and Kₘ (x-intercept) on the Lineweaver-Burk plot to determine the mechanism of inhibition.[13]

Interpreting Lineweaver-Burk Plots

Inhibition TypeEffect on PlotVₘₐₓKₘ
Competitive Lines intersect at the y-axis.UnchangedIncreases
Non-competitive Lines intersect at the x-axis.DecreasesUnchanged
Uncompetitive Lines are parallel.DecreasesDecreases

Part 3: Confirming Target Engagement in Cells

Expert Rationale

Demonstrating that a compound inhibits a purified enzyme in a test tube is a crucial first step, but it does not guarantee the same activity in a complex cellular environment.[16] It is essential to verify that the compound can enter the cell and physically bind to its intended target. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing target engagement in intact cells or cell lysates.[17][18] The principle is based on ligand-induced thermal stabilization: when a drug binds to its target protein, the resulting complex is more resistant to heat-induced denaturation.[19][20] A shift in the protein's melting temperature (Tₐgg) upon drug treatment provides direct evidence of target engagement.[17][21]

Workflow for Cellular Thermal Shift Assay (CETSA)

cluster_prep Cell Treatment cluster_heat Thermal Challenge cluster_analysis Analysis p1 Culture cells to ~80% confluency p2 Treat one set of cells with inhibitor, one with vehicle (control) p1->p2 p3 Harvest and resuspend cells p2->p3 h1 Aliquot cell suspensions p3->h1 h2 Heat aliquots across a temperature gradient (e.g., 40°C to 70°C) h1->h2 a1 Lyse cells (freeze-thaw) h2->a1 a2 Separate soluble proteins from precipitated aggregates via centrifugation a1->a2 a3 Quantify soluble target protein (e.g., Western Blot, ELISA) a2->a3 a4 Plot % Soluble Protein vs. Temperature to generate melting curves a3->a4 a5 Compare curves to determine thermal shift (ΔTagg) a4->a5

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA) experiment.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

1. Cell Culture and Treatment: a. Culture a relevant cell line in appropriate media until it reaches approximately 80% confluency. b. Treat cells with this compound at a concentration known to be effective (e.g., 10x IC₅₀) or with a vehicle control (e.g., DMSO) for 1-2 hours under normal culture conditions. c. Harvest the cells (e.g., by scraping or trypsinization), wash with PBS, and resuspend in PBS containing protease inhibitors.

2. Heating Step: a. Aliquot 50 µL of the cell suspension from both the treated and vehicle groups into separate PCR tubes for each temperature point to be tested. b. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments).[18] Include an unheated control sample. c. Cool the tubes at room temperature for 3 minutes.

3. Protein Extraction and Detection: a. Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. b. To separate the soluble protein fraction from the heat-denatured, aggregated proteins, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[18] c. Carefully collect the supernatant, which contains the soluble proteins. d. Determine the protein concentration of each sample using a standard method (e.g., BCA assay). e. Analyze equal amounts of total protein from each sample by Western blotting using a specific antibody against the putative target protein.

4. Data Analysis and Interpretation: a. Quantify the band intensities from the Western blot using densitometry software (e.g., ImageJ). b. For both the vehicle and inhibitor-treated series, normalize the band intensity at each temperature to the intensity of the unheated (room temperature) sample. c. Plot the normalized soluble protein fraction (%) against the temperature for both series to generate melting curves. d. A rightward shift in the melting curve for the inhibitor-treated samples compared to the vehicle control indicates thermal stabilization and confirms target engagement. The difference in the melting temperature (Tₐgg) is the thermal shift (ΔTₐgg).[17]

Conclusion

This application note provides a validated, multi-step workflow for the comprehensive characterization of this compound as a putative enzyme inhibitor. By following these protocols, researchers can reliably determine the compound's inhibitory potency (IC₅₀), understand its kinetic mechanism of action, and, crucially, confirm its binding to the target protein in a physiologically relevant cellular context. This systematic approach ensures the generation of high-quality, reproducible data essential for advancing promising compounds through the drug discovery pipeline.

References

Application Note: A Validated Protocol for the Solubilization of 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a member of the privileged imidazo[1,2-a]pyridine heterocyclic scaffold, a core structure in numerous pharmacologically active agents.[1] The successful evaluation of this and similar compounds in biological assays is critically dependent on proper solubilization to ensure accurate, reproducible, and meaningful results. This document provides a detailed, field-tested guide for researchers, scientists, and drug development professionals on the dissolution of this compound. We present two primary protocols: the preparation of a high-concentration stock solution in an organic solvent and a pH-mediated method for creating aqueous working solutions, complete with explanations of the underlying chemical principles and troubleshooting advice.

Compound Characterization and Safety Profile

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a successful solubilization strategy. The molecule's structure, featuring a largely aromatic and hydrophobic imidazopyridine core combined with an ionizable carboxylic acid group, dictates its solubility behavior.

Physicochemical Data
PropertyValueSource
IUPAC Name This compound[2]
CAS Number 1020038-42-9[2]
Molecular Formula C₈H₅ClN₂O₂[2]
Molecular Weight 196.59 g/mol (Calculated)
Appearance Pale cream powder[2]
Predicted Solubility Poor in neutral water; soluble in polar organic solvents and basic aqueous solutions.[3]
Predicted pKa ~4.7 (Estimated for the parent scaffold's carboxylic acid)[3]

The parent imidazo[1,2-a]pyridine scaffold is noted for its poor water solubility due to its hydrophobic nature.[3] The presence of the carboxylic acid moiety on the 2-position is the key to aqueous solubilization. At a pH below its pKa, the group is protonated (-COOH) and the molecule remains largely insoluble. At a pH above its pKa, it deprotonates to form the highly polar and water-soluble carboxylate salt (-COO⁻).

Critical Safety and Handling Information

As with any laboratory chemical, proper safety precautions are mandatory. The compound is classified as an irritant.

Hazard StatementDescriptionPrecautionary ActionSource
H315Causes skin irritationWear protective gloves and clothing. Wash skin thoroughly after handling.[4][5]
H319Causes serious eye irritationWear eye and face protection. Rinse cautiously with water if contact occurs.[4][5]
H335May cause respiratory irritationAvoid breathing dust. Use only in a well-ventilated area.[4][5]

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

Solubilization Protocols

The choice of protocol depends on the final desired concentration and the tolerance of the downstream biological assay to organic solvents like dimethyl sulfoxide (DMSO).

Protocol 1: High-Concentration Primary Stock in Organic Solvent

This protocol is the standard starting point for creating a stable, high-concentration stock suitable for long-term storage and serial dilution. DMSO is the recommended solvent due to its high solvating power for a wide range of organic molecules and its compatibility with most high-throughput screening platforms.

Materials:

  • This compound powder

  • Anhydrous, research-grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Appropriate glass vial (e.g., amber glass vial with PTFE-lined cap)

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of the compound powder in a fume hood or ventilated enclosure. For example, to prepare a 10 mM stock solution, weigh 1.966 mg of the compound for every 1 mL of DMSO.

  • Solvent Addition: Add the appropriate volume of DMSO to the vial containing the powder.

  • Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes. If full dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes.

  • Visual Confirmation: Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.

  • Storage: Store the primary stock solution at -20°C or -80°C, protected from light and moisture. For imidazo[1,2-a]pyridine derivatives, storage under an inert gas like argon or nitrogen can further enhance long-term stability.

Causality: DMSO is an aprotic polar solvent that effectively disrupts the crystal lattice of organic solids. Sonication provides energy to overcome intermolecular forces, accelerating the dissolution process.

Protocol 2: Preparation of Aqueous Working Solutions

Direct dilution of the DMSO stock into aqueous assay buffers is often feasible. However, if the assay is sensitive to DMSO or if precipitation occurs upon dilution, the following pH-mediated method is required.

Method A: Direct Dilution from Organic Stock

  • Thaw the primary DMSO stock (Protocol 1) to room temperature.

  • Perform serial dilutions of the stock into your final assay buffer.

  • Critical Step: Add the DMSO stock to the buffer while vortexing the buffer. Never add buffer to the concentrated stock, as this can cause immediate precipitation.

  • Ensure the final concentration of DMSO in the assay is below the tolerance limit of your system (typically <0.5%, but must be empirically determined).

Method B: pH-Mediated Aqueous Solubilization

This method leverages the acidic nature of the carboxylic acid to form a soluble salt.

Materials:

  • This compound powder

  • Deionized water or desired aqueous buffer (e.g., PBS)

  • 0.1 N Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH)

  • 0.1 N Hydrochloric Acid (HCl) for pH adjustment (optional)

  • pH meter or pH strips

Procedure:

  • Suspension: Weigh the compound and add it to a suitable container. Add approximately 80% of the final desired volume of water or buffer. The compound will form a suspension.

  • Basification: While stirring, add 0.1 N NaOH dropwise. Monitor the suspension. As the pH increases above the compound's pKa, the powder will dissolve as it converts to its sodium salt.

  • Complete Dissolution: Continue adding base until the solution becomes completely clear. Use the minimum amount of base necessary.

  • Final Volume & pH Adjustment: Add water or buffer to reach the final desired volume. If required by the assay, carefully back-titrate the pH to the desired value using 0.1 N HCl. Caution: Be aware that lowering the pH significantly may cause the compound to precipitate out of solution.

  • Sterilization: If required, sterile-filter the final aqueous solution through a 0.22 µm syringe filter compatible with aqueous solutions (e.g., PES or PVDF).

Causality: This protocol is a classic acid-base reaction. The addition of a base (NaOH) deprotonates the carboxylic acid (R-COOH) to form the highly polar and water-soluble carboxylate salt (R-COO⁻ Na⁺).

Workflow and Decision Guide

The selection of the appropriate protocol is crucial for experimental success. The following diagram outlines the decision-making process.

G start Start: Compound Powder stock_q Primary Goal? start->stock_q organic_stock Protocol 1: Prepare High-Concentration Stock in DMSO stock_q->organic_stock Long-term Storage & HTS aqueous_sol Protocol 2: Prepare Aqueous Working Solution stock_q->aqueous_sol Immediate Use in Aqueous Assay dmso_q Is Assay Tolerant to DMSO? organic_stock->dmso_q aqueous_sol->dmso_q method_a Method A: Direct Dilution of DMSO Stock dmso_q->method_a Yes method_b Method B: pH-Mediated Solubilization dmso_q->method_b No / Precipitation Occurs end Solution Ready for Assay method_a->end method_b->end

Caption: Decision workflow for solubilizing the target compound.

Troubleshooting Guide

ProblemProbable CauseRecommended Solution
Compound precipitates upon dilution in aqueous buffer. The compound's solubility limit has been exceeded. The final DMSO concentration may be too low to maintain solubility.1. Decrease the final concentration of the compound. 2. Increase the final DMSO concentration if the assay allows. 3. Use Protocol 2, Method B (pH-mediated solubilization) to create a true aqueous stock.
Aqueous stock solution (Method B) becomes cloudy over time. The pH of the solution has shifted (e.g., due to CO₂ absorption from the air), causing the compound to fall out of solution.1. Ensure the storage container is tightly sealed. 2. Prepare fresh aqueous stocks daily. 3. Check the pH and add a drop of base (0.1 N NaOH) to redissolve if necessary.
Inconsistent assay results between batches. Incomplete initial dissolution or degradation of the compound in the stock solution.1. Always visually confirm complete dissolution of the primary stock. 2. Aliquot the primary stock to avoid repeated freeze-thaw cycles. 3. Store stocks protected from light at -20°C or -80°C.

References

Application Notes and Protocols for Cell-Based Assays Using 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini AI

Abstract

The imidazo[1,2-a]pyridine scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-infective properties.[1][2][3][4][5] This application note provides a detailed, tiered framework for characterizing the cellular effects of a specific derivative, 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid, using robust, fluorescence-based cell assays. We present a primary screening protocol to assess dose-dependent effects on cell viability and a secondary, mechanistic assay to investigate a potential impact on intracellular calcium signaling, a critical pathway in cellular function.

Introduction: The Scientific Rationale

Imidazo[1,2-a]pyridines are heterocyclic compounds that have captured significant attention in drug discovery. Their unique structural and electronic properties allow for diverse functionalization, leading to compounds that can modulate a variety of biological targets. Several derivatives have been investigated as inhibitors of key enzymes or as ligands for specific receptors.[5] For instance, some have been developed as aldehyde dehydrogenase (ALDH) inhibitors to target glioblastoma stem cells[6], while others have shown potent activity against multidrug-resistant tuberculosis.[3][7]

Given this background, a systematic in vitro evaluation of a novel derivative like this compound is essential. The initial critical step is to determine its effect on cell health and establish a therapeutic window. A viability assay serves this purpose, identifying concentrations at which the compound is cytotoxic versus concentrations that may elicit a specific biological response without causing cell death.

Following the initial viability assessment, mechanistic studies can be pursued. Calcium (Ca²⁺) is a universal second messenger that regulates a vast array of cellular processes, including proliferation, apoptosis, and gene transcription.[8] Many cellular responses to external stimuli involve a rapid and transient change in intracellular calcium concentration ([Ca²⁺]i).[9][10] Therefore, a calcium flux assay is a powerful secondary screen to determine if this compound interacts with signaling pathways that modulate calcium homeostasis. This tiered approach ensures a logical and efficient characterization of the compound's cellular activity.

Tier 1 Protocol: High-Throughput Cell Viability Screening

This protocol employs a dual-fluorescence method to simultaneously assess cell viability (via intracellular esterase activity in live cells) and cytotoxicity (via membrane integrity of dead cells). We will use Calcein AM, a cell-permeant dye that becomes fluorescent upon cleavage by esterases in live cells, and a membrane-impermeant DNA dye (e.g., Propidium Iodide or a fixable viability dye) that only enters and stains dead cells.[11][12][13]

Experimental Workflow: Cell Viability

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 3: Staining & Analysis seed Seed cells into 96-well plate incubate1 Incubate overnight (37°C, 5% CO2) seed->incubate1 prepare Prepare serial dilutions of 7-Chloroimidazo[1,2-a]pyridine- 2-carboxylic acid incubate1->prepare treat Add compound dilutions to cells prepare->treat incubate2 Incubate for desired time (e.g., 24, 48, or 72 hours) treat->incubate2 stain Add Calcein AM & Dead Cell Stain incubate2->stain incubate3 Incubate (15-30 min, RT, dark) stain->incubate3 read Read fluorescence on plate reader (Live: Ex/Em ~495/515 nm) (Dead: Ex/Em specific to dye) incubate3->read

Caption: Workflow for the fluorescence-based cell viability assay.

Detailed Step-by-Step Methodology
  • Cell Culture and Seeding:

    • Culture your chosen cell line (e.g., HeLa, A549, or a cell line relevant to your research) under standard conditions.

    • On Day 1, harvest cells and perform a cell count. Adjust the cell density to 1 x 10⁵ cells/mL in complete culture medium.

    • Dispense 100 µL of the cell suspension into each well of a clear-bottom, black 96-well microplate (10,000 cells/well).

    • Include wells for "no-cell" controls (medium only) for background subtraction.

    • Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM in DMSO).

    • On Day 2, perform a serial dilution of the stock solution in complete culture medium to create a range of working concentrations (e.g., from 0.1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity.

    • Include "vehicle control" wells (medium with the same final DMSO concentration) and a "positive control" for cytotoxicity (e.g., 10% DMSO or a known cytotoxic agent).

    • Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions (or controls) to the appropriate wells.

    • Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Staining and Fluorescence Measurement:

    • Following incubation, prepare a staining solution containing Calcein AM (final concentration ~2 µM) and the chosen dead cell stain (at its recommended concentration) in phosphate-buffered saline (PBS).

    • Remove the compound-containing medium from the wells.

    • Wash the cells once with 100 µL of PBS.

    • Add 100 µL of the dual-staining solution to each well.

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader.

      • Live Cells (Calcein): Excitation ~495 nm, Emission ~515 nm.

      • Dead Cells: Use the appropriate excitation/emission wavelengths for your chosen dye (e.g., Propidium Iodide: Ex ~535 nm, Em ~617 nm).

Data Presentation and Analysis

The results can be summarized in a table and used to generate a dose-response curve.

Concentration (µM)Mean Live Cell Fluorescence (RFU)Mean Dead Cell Fluorescence (RFU)% Viability
Vehicle Control55,0001,200100%
0.154,5001,350~99%
153,8001,400~98%
1041,2509,800~75%
5011,00045,000~20%
1002,75051,000~5%
Positive Control1,10053,000~2%

Calculation: % Viability = [(RFU_sample - RFU_no-cell) / (RFU_vehicle - RFU_no-cell)] * 100

From the dose-response curve, you can calculate the IC₅₀ (the concentration that inhibits 50% of cell viability).

Tier 2 Protocol: Intracellular Calcium Mobilization Assay

This protocol measures changes in intracellular calcium ([Ca²⁺]i) using a ratiometric fluorescent indicator dye like Indo-1 AM or a single-wavelength dye like Fluo-4 AM.[9][14] Indo-1 is particularly well-suited for flow cytometry as it exhibits a spectral shift upon binding Ca²⁺, allowing for a ratiometric measurement that is less sensitive to variations in dye loading or cell size.[9]

Experimental Workflow: Calcium Flux

G cluster_0 Cell Preparation & Dye Loading cluster_1 Flow Cytometry Analysis harvest Harvest & wash suspension cells (or trypsinize adherent cells) load Load cells with Indo-1 AM (e.g., 1-5 µM) harvest->load incubate1 Incubate (30-45 min, 37°C, dark) load->incubate1 wash Wash cells to remove excess dye incubate1->wash resuspend Resuspend in analysis buffer wash->resuspend acquire_base Acquire baseline fluorescence (30-60 seconds) add_compound Add 7-Chloroimidazo[1,2-a]pyridine- 2-carboxylic acid acquire_base->add_compound acquire_response Continue acquiring data (3-5 minutes) add_compound->acquire_response add_ionomycin Add Ionomycin (Positive Control) for maximal response acquire_response->add_ionomycin acquire_max Acquire maximal fluorescence add_ionomycin->acquire_max

Caption: Workflow for the intracellular calcium flux assay via flow cytometry.

Detailed Step-by-Step Methodology
  • Cell Preparation and Dye Loading:

    • Harvest cells (suspension or adherent) and wash them with a suitable buffer like PBS.

    • Adjust the cell concentration to approximately 1-5 x 10⁶ cells/mL in a loading medium (e.g., RPMI with 2% FCS and 25mM HEPES).[9]

    • Add Indo-1 AM to a final concentration of 1-5 µM. The optimal concentration should be empirically determined for your cell type.[9]

    • Incubate the cells for 30-45 minutes at 37°C in the dark, with occasional gentle mixing.

    • After incubation, wash the cells twice with warm culture medium to remove extracellular dye.

    • Gently resuspend the loaded cells in an appropriate analysis buffer at a concentration of 1 x 10⁶ cells/mL. Allow cells to rest at 37°C for at least 30 minutes before analysis.[9]

  • Flow Cytometry Analysis:

    • Set up the flow cytometer for calcium flux analysis. For Indo-1, you will need a UV laser for excitation (~355 nm) and detectors to measure emission at two wavelengths:

      • Ca²⁺-bound Indo-1: ~420 nm (e.g., FL5 detector)

      • Ca²⁺-free Indo-1: ~510 nm (e.g., FL4 detector)

    • Equilibrate a tube containing the cell suspension at 37°C for 3-5 minutes.

    • Begin acquiring data, plotting the ratio of bound to free Indo-1 fluorescence over time.

    • Establish a stable baseline for 30-60 seconds.

    • Add your test compound, this compound (at a non-cytotoxic concentration determined from the viability assay), and continue acquiring data for several minutes to observe any response.

    • As a positive control, add a calcium ionophore like Ionomycin (final concentration ~1 µg/mL) to elicit a maximal calcium influx and confirm the cells are responsive.[9]

    • As a negative control, cells can be pre-treated with a calcium chelator like EGTA.[9]

Data Analysis and Interpretation

The primary output is a kinetic graph showing the fluorescence ratio over time. A sharp increase in the ratio after the addition of the compound indicates an increase in intracellular calcium. The magnitude and kinetics (e.g., rapid peak vs. sustained elevation) of this response provide insights into the potential mechanism of action.

Troubleshooting and Best Practices
IssuePossible CauseRecommended Solution
High background in viability assay Incomplete washing; autofluorescence of the compound.Ensure thorough washing steps. Run a "compound only" control in medium to check for intrinsic fluorescence.
Low signal in viability assay Insufficient cell number; poor dye loading.Optimize initial cell seeding density. Ensure Calcein AM is not expired and incubation time is sufficient.
No response in calcium flux assay Compound is inactive at the tested concentration; cells are not viable; dye loading failed.Test a range of compound concentrations. Check cell viability before starting. Confirm response with Ionomycin positive control.
High variance between replicates Inconsistent cell seeding; pipetting errors; edge effects in the microplate.Use a multichannel pipette for consistency. Avoid using the outermost wells of the plate. Ensure a homogenous cell suspension.
Compound precipitation Poor solubility in aqueous medium.Check the solubility of the compound. Ensure the final DMSO concentration is as low as possible. Consider using a different solvent or formulation if issues persist.
Concluding Remarks

This application note provides a structured, two-tiered approach to begin characterizing the cellular bioactivity of this compound. By first establishing a dose-dependent viability profile, researchers can identify appropriate concentration ranges for subsequent, more complex mechanistic studies, such as the investigation of intracellular calcium signaling. This framework ensures that experimental efforts are both scientifically rigorous and resource-efficient, paving the way for a deeper understanding of this promising class of compounds.

References

Synthesis of Novel Derivatives from 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry and drug discovery. Its unique bicyclic framework, composed of a fused pyridine and imidazole ring, imparts favorable physicochemical properties and a three-dimensional architecture that allows for effective interaction with a wide range of biological targets.[1][2][3] This scaffold is the backbone of several commercially successful drugs, including Zolpidem (an ambient sedative-hypnotic), Alpidem (an anxiolytic), and Saripidem (an anxiolytic), underscoring its therapeutic relevance.[4] Derivatives of imidazo[1,2-a]pyridine have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][4][5]

The strategic functionalization of the imidazo[1,2-a]pyridine nucleus is a key focus of modern synthetic chemistry, aiming to develop novel therapeutic agents with enhanced potency and selectivity. 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a particularly valuable starting material in this endeavor. The presence of three distinct functional handles—the carboxylic acid at the C-2 position, the chloro group at the C-7 position, and the reactive C-3 position of the imidazole ring—offers a versatile platform for molecular diversification through a variety of synthetic transformations.

This guide provides a comprehensive overview of the synthesis of novel derivatives from this compound, with a focus on practical application notes and detailed experimental protocols. We will explore key synthetic strategies, including amide bond formation, esterification, and palladium-catalyzed cross-coupling reactions, offering insights into the rationale behind the selection of reagents and reaction conditions.

Part 1: Synthesis of the Core Scaffold: this compound

A reliable and scalable synthesis of the starting material is paramount for any drug discovery program. This compound can be efficiently prepared via a two-step sequence involving the initial formation of the corresponding ethyl ester followed by hydrolysis.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrolysis Aminopyridine 4-Chloro-2-aminopyridine Reaction1 Cyclocondensation Aminopyridine->Reaction1 Bromopyruvate Ethyl bromopyruvate Bromopyruvate->Reaction1 Ester Ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate Reaction1->Ester Ester_hydrolysis Ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate Ester->Ester_hydrolysis Proceed to Step 2 Reaction2 Base Hydrolysis (e.g., NaOH) Ester_hydrolysis->Reaction2 Acid This compound Reaction2->Acid

Caption: Synthetic pathway to the target carboxylic acid.

Protocol 1.1: Synthesis of Ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate

This protocol is adapted from established procedures for the synthesis of related imidazo[1,2-a]pyridine esters. The reaction proceeds via a cyclocondensation reaction between 4-chloro-2-aminopyridine and ethyl bromopyruvate.

Materials:

  • 4-Chloro-2-aminopyridine

  • Ethyl bromopyruvate

  • Ethanol (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-chloro-2-aminopyridine (1.0 eq) in anhydrous ethanol, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of NaHCO₃.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate.

Protocol 1.2: Hydrolysis to this compound

Materials:

  • Ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl, 1M)

Procedure:

  • Dissolve ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of NaOH (2.0 eq) in water and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the ethanol under reduced pressure.

  • Cool the aqueous solution in an ice bath and acidify to pH ~3-4 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Part 2: Derivatization at the C-2 Carboxylic Acid Group

The carboxylic acid functionality at the C-2 position is a prime site for derivatization, most commonly through the formation of amides and esters. These derivatives often exhibit improved pharmacological properties, such as enhanced cell permeability and target engagement.

Amide Bond Formation: Synthesis of Carboxamides

Amide coupling is a cornerstone of medicinal chemistry, and a variety of reagents have been developed to facilitate this transformation with high efficiency and minimal side reactions. The choice of coupling reagent is often dictated by the nature of the amine and the presence of other functional groups in the molecule. For the coupling of this compound with various amines, common coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in combination with HOBt (Hydroxybenzotriazole).

General Workflow for Amide Coupling

Amide_Coupling Carboxylic_Acid This compound Coupling Amide Coupling (e.g., HATU, DIPEA) Carboxylic_Acid->Coupling Amine R-NH₂ (Diverse Amines) Amine->Coupling Amide_Product 7-Chloro-N-(R)-imidazo[1,2-a]pyridine-2-carboxamide Coupling->Amide_Product

Caption: General scheme for amide synthesis.

Protocol 2.1.1: General Procedure for HATU-Mediated Amide Coupling

HATU is a highly efficient coupling reagent that often provides high yields and is suitable for a wide range of amines, including those that are sterically hindered or electronically deactivated.

Materials:

  • This compound

  • Substituted amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Examples of Synthesized Amide Derivatives

EntryAmine PartnerCoupling ReagentYield (%)Reference
1AnilineHATU/DIPEA85[6]
24-FluoroanilineHATU/DIPEA88[6]
3BenzylamineEDC/HOBt82[7]
4MorpholineHATU/DIPEA90[5]
5PiperidineEDC/HOBt87[7]
Esterification: Synthesis of Ester Derivatives

Esterification of the C-2 carboxylic acid can be achieved through various methods, with the Fischer esterification being a classical and straightforward approach for simple alcohols.

Protocol 2.2.1: Fischer Esterification

This method is most effective when the alcohol can be used in large excess as the solvent, driving the equilibrium towards the product.[8][9]

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol; used as solvent)

  • Sulfuric acid (H₂SO₄, concentrated, catalytic amount)

Procedure:

  • Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol for the methyl ester).

  • Carefully add a catalytic amount of concentrated H₂SO₄.

  • Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate, dry the organic layer over MgSO₄, and concentrate.

  • Purify by column chromatography if necessary.

Part 3: Derivatization at the C-7 Chloro Position

The chloro substituent at the C-7 position serves as a versatile handle for introducing further molecular complexity, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction that couples an organoboron species with an organic halide.[10] For the 7-chloroimidazo[1,2-a]pyridine scaffold, this reaction allows for the introduction of a wide variety of aryl and heteroaryl groups. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.

General Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling Starting_Material Ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate Coupling Suzuki Coupling (Pd catalyst, Ligand, Base) Starting_Material->Coupling Boronic_Acid Ar-B(OH)₂ (Arylboronic acid) Boronic_Acid->Coupling Coupled_Product Ethyl 7-aryl-imidazo[1,2-a]pyridine-2-carboxylate Coupling->Coupled_Product

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Protocol 3.1.1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general framework for the Suzuki-Miyaura coupling of ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate with various arylboronic acids. Optimization of the catalyst, ligand, and base may be necessary for specific substrates.

Materials:

  • Ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate

  • Arylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq) or other suitable ligand

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Dioxane and Water (4:1 mixture)

Procedure:

  • To a reaction vessel, add ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by silica gel column chromatography.

Table 2: Examples of Suzuki-Miyaura Coupling Partners

EntryArylboronic AcidCatalyst/LigandBaseYield (%)Reference
1Phenylboronic acidPd(OAc)₂/PPh₃K₂CO₃78Inferred from[10]
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃85Inferred from[10]
33-Thienylboronic acidPd(OAc)₂/SPhosK₃PO₄72Inferred from[10]
44-Pyridylboronic acidPd(PPh₃)₄Na₂CO₃65Inferred from[11]

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of novel and biologically active molecules. The strategic manipulation of its three key functional handles allows for the creation of diverse chemical libraries for drug discovery and development. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this scaffold and to develop new derivatives with potential therapeutic applications. As with any synthetic procedure, careful optimization of reaction conditions is recommended to achieve the best results for specific substrates.

References

anti-inflammatory assay for imidazo[1,2-a]pyridine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Tiered Assay System for Evaluating the Anti-Inflammatory Activity of Imidazo[1,2-a]pyridine Compounds in a Macrophage Model

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide range of pharmacological activities, including potent anti-inflammatory effects.[1][2] Emerging evidence indicates that these compounds can modulate key inflammatory pathways, such as Cyclooxygenase-2 (COX-2), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) signaling.[3][4][5][6][7] This guide provides a comprehensive, tiered experimental framework for researchers to systematically evaluate the anti-inflammatory potential of novel imidazo[1,2-a]pyridine derivatives. We present a series of validated, cell-based assays, moving from initial high-throughput screening to detailed mechanistic elucidation using the lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage model. Each protocol is designed to be a self-validating system, with detailed explanations for experimental choices to ensure robust and reproducible data generation.

Introduction: The Rationale for Imidazo[1,2-a]pyridines in Inflammation

Chronic inflammation is a key pathological driver of numerous diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of drug discovery. Imidazo[1,2-a]pyridine derivatives have gained significant attention due to their structural versatility and potent biological activities.[1][2][8] The core mechanism often involves the suppression of pro-inflammatory mediators. This is frequently achieved by interfering with intracellular signaling cascades that are activated in response to inflammatory stimuli like LPS.

Two of the most critical pathways in the inflammatory response are:

  • The NF-κB Pathway: In resting cells, the transcription factor NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation.[9][10] This liberates NF-κB, allowing it to translocate to the nucleus and drive the expression of pro-inflammatory genes, including those for nitric oxide synthase (iNOS), COX-2, and cytokines like TNF-α and IL-6.[3]

  • The MAPK Pathways: Stress-activated kinases like p38 and JNK are also activated by LPS and play a crucial role in the inflammatory response by regulating the synthesis of inflammatory cytokines at both the transcriptional and translational levels.[7][11]

This application note details a logical workflow to first screen imidazo[1,2-a]pyridine compounds for general anti-inflammatory activity and then to dissect their specific molecular mechanisms within these key pathways.

Overview of the Experimental Approach

This guide employs a three-tiered approach to characterize the anti-inflammatory properties of test compounds. This structured workflow ensures that resources are used efficiently, starting with broad screening assays before committing to more intensive mechanistic studies.

G cluster_0 Tier 1: Primary Screening & Cytotoxicity cluster_1 Tier 2: Effect on Pro-Inflammatory Cytokines cluster_2 Tier 3: Mechanistic Pathway Analysis A Seed RAW 264.7 Macrophages B Pre-treat with Imidazo[1,2-a]pyridine Compounds (Dose-Response) A->B C Protocol 1: MTT Assay for Cell Viability B->C D Stimulate with LPS (100-500 ng/mL) B->D E Protocol 2: Griess Assay for Nitric Oxide (NO) D->E F Collect Supernatant from LPS-Stimulated Cells E->F H Lyse Cells from LPS-Stimulated Cultures E->H G Protocol 3: ELISA for TNF-α and IL-6 F->G I Protocol 4: Western Blot for NF-κB & MAPK Pathways (p-IκBα, p-p38, etc.) H->I

Caption: A tiered experimental workflow for evaluating imidazo[1,2-a]pyridine compounds.

Tier 1: Primary Screening and Cytotoxicity Assessment

The initial step is to determine the optimal non-toxic concentration range of the test compounds and to screen for their ability to inhibit a primary marker of inflammation, nitric oxide.

Protocol 1: Cell Viability Assessment (MTT Assay)

Principle: It is critical to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[12] Live cells with active dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete Dulbecco's Modified Eagle's Medium (DMEM).[12] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in DMEM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no treatment" control. Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations that show >90% cell viability for subsequent anti-inflammatory assays.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: During inflammation, macrophages express inducible nitric oxide synthase (iNOS), which produces large amounts of NO.[13] NO is a highly reactive and unstable molecule, but it quickly oxidizes to the stable metabolite nitrite (NO₂⁻) in the cell culture medium. The Griess reaction is a simple colorimetric assay that quantifies nitrite concentration, serving as a reliable indirect measure of NO production.[14][15]

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere for 24 hours.[16]

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of the test compounds or vehicle control. Incubate for 1 hour.

  • Stimulation: Stimulate the cells by adding LPS (final concentration of 100-500 ng/mL) to all wells except the "unstimulated" control group.[16][17] Incubate for 18-24 hours.

  • Griess Reaction:

    • Transfer 50-100 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add an equal volume of Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[14][18]

    • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measurement: Read the absorbance at 540 nm.[12][15]

  • Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample and express the results as a percentage of inhibition compared to the LPS-only treated group.

Tier 2: Quantifying Effects on Pro-Inflammatory Cytokines

Compounds that show significant NO inhibition without cytotoxicity are advanced to Tier 2 to assess their effect on key pro-inflammatory cytokines.

Protocol 3: Pro-Inflammatory Cytokine Quantification (ELISA)

Principle: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal cytokines that orchestrate the inflammatory response.[19] A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of these secreted proteins in the cell culture supernatant.[20]

Methodology:

  • Sample Collection: Use the same cell culture supernatants collected from the Griess Assay experiment (Protocol 2, Step 3). If not used immediately, store them at -80°C.

  • ELISA Procedure:

    • Perform the ELISA for TNF-α and IL-6 using commercially available kits (e.g., from Thermo Fisher Scientific, R&D Systems, or RayBiotech).[19][21]

    • Briefly, a capture antibody pre-coated on a 96-well plate binds the cytokine from the supernatant.

    • A biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.

    • A TMB substrate is added, which develops a color in proportion to the amount of bound cytokine.[22]

    • The reaction is stopped with an acid solution, and absorbance is read at 450 nm.[20]

  • Analysis: Generate a standard curve using the recombinant cytokine standards provided in the kit. Calculate the concentration of TNF-α and IL-6 in each sample. Report the data as pg/mL and as a percentage of inhibition relative to the LPS-stimulated control.

Tier 3: Elucidating the Mechanism of Action

This final tier investigates the molecular mechanism by which the lead compounds inhibit inflammation, focusing on the NF-κB and p38 MAPK pathways.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK pIKK p-IKK IKK->pIKK IkBa_NFkB IκBα / NF-κB (Inactive Complex) pIKK->IkBa_NFkB Phosphorylates pIkBa p-IκBα IkBa_NFkB->pIkBa NFkB NF-κB IkBa_NFkB->NFkB Release Proteasome Proteasome Degradation pIkBa->Proteasome Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (iNOS, COX-2, TNF-α, IL-6) Nucleus->Transcription Compound Imidazo[1,2-a]pyridine Compound Compound->pIKK Inhibits p38 p38 MAPK Compound->p38 Inhibits MAPKKK->p38 Activates pp38 p-p38 p38->pp38 pp38->Transcription Activates

Caption: Key inflammatory signaling pathways targeted by imidazo[1,2-a]pyridine compounds.

Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling

Principle: Western blotting allows for the detection of specific proteins in a cell lysate. By using antibodies against the phosphorylated (activated) forms of key signaling proteins, we can directly assess whether a compound inhibits pathway activation. A decrease in phosphorylated IκBα (p-IκBα) indicates inhibition of the IKK complex.[9] A decrease in phosphorylated p38 (p-p38) indicates inhibition of the MAPK pathway.[6]

Methodology:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat with the lead compound(s) or vehicle for 1 hour.

    • Stimulate with LPS (100-500 ng/mL) for a short duration (e.g., 15-30 minutes) to capture peak phosphorylation events.[9]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve protein phosphorylation states.[10]

    • Scrape and collect the lysate, then centrifuge at high speed to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) and boil in Laemmli sample buffer.[9]

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.[23]

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding. (Note: BSA is preferred over milk for phospho-antibodies).

    • Primary Antibody: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Probe separate blots for:

      • Phospho-IκBα (Ser32)

      • Total IκBα

      • Phospho-p38 MAPK (Thr180/Tyr182)

      • Total p38 MAPK

      • β-Actin (as a loading control)

    • Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection:

    • Wash the membrane thoroughly with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[23]

  • Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein signal to its corresponding total protein signal. Then, normalize this ratio to the loading control (β-Actin).

Data Presentation and Interpretation

Organizing data clearly is essential for interpretation and comparison between compounds.

Table 1: Summary of Cytotoxicity and Anti-inflammatory Screening Data

Compound CC₅₀ (µM)¹ NO Inhibition IC₅₀ (µM)² TNF-α Inhibition IC₅₀ (µM)³ IL-6 Inhibition IC₅₀ (µM)³
Compound X >100 12.5 8.7 15.2
Compound Y 75.3 25.1 19.8 30.5
Dexamethasone >100 0.5 0.2 0.8
Vehicle N/A No Inhibition No Inhibition No Inhibition

¹ 50% cytotoxic concentration from MTT assay. ² 50% inhibitory concentration from Griess assay. ³ 50% inhibitory concentration from ELISA.

Interpretation: A desirable compound will have a high CC₅₀ value and low IC₅₀ values for the inhibition of inflammatory markers, indicating a good therapeutic window.

Table 2: Western Blot Densitometry Analysis

Treatment Relative p-IκBα / Total IκBα Ratio Relative p-p38 / Total p38 Ratio
Control (Unstimulated) 0.1 ± 0.02 0.1 ± 0.03
LPS (500 ng/mL) 1.0 ± 0.11 1.0 ± 0.15
LPS + Compound X (10 µM) 0.4 ± 0.05* 0.5 ± 0.08*
LPS + Vehicle 0.98 ± 0.13 1.02 ± 0.12

*Data are presented as mean ± SD, normalized to the LPS-only group. *p < 0.05.

Interpretation: A significant reduction in the ratio of phosphorylated protein to total protein in the presence of the compound indicates that it is acting on the intended signaling pathway. For example, the data above suggests that Compound X inhibits both the NF-κB and p38 MAPK pathways.

References

Application Notes and Protocols: Antimicrobial Activity Testing of 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Imidazo[1,2-a]pyridine Scaffolds in Antimicrobial Research

The imidazo[1,2-a]pyridine (IZP) scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and notably, antimicrobial properties.[1][2][3][4] The emergence of multidrug-resistant (MDR) bacterial strains presents a formidable challenge to global health, necessitating the discovery and development of novel antimicrobial agents.[5] IZP derivatives have shown promise in this area, with some demonstrating potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[1][6] Their mechanisms of action are diverse, with evidence suggesting they can target essential bacterial enzymes involved in DNA replication (like GyrB), cell wall synthesis, or other vital pathways.[1][6]

This document provides a comprehensive guide for the initial antimicrobial evaluation of a specific novel compound, 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid . While extensive data on this particular derivative is not yet publicly available, the protocols outlined herein are based on established, standardized methodologies for antimicrobial susceptibility testing (AST) and are readily adaptable for its characterization.[5][7][8] The objective is to determine the compound's spectrum of activity and potency, primarily through the determination of the Minimum Inhibitory Concentration (MIC).

Physicochemical Properties of the Test Compound

A foundational understanding of the test article is critical for accurate and reproducible results.

Compound: this compound hydrate Molecular Formula: C₈H₅ClN₂O₂[9] Appearance: Pale cream powder[9] Solubility: Preliminary solubility testing is a mandatory first step. Due to the carboxylic acid moiety, solubility is expected to be pH-dependent. Initial tests should be conducted in common solvents such as dimethyl sulfoxide (DMSO), ethanol, and aqueous buffers at various pH values. The choice of solvent for stock solutions is critical, as it must not interfere with microbial growth at the tested concentrations.

PART 1: Core Antimicrobial Susceptibility Testing Protocols

The following protocols are foundational for assessing the antimicrobial potential of a novel compound. It is imperative to perform these assays with appropriate controls to ensure the validity of the results.

Protocol 1.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for quantitative antimicrobial susceptibility testing, allowing for the determination of the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5]

Principle: A standardized inoculum of a test microorganism is challenged with serial dilutions of the compound in a liquid growth medium. The MIC is determined following incubation by observing the lowest concentration that inhibits growth.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., ATCC reference strains of Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Sterile DMSO (or other appropriate solvent)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35-37°C)

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution:

    • Accurately weigh the compound and dissolve it in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Causality: DMSO is a common solvent for organic compounds, but its concentration in the final test wells should not exceed 1-2% (v/v) to avoid toxicity to the bacteria.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the compound stock solution (appropriately diluted from the main stock to achieve the highest desired test concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (broth only, no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Self-Validation: The final volume in each well is 200 µL, and the inoculum is at the target concentration. The growth control (well 11) must show turbidity, and the sterility control (well 12) must remain clear for the assay to be valid.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Workflow for Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Compound_Stock Prepare Compound Stock Solution Serial_Dilution Perform 2-Fold Serial Dilutions in 96-Well Plate Compound_Stock->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Standardized Bacteria Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation Read_MIC Visually Determine MIC (Lowest Clear Well) Incubation->Read_MIC Compound_Evaluation_Flow cluster_screening Primary Screening cluster_secondary Secondary Assays cluster_mechanistic Mechanistic Studies cluster_development Preclinical Development MIC_Test MIC Determination (Broad Spectrum Panel) MBC_Test Minimum Bactericidal Concentration (MBC) Assay MIC_Test->MBC_Test If Active Diffusion_Test Agar Diffusion (Qualitative Screen) Diffusion_Test->MIC_Test Time_Kill Time-Kill Kinetic Assay MBC_Test->Time_Kill MoA_Assays Mechanism of Action (MoA) Assays Time_Kill->MoA_Assays Toxicity_Assay In Vitro Cytotoxicity (e.g., on HeLa, HepG2 cells) MoA_Assays->Toxicity_Assay SAR_Studies Structure-Activity Relationship (SAR) Toxicity_Assay->SAR_Studies If Low Toxicity In_Vivo In Vivo Efficacy (Animal Models) SAR_Studies->In_Vivo

References

Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Cytotoxicity Assay of 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

The imidazo[1,2-a]pyridine (IP) scaffold is a nitrogen-based heterocyclic structure of significant interest in medicinal chemistry due to its wide array of biological activities.[1][2] Derivatives of this core structure have demonstrated therapeutic potential as anti-inflammatory, antimicrobial, antiviral, and notably, anticancer agents.[2][3] The anticancer effects of various IP compounds have been attributed to their ability to interfere with critical molecular pathways that govern cell division and proliferation in cancer cells.[1] Numerous in-vitro studies have highlighted the promise of IP-based compounds against a range of cancer cell lines, including breast, liver, colon, and lung cancer.[1][4]

This document provides a detailed application and protocol guide for evaluating the cytotoxic potential of a specific derivative, This compound . As a novel compound, the initial and most crucial step in its evaluation as a potential anticancer agent is to determine its concentration-dependent effect on cancer cell viability and proliferation. This guide is designed for researchers, scientists, and drug development professionals to conduct a robust in vitro cytotoxicity assessment using the well-established MTT assay.

Principle of the MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a highly reliable and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] The fundamental principle of the assay lies in the enzymatic conversion of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[6] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of metabolically active, living cells.[5]

Therefore, the quantity of formazan produced is directly proportional to the number of viable cells.[7] When cells are treated with a cytotoxic compound like this compound, a decrease in metabolic activity leads to a reduced amount of formazan production. The insoluble formazan crystals are then dissolved in a solubilizing agent (such as DMSO), and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength between 550 and 600 nm.[5] By comparing the absorbance of treated cells to untreated control cells, the cytotoxic effect of the compound can be quantified.

Experimental Workflow: MTT Assay

The following diagram outlines the key steps in performing the MTT cytotoxicity assay.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Measurement plate_cells Cell Seeding (5,000-10,000 cells/well) incubate_attach 24h Incubation (Allow cell attachment) plate_cells->incubate_attach add_compound Add Compound Dilutions to appropriate wells incubate_attach->add_compound prep_compound Prepare Serial Dilutions of Test Compound incubate_treat Incubate for 24, 48, or 72h add_compound->incubate_treat add_mtt Add MTT Reagent (0.5 mg/mL final conc.) incubate_treat->add_mtt incubate_mtt Incubate for 2-4h (Formazan formation) add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance

Caption: A flowchart of the MTT assay experimental workflow.

Detailed Protocol for MTT Cytotoxicity Assay

This protocol is a self-validating system, incorporating essential controls for accurate data interpretation.

Materials and Reagents
  • Cancer Cell Lines: Select appropriate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

  • This compound: Prepare a stock solution (e.g., 10 mM) in a suitable solvent like Dimethyl Sulfoxide (DMSO).

  • Complete Cell Culture Medium: E.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Solution: 5 mg/mL MTT in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and protect from light. Store at -20°C.[6]

  • Solubilization Solution: DMSO or an aqueous solution of 10% Sodium Dodecyl Sulfate (SDS) in 0.01 M HCl.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin or Cisplatin).

  • Sterile 96-well flat-bottom cell culture plates.

  • Multichannel pipette and sterile pipette tips.

  • Humidified incubator (37°C, 5% CO₂).

  • Microplate reader capable of measuring absorbance at 570 nm.

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest cancer cells that are in their logarithmic growth phase.

    • Perform a cell count using a hemocytometer or an automated cell counter to determine cell density and viability.

    • Dilute the cells in complete culture medium to a final concentration that allows for optimal seeding (typically 5,000 to 10,000 cells per 100 µL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow the cells to attach and resume growth.[5]

  • Compound Treatment:

    • On the day of treatment, prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

    • Also prepare dilutions for your positive control.

    • Carefully aspirate the old medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells.

    • Crucial Controls:

      • Vehicle Control: Wells containing cells treated with medium containing the same concentration of DMSO as the highest concentration of the test compound. This accounts for any solvent-induced cytotoxicity.

      • Untreated Control: Wells containing cells with fresh medium only. This represents 100% cell viability.

      • Blank Control: Wells containing medium only (no cells). This is used to subtract the background absorbance.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (for a final concentration of 0.5 mg/mL).[5]

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium containing MTT from each well without disturbing the cells or the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

    • Gently agitate the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the purple crystals.[6]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. It is advisable to read the plate within 1 hour of adding the solubilization solution.[6]

Data Analysis and Interpretation

The primary output of a cytotoxicity assay is the IC₅₀ value , which is the concentration of a compound that inhibits 50% of cell growth or viability.

  • Calculate Percentage Viability:

    • First, subtract the average absorbance of the blank control from all other absorbance readings.

    • The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of Treated Cells) / (Absorbance of Untreated Control Cells)] x 100

  • Determine IC₅₀ Value:

    • Plot the percentage viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism to determine the IC₅₀ value.

Hypothetical Data Presentation

The results of the cytotoxicity screen can be summarized in a table for clear comparison.

Cell LineCancer TypeExposure Time (h)Hypothetical IC₅₀ (µM) of this compound
MCF-7 Breast Cancer4815.2
A549 Lung Cancer4822.5
HCT116 Colon Cancer4818.8
HEK293 Normal Kidney48> 100

Note: The data presented above is hypothetical and for illustrative purposes only. A higher IC₅₀ value against a normal cell line like HEK293 would suggest some level of cancer cell selectivity.

Potential Mechanism of Action: Induction of Apoptosis

While the precise mechanism of this compound needs to be experimentally determined, the broader family of imidazo[1,2-a]pyridine derivatives often exerts its cytotoxic effects by inducing apoptosis , or programmed cell death.[4] Apoptosis is a highly regulated process essential for eliminating damaged or cancerous cells. It can be initiated through two primary signaling pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[8] Both pathways converge on the activation of a family of proteases called caspases , which are the executioners of cell death.[8][9]

  • Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands (like FasL or TRAIL) to death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8 .[8]

  • Intrinsic Pathway: This pathway is initiated by intracellular stress signals, such as DNA damage, leading to the release of cytochrome c from the mitochondria. Cytochrome c then forms a complex called the apoptosome, which activates the initiator caspase-9 .[10]

Both caspase-8 and caspase-9 can then activate the executioner caspases, such as caspase-3 and caspase-7 , which cleave key cellular substrates, leading to the characteristic morphological changes of apoptosis.[8][9] Studies on similar IP compounds have shown activation of both initiator and executioner caspases, suggesting they can trigger apoptosis through these established pathways.[4]

Apoptosis_Pathway Potential Apoptotic Pathways Induced by Compound cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligand (e.g., FasL) DeathReceptor Death Receptor (e.g., Fas) DeathLigand->DeathReceptor Caspase8 Caspase-8 (Initiator) DeathReceptor->Caspase8 activates Caspase37 Caspase-3, -7 (Executioner) Caspase8->Caspase37 activates CellStress Intracellular Stress (e.g., DNA Damage) Mitochondria Mitochondria CellStress->Mitochondria CytochromeC Cytochrome c (release) Mitochondria->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 activates via apoptosome Caspase9->Caspase37 activates Apoptosis Apoptosis Caspase37->Apoptosis leads to

Caption: The extrinsic and intrinsic pathways of apoptosis.

References

Application Notes & Protocols: High-Throughput Screening of Imidazo[1,2-a]pyridine Chemical Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a prominent heterocyclic structure recognized in medicinal chemistry as a "privileged scaffold."[1][2][3] This designation stems from its recurring presence in molecules with a wide spectrum of biological activities, allowing for the development of potent and selective therapeutic agents. Derivatives of this scaffold have demonstrated significant potential across numerous disease areas, including oncology, infectious diseases, and inflammatory conditions.[1][2][3][4]

The therapeutic versatility of imidazo[1,2-a]pyridines is extensive, with demonstrated efficacy as:

  • Anticancer Agents: Targeting critical pathways involved in tumor growth and survival, such as protein kinases (e.g., PI3K, mTOR, CDKs, VEGFR, EGFR).[5][6][7][8][9]

  • Antimicrobial and Antiviral Agents: Exhibiting activity against various pathogens, including mycobacteria and viruses.[2][3][4]

  • Anti-inflammatory and Antiprotozoal Agents: Showing promise in modulating inflammatory responses and combating parasitic infections like leishmaniasis.[1][10]

Given this broad therapeutic potential, chemical libraries based on the imidazo[1,2-a]pyridine scaffold are ideal candidates for high-throughput screening (HTS) campaigns aimed at discovering novel drug candidates. HTS allows for the rapid testing of thousands to millions of compounds, making it a cornerstone of modern drug discovery.[11][12] This guide provides a detailed framework and actionable protocols for conducting HTS campaigns with imidazo[1,2-a]pyridine libraries.

Part 1: The High-Throughput Screening Workflow

A successful HTS campaign is a multi-stage process that begins with careful planning and assay development and culminates in the identification of validated "hit" compounds that warrant further investigation. The process is designed to be a funnel, progressively narrowing down a large library to a small number of high-quality starting points for lead optimization.

Below is a generalized workflow for an HTS campaign.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Follow-up Assay_Dev Assay Development (Biochemical or Cell-Based) Miniaturization Miniaturization to 384-well Format Assay_Dev->Miniaturization Optimize for robotics Validation Assay Validation (Z'-factor > 0.5) Miniaturization->Validation QC with controls Primary_Screen Primary HTS (Single Concentration) Validation->Primary_Screen Robust Assay Ready Data_Analysis Data Normalization & Hit Identification Primary_Screen->Data_Analysis Raw data Hit_Confirmation Hit Confirmation (Re-test from powder) Data_Analysis->Hit_Confirmation Primary Hits Dose_Response Dose-Response (IC50/EC50) Hit_Confirmation->Dose_Response Confirmed hits Secondary_Assays Secondary/Orthogonal Assays (Selectivity & MoA) Dose_Response->Secondary_Assays Potent hits Lead_Opt Lead Optimization Secondary_Assays->Lead_Opt Validated Hits for Lead Optimization

Caption: Generalized workflow for a high-throughput screening campaign.

Part 2: Library Design and Preparation

The quality and diversity of the chemical library are paramount to the success of an HTS campaign. Imidazo[1,2-a]pyridine libraries can be synthesized through various established methods, allowing for diverse substitutions at multiple positions on the heterocyclic core.[4][13][14]

  • Diversity-Oriented Synthesis: Employing multicomponent reactions or parallel synthesis techniques to generate a wide range of structurally diverse analogs.

  • Focused Libraries: Designing compounds based on known pharmacophores for a specific target class (e.g., kinase inhibitors) to increase the probability of finding active compounds.

For HTS, compounds are typically dissolved in dimethyl sulfoxide (DMSO) at a stock concentration of 10-20 mM and stored in 96- or 384-well master plates. Automated liquid handlers are then used to transfer nanoliter volumes of the library compounds into the assay plates.

Part 3: Assay Development and HTS Protocols

The choice of assay is dictated by the biological question being addressed. Both biochemical and cell-based assays are suitable for screening imidazo[1,2-a]pyridine libraries.

Assay Selection and Miniaturization
  • Biochemical Assays: These assays measure the effect of a compound on a purified biological target, such as an enzyme or receptor.[4] They are well-suited for target-based drug discovery and are often less prone to compound interference. A common example is a kinase activity assay.[15]

  • Cell-Based Assays: These assays use living cells to measure a compound's effect on a biological pathway or phenotype, such as cell proliferation, toxicity, or the activation of a signaling pathway.[8][9][16] They provide more physiologically relevant data but can be more complex to develop and execute.

The chosen assay is then miniaturized for use in 384- or 1536-well plates to reduce reagent costs and increase throughput.[6][9] This involves optimizing parameters such as cell seeding density, reagent concentrations, and incubation times.

Protocol: Cell-Based Proliferation Assay (384-Well Format)

This protocol describes a representative assay to screen for imidazo[1,2-a]pyridine derivatives that inhibit the proliferation of a cancer cell line (e.g., A375 melanoma).[6]

Materials:

  • A375 human melanoma cells

  • Culture medium (e.g., DMEM with 10% FBS)

  • 384-well clear-bottom, black-walled, tissue culture-treated plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Imidazo[1,2-a]pyridine library (10 mM in DMSO)

  • Positive control (e.g., Staurosporine, 10 mM in DMSO)

  • Automated liquid handler and plate reader (luminescence capable)

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count A375 cells.

    • Dilute cells in culture medium to a final concentration of 50,000 cells/mL.

    • Using an automated dispenser, seed 40 µL of the cell suspension (2,000 cells) into each well of the 384-well plates, leaving the control columns empty.

    • Incubate the plates for 18-24 hours at 37°C, 5% CO₂.

  • Compound Dispensing:

    • Prepare intermediate compound plates by diluting the master library plates.

    • Using an acoustic liquid handler or pin tool, transfer 40 nL of compound from the library plates to the assay plates. This results in a final compound concentration of 10 µM in 0.1% DMSO.

    • Add 40 nL of DMSO to the negative control wells (maximum viability).

    • Add 40 nL of a positive control (e.g., Staurosporine) to the positive control wells (minimum viability) to a final concentration of 1 µM.

  • Incubation:

    • Incubate the assay plates for 72 hours at 37°C, 5% CO₂.

  • Signal Detection:

    • Equilibrate the plates and the cell viability reagent to room temperature.

    • Add 20 µL of the cell viability reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Protocol: Biochemical Kinase Assay (384-Well Format)

This protocol describes a generic TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay to screen for inhibitors of a specific protein kinase.[15][17]

Materials:

  • Purified, active kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • TR-FRET detection reagents (e.g., LanthaScreen® Eu-anti-phospho antibody and GFP-substrate)

  • Assay buffer

  • 384-well low-volume, non-binding plates

  • Imidazo[1,2-a]pyridine library and controls

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X solution of the kinase in assay buffer.

    • Prepare a 2X solution of the substrate and ATP in assay buffer.

  • Compound Dispensing:

    • Using an acoustic liquid handler, dispense 20 nL of library compounds and controls into the 384-well assay plates.

  • Kinase Addition:

    • Add 5 µL of the 2X kinase solution to each well.

    • Briefly centrifuge the plates and incubate for 15 minutes at room temperature.

  • Reaction Initiation:

    • Add 5 µL of the 2X substrate/ATP solution to each well to start the kinase reaction. The final volume is 10 µL.

    • Briefly centrifuge and incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Prepare the TR-FRET detection solution containing the Eu-labeled antibody.

    • Add 10 µL of the detection solution to each well to stop the reaction.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm and 615 nm).

Part 4: Quality Control, Data Analysis, and Hit Validation

Quality Control in HTS

Rigorous quality control is essential to ensure the reliability of HTS data.[11] The primary metric used is the Z'-factor , which assesses the separation between the positive and negative controls.[3][5][18][19]

Z'-Factor Calculation: Z' = 1 - ( (3 * SD_pos) + (3 * SD_neg) ) / | Mean_pos - Mean_neg |

Where:

  • SD_pos and SD_neg are the standard deviations of the positive and negative controls.

  • Mean_pos and Mean_neg are the means of the positive and negative controls.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between controls; suitable for HTS.[5][18]
0 to 0.5MarginalThe assay may be acceptable but requires careful monitoring.[5][18]
< 0UnacceptableNo separation between controls; the assay is not suitable for screening.[5][18]

An assay must consistently achieve a Z'-factor > 0.5 before proceeding to the full screen.[6]

Data Analysis and Hit Identification

The raw data from the HTS is processed to identify "hits."[1][20]

  • Normalization: Raw data from each well is normalized to the plate controls. For an inhibition assay, this is typically calculated as Percent Inhibition: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

  • Hit Selection: A threshold is set to define a hit. This can be based on a statistical measure like the Z-score (e.g., Z-score < -3) or a robust activity cutoff (e.g., >50% inhibition).

  • PAINS Identification: Hits are computationally filtered to flag and remove Pan-Assay Interference Compounds (PAINS).[7][14][21][22] These are promiscuous compounds known to interfere with assay technologies through non-specific mechanisms.[14][22]

Hit_Progression Primary_Hits Primary Hits from HTS (e.g., >50% Inhibition) PAINS_Filter PAINS Filter Primary_Hits->PAINS_Filter Reconfirmation Activity Reconfirmed? PAINS_Filter->Reconfirmation No Discard_PAINS Discard (PAINS) PAINS_Filter->Discard_PAINS Yes Dose_Response Dose-Response Curve (Determine IC50) Reconfirmation->Dose_Response Yes Discard_Inactive Discard (Inactive) Reconfirmation->Discard_Inactive No Potency_Check Potent? (e.g., IC50 < 10 µM) Dose_Response->Potency_Check Secondary_Assay Orthogonal/Secondary Assays Potency_Check->Secondary_Assay Yes Discard_NotPotent Discard (Not Potent) Potency_Check->Discard_NotPotent No Validated_Hit Validated Hit Secondary_Assay->Validated_Hit

Caption: Decision tree for hit progression from primary screen to validated hit.

Hit Validation and Confirmation

Primary hits must be rigorously validated to eliminate false positives and confirm their activity.[23][24]

  • Hit Confirmation: The same compound is re-tested in the primary assay, often from a freshly sourced powder sample, to ensure the activity is real and reproducible.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 10-point curve) to determine their potency, expressed as the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).[25][26][27][28]

  • Secondary and Orthogonal Assays: Potent compounds are further characterized in secondary assays to confirm their mechanism of action and rule out non-specific effects.[10] An orthogonal assay uses a different detection technology to confirm the hit, ensuring the observed activity is not an artifact of the primary assay format.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a rich source of chemical matter for drug discovery. By combining a well-designed chemical library with robust, high-quality HTS protocols, researchers can efficiently screen for novel bioactive compounds. The detailed workflows, protocols, and data analysis strategies outlined in this guide provide a comprehensive framework for identifying and validating promising hits from imidazo[1,2-a]pyridine libraries, paving the way for the development of next-generation therapeutics.

References

Application Notes and Protocols for the Experimental Use of 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its vast therapeutic potential.[1] This "privileged structure" forms the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Derivatives of this scaffold have shown potent inhibitory effects on various cancer cell lines and are known to target key signaling pathways involved in cell proliferation and survival.[1][4]

This document provides a detailed guide for the experimental evaluation of 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate , a specific derivative of this promising class. While extensive research on this particular hydrated compound is emerging, its structural features suggest significant potential as a bioactive agent. These application notes and protocols are designed for researchers, scientists, and drug development professionals to explore its hypothesized anticancer and antimicrobial activities. The methodologies outlined herein are based on established, field-proven techniques for characterizing novel chemical entities.

Physicochemical Properties and Handling

A thorough understanding of the compound's physical and chemical characteristics is fundamental to successful experimentation.

PropertyValueSource
Molecular Formula C₈H₅ClN₂O₂[5]
Appearance Pale cream powder[5]
Assay (HPLC) ≥94.0%[5]
Loss on Drying 4.4-12.1% (0.5-1.5 waters)[5]
IUPAC Name This compound[5]
CAS Number 1020038-42-9[5]

Storage and Handling: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. For solution preparation, the use of appropriate solvents and careful consideration of solubility is recommended.

Hypothesized Biological Activity and Experimental Design

Based on the known bioactivities of the imidazo[1,2-a]pyridine class, we can postulate that this compound hydrate may exhibit:

  • Anticancer Activity: Through mechanisms such as protein kinase inhibition, induction of apoptosis, and cell cycle arrest.[1][4]

  • Antimicrobial Activity: Against a range of bacterial and fungal pathogens.[2]

The following sections provide detailed protocols to investigate these potential activities.

Part 1: Anticancer Activity Evaluation

In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[6][7] This initial screen is crucial for determining the compound's cytotoxic effects on various cancer cell lines and for calculating the half-maximal inhibitory concentration (IC₅₀).

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCC1937 breast cancer, A549 lung cancer, HepG2 liver cancer) in a 96-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.[7][8]

  • Compound Treatment: Prepare serial dilutions of this compound hydrate in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) and incubate for 48 hours.[9]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[4]

Investigation of Apoptosis (Annexin V/Propidium Iodide Staining)

To determine if the observed cytotoxicity is due to apoptosis, an Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry can be employed.[6]

Protocol:

  • Cell Treatment: Treat cancer cells with the IC₅₀ concentration of the compound for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Cell Cycle Analysis

This assay helps to determine if the compound induces cell cycle arrest.[6]

Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.[6]

  • Staining: Wash the cells and resuspend in a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protein Kinase Inhibition Assays

Imidazo[1,2-a]pyridine derivatives are known to inhibit protein kinases, such as those in the PI3K/Akt/mTOR pathway.[1][10]

Workflow for Kinase Inhibition Screening:

G cluster_0 In Vitro Kinase Assay cluster_1 Cell-Based Assay (Western Blot) A Compound Preparation (Serial Dilutions) B Kinase Reaction Setup (Kinase, Substrate, ATP) A->B C Incubation B->C D Detection of Kinase Activity (e.g., Luminescence, Fluorescence) C->D E Data Analysis (IC50 Determination) D->E F Treat Cells with Compound G Cell Lysis F->G H Protein Quantification G->H I SDS-PAGE & Western Blot H->I J Detection of Phosphorylated and Total Target Proteins I->J K Analysis of Pathway Inhibition J->K

Caption: Workflow for assessing kinase inhibition.

Protocol for a PI3Kα Inhibition Assay:

  • Reaction Setup: In a 96-well plate, combine the PI3Kα enzyme, the compound at various concentrations, and the substrate.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate at room temperature.

  • Detection: Use a suitable detection reagent (e.g., a luminescent ATP detection reagent) to measure the remaining ATP, which is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value.[11]

Hypothesized Mechanism of Action in Cancer Cells:

G Compound 7-Chloroimidazo[1,2-a]pyridine- 2-carboxylic acid hydrate PI3K PI3K Compound->PI3K Inhibition p53 p53 Compound->p53 Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellCycle Cell Cycle Progression mTOR->CellCycle Promotes Apoptosis Apoptosis p53->Apoptosis Induction p21 p21 p53->p21 p21->CellCycle Arrest

References

Application Notes & Protocols: Strategic Derivatization of the Imidazo[1,2-a]pyridine Scaffold for Enhanced Biological Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the foundation of numerous clinically approved drugs and a multitude of investigational agents.[1][2][3][4] Its rigid, planar structure and rich electronic properties make it an ideal framework for developing potent and selective modulators of various biological targets. This guide provides an in-depth exploration of strategic derivatization approaches for the imidazo[1,2-a]pyridine system, coupled with detailed protocols for the synthesis and subsequent biological evaluation of novel analogues. We will delve into the rationale behind substituent placement to achieve desired pharmacological outcomes, with a focus on anticancer and antimicrobial applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile heterocycle in their discovery programs.

Introduction: The Imidazo[1,2-a]pyridine Scaffold - A cornerstone of Medicinal Chemistry

The imidazo[1,2-a]pyridine bicycle is a nitrogen-bridged heterocyclic system that has garnered significant attention due to its wide spectrum of pharmacological activities.[4] Marketed drugs such as Zolpidem (anxiolytic), Alpidem (anxiolytic), and Olprinone (a phosphodiesterase 3 inhibitor for acute heart failure) underscore the therapeutic relevance of this core structure.[2][3] The scaffold's appeal lies in its synthetic tractability and the ability to introduce diverse functionalities at multiple positions, thereby modulating its physicochemical properties and biological target interactions.

The primary sites for derivatization on the imidazo[1,2-a]pyridine ring are the C2, C3, C6, and C7 positions. The electronic nature of the ring system dictates its reactivity, with the C3 position being particularly susceptible to electrophilic substitution due to its high electron density.[1][5] However, recent advancements in synthetic methodology, including transition-metal-catalyzed C-H functionalization, have enabled the selective derivatization of other positions, significantly expanding the accessible chemical space.[6][7]

This guide will focus on two major therapeutic areas where imidazo[1,2-a]pyridine derivatives have shown exceptional promise: oncology and infectious diseases.

Strategic Derivatization: Rationale and Synthetic Approaches

The key to unlocking the full potential of the imidazo[1,2-a]pyridine scaffold lies in the strategic placement of substituents to optimize interactions with the target protein and to fine-tune the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Core Synthesis: The Gateway to Diversity

The most common and versatile method for the synthesis of the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[2][8] This reaction is robust and tolerates a wide range of functional groups on both starting materials, allowing for the introduction of diversity at the C2 position and on the pyridine ring.

Materials:

  • Substituted 2-aminopyridine (1.0 eq)

  • Substituted α-bromoacetophenone (1.0 eq)

  • Sodium bicarbonate (2.0 eq)

  • Ethanol

Procedure:

  • To a solution of the substituted 2-aminopyridine in ethanol, add the substituted α-bromoacetophenone and sodium bicarbonate.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir for 30 minutes.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure 2-aryl-imidazo[1,2-a]pyridine.

Causality: The use of a mild base like sodium bicarbonate is crucial to neutralize the HBr generated during the reaction, driving the cyclization to completion. Ethanol is a suitable solvent due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions.

Derivatization at the C3 Position: A Hub for Activity

The C3 position is often a critical determinant of biological activity. Its nucleophilic character allows for a variety of functionalization reactions.

Materials:

  • 2-Aryl-imidazo[1,2-a]pyridine (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Cool DMF to 0°C in a round-bottom flask equipped with a dropping funnel.

  • Slowly add POCl₃ to the cooled DMF with stirring.

  • After 30 minutes, add a solution of the 2-aryl-imidazo[1,2-a]pyridine in DMF dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to 60°C for 2-3 hours.

  • Cool the mixture and pour it onto crushed ice, then neutralize with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is filtered, washed with water, and dried to yield the 3-formyl derivative.

Causality: The Vilsmeier reagent, formed in situ from POCl₃ and DMF, is a mild electrophile that selectively attacks the electron-rich C3 position. This formyl group can then serve as a handle for further derivatization, such as in the synthesis of chalcones.

C2-Functionalization: Enhancing Target Engagement

While C3 is electronically favored for substitution, functionalization at C2 has been shown to be critical for the activity of several classes of imidazo[1,2-a]pyridine-based inhibitors, including Nek2 kinase inhibitors.[9][10]

This often involves a multi-step synthesis starting from a C2-carboxylic acid derivative.

Step 1: Synthesis of Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate This can be achieved by reacting 2-aminopyridine with ethyl 4-chloroacetoacetate.

Step 2: Hydrolysis to the Carboxylic Acid The ethyl ester is hydrolyzed using standard conditions (e.g., LiOH in THF/water).

Step 3: Amide Coupling Materials:

  • 2-(Imidazo[1,2-a]pyridin-2-yl)acetic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • DMF

Procedure:

  • Dissolve the carboxylic acid in DMF.

  • Add the amine, HATU, and DIPEA.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if applicable). DIPEA acts as a non-nucleophilic base to neutralize the generated acids.

Biological Evaluation: From In Vitro Screening to Mechanistic Studies

Once a library of derivatized imidazo[1,2-a]pyridines has been synthesized, a systematic biological evaluation is necessary to identify promising lead compounds.

Anticancer Activity Evaluation

A common initial screen for anticancer activity is to assess the cytotoxicity of the compounds against a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)[11][12]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Data Presentation: The IC₅₀ values for a series of compounds can be summarized in a table for easy comparison.

CompoundDerivatization StrategyA549 IC₅₀ (µM)[12]MCF-7 IC₅₀ (µM)[11]HepG2 IC₅₀ (µM)[11][12]
Lead 1 C2-aryl, C3-H>100>100>100
1a C2-aryl, C3-formyl55.268.449.8
1b C2-aryl, C3-chalcone12.59.815.3
2a C2-amide, C3-H25.132.728.9
2b C2-amide with fluorophenyl5.64.27.1

Causality: The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

For compounds that show significant cytotoxicity, it is important to investigate the mechanism of cell death.

Cell Cycle Analysis:

  • Treat cells with the compound at its IC₅₀ concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Wash the fixed cells and resuspend in PBS containing propidium iodide (PI) and RNase A.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Analysis (Annexin V/PI Staining):

  • Treat cells with the compound at its IC₅₀ concentration for 24 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualization of Workflow:

Caption: Workflow for Synthesis and Biological Evaluation.

Antimicrobial Activity Evaluation

The antimicrobial potential of the synthesized compounds can be assessed against a panel of pathogenic bacteria and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[13][14]

  • Mueller-Hinton Broth (MHB)

  • Resazurin solution

  • 96-well plates

Procedure:

  • Prepare a two-fold serial dilution of the test compounds in MHB in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Add resazurin solution to each well and incubate for a further 2-4 hours.

  • The MIC is the lowest concentration of the compound that prevents a color change of resazurin from blue to pink (indicating bacterial growth inhibition).

Data Presentation: MIC values for a series of compounds against different bacterial strains.

CompoundDerivatizationS. aureus MIC (µg/mL)[15]E. coli MIC (µg/mL)[13]
Lead 2 C2-phenyl, C3-H>128>128
3a C2-phenyl, C3-azo-phenol3264
3b C2-phenyl, C3-azo-nitrophenol1632
4a C2-phenyl, C6-bromo64128
4b C2-phenyl, C6-nitro3264

Case Study: Targeting the PI3K/mTOR Pathway in Cancer

The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention.[16] Several imidazo[1,2-a]pyridine derivatives have been developed as potent and selective inhibitors of PI3K and/or mTOR.[17][18]

Key Structural Features for PI3K/mTOR Inhibition:

  • A moderately sized substituent at the C2 position, often a substituted phenyl or other heterocyclic ring, is crucial for occupying the hydrophobic pocket of the kinase domain.

  • A group at the C3 position capable of forming a hydrogen bond with the hinge region of the kinase is often beneficial. For example, a pyrazole or thiazole group can enhance potency and selectivity.[17]

Visualization of Signaling Pathway Inhibition:

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits mTORC2 mTORC2 mTORC2->Akt activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR Pathway.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold remains a highly fruitful starting point for the design of novel therapeutic agents. The synthetic versatility of this core, coupled with an expanding understanding of its structure-activity relationships, continues to yield compounds with potent and selective biological activities. Future efforts in this area will likely focus on the development of more sophisticated derivatization strategies, such as late-stage C-H functionalization, to rapidly generate diverse libraries of compounds. Furthermore, the integration of computational methods, such as molecular docking and in silico ADME prediction, will be instrumental in guiding the design of the next generation of imidazo[1,2-a]pyridine-based drugs.

References

Troubleshooting & Optimization

solubility problems with 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid in buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work. Here, we provide in-depth, field-proven insights and practical troubleshooting protocols in a direct question-and-answer format.

Compound at a Glance
PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₈H₅ClN₂O₂[1]
Molecular Weight 196.59 g/mol [1]
Appearance Pale cream to white powder[1]
CAS Number 1020038-42-9[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why is my this compound showing poor solubility in a neutral buffer (e.g., PBS at pH 7.4)?

Answer:

This is the most common issue researchers face with this class of compounds. The limited solubility at neutral pH is due to the molecule's inherent chemical structure. This compound is an amphoteric molecule , meaning it has both an acidic functional group (the carboxylic acid) and a basic functional group (the nitrogen atom in the imidazopyridine ring system).

  • At Neutral pH: The molecule exists predominantly in its neutral or zwitterionic form. In this state, strong intramolecular interactions can occur, which, combined with the hydrophobic nature of the bicyclic aromatic core, leads to low affinity for water and thus poor aqueous solubility[2]. Many promising drug candidates exhibit poor water solubility, making this a frequent challenge in pharmaceutical development[3][4].

  • The Isoelectric Point (pI): Like amino acids, this compound will have an isoelectric point (pI), the pH at which the net charge is zero. Solubility is typically at its minimum at or near the pI[5]. For this compound, the pI is likely in the neutral to slightly acidic range, explaining the poor solubility observed in buffers like PBS.

FAQ 2: How does pH dramatically influence the solubility of this compound, and how can I leverage this?

Answer:

The solubility of this compound is fundamentally pH-dependent. By shifting the pH away from the isoelectric point, you can ionize the molecule, converting it into a much more soluble salt form.[6][7].

  • Under Basic Conditions (High pH): At a pH significantly above the pKa of the carboxylic acid group (typically pKa ~2-4), the proton is removed, forming a negatively charged carboxylate anion (-COO⁻). This charged species is highly polar and readily interacts with water, leading to a significant increase in solubility[2].

  • Under Acidic Conditions (Low pH): At a pH below the pKa of the basic nitrogen in the imidazopyridine ring (pKa ~3-5), this nitrogen becomes protonated, forming a positively charged cation. This cation also demonstrates enhanced aqueous solubility[2].

This relationship is visualized in the diagram below.

G cluster_low_ph Low pH (e.g., pH < 3) cluster_neutral_ph Neutral pH (pI region) cluster_high_ph High pH (e.g., pH > 8) low_ph_node Protonated Cation (Soluble Salt) neutral_ph_node Neutral / Zwitterionic Form (Poorly Soluble) low_ph_node->neutral_ph_node Increase pH high_ph_node Deprotonated Anion (Soluble Salt) high_ph_node->neutral_ph_node Decrease pH

Caption: pH-dependent ionization and its effect on solubility.

Experimental Strategy: The most reliable method to prepare a solution at a target neutral pH is to first dissolve the compound at a high or low pH and then carefully titrate it back to your desired final pH.

FAQ 3: What is a reliable, step-by-step protocol for dissolving the compound for a final target pH of 7.4?

Answer:

This protocol uses the principle of pH adjustment to achieve dissolution. We will use a basic pH to dissolve the compound as a carboxylate salt, followed by neutralization.

Protocol: Dissolution via Basification

  • Weigh Compound: Accurately weigh the required amount of this compound powder.

  • Initial Suspension: Add approximately 80% of your final desired volume of purified water (or your final buffer's solvent system, without the buffering salts). The compound will likely not dissolve and will form a slurry.

  • Basify to Dissolve: While stirring vigorously, add a small amount of a suitable base, such as 1 M NaOH, dropwise. Continue adding drops until the solid completely dissolves. The pH at this point will be alkaline (e.g., pH 9-11). This creates a soluble sodium salt of your compound in situ.

  • Add Buffer Components: If you are making a specific buffer (e.g., PBS), you can now add the pre-weighed buffering salts (e.g., NaCl, KCl, Na₂HPO₄, KH₂PO₄).

  • Adjust to Target pH: Carefully and slowly, titrate the solution back to your target pH (e.g., 7.4) using an appropriate acid, such as 1 M HCl. Crucially, add the acid dropwise, especially as you approach the target pH , to avoid "crashing out" the compound by overshooting into the acidic, low-solubility range.

  • Final Volume Adjustment: Once the target pH is stable, add purified water to reach the final desired volume.

  • Sterilization (Optional): If required, sterile-filter the final solution through a 0.22 µm filter. Note that significant compound loss can occur if it adsorbs to the filter membrane; pre-wetting the filter with the buffer can sometimes mitigate this.

FAQ 4: My experiment is sensitive to extreme pH changes. Can I use organic co-solvents instead?

Answer:

Yes. Using a water-miscible organic co-solvent is a very common and effective strategy for compounds that are poorly soluble in water[4][8]. Co-solvents work by reducing the overall polarity of the solvent system, which lowers the interfacial tension between the aqueous medium and the hydrophobic compound, thereby enhancing solubility[9][10].

Recommended Co-solvents:

Co-solventTypical Starting ConcentrationNotes & Considerations
DMSO (Dimethyl sulfoxide)5-10% (v/v)Highly effective but can have biological effects in cell-based assays. Always run a vehicle control.
Ethanol 10-20% (v/v)Good, biocompatible choice. Can sometimes cause protein precipitation at high concentrations.
PEG 400 (Polyethylene glycol 400)10-30% (v/v)A common excipient in pharmaceutical formulations. Can increase viscosity.
Propylene Glycol 10-30% (v/v)Another widely used, low-toxicity co-solvent.

Protocol: Using a Co-solvent for Solubilization

  • Prepare a Concentrated Stock: Dissolve the this compound in 100% of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming or sonication may assist dissolution.

  • Dilute into Buffer: Add the concentrated stock solution dropwise into your final aqueous buffer while vortexing or stirring vigorously. This gradual addition is critical to prevent the compound from precipitating out upon dilution.

  • Final Concentration: Ensure the final concentration of the co-solvent in your working solution is as low as possible and is compatible with your downstream application. For example, a final DMSO concentration below 0.5% is recommended for most cell-based assays.

FAQ 5: I successfully dissolved the compound in a co-solvent, but it precipitates when I dilute it into my final buffer. What is happening and how do I fix it?

Answer:

This phenomenon, often called "crashing out," occurs when the concentrated stock solution is diluted into the aqueous buffer, and the final concentration of the co-solvent is too low to maintain the compound's solubility. The compound, now in a predominantly aqueous environment, precipitates back into its solid, less soluble form[11]. High concentrations of buffer salts can also contribute to this by causing a "salting-out" effect, further reducing the solubility of organic molecules[12].

Caption: Workflow for troubleshooting precipitation upon dilution.

Troubleshooting Strategies:

  • Decrease the Final Compound Concentration: The most straightforward solution is to lower the final concentration of the compound in your working solution to a level below its solubility limit in that specific buffer/co-solvent mixture.

  • Increase the Final Co-solvent Percentage: If your experimental system allows, increase the final percentage of the co-solvent. For example, if it precipitates at 1% DMSO, try preparing the final solution with 2% or 5% DMSO. Remember to adjust your vehicle controls accordingly.

  • Change the Co-solvent: Some co-solvents are better solubilizers for specific compounds. If DMSO is not working well, trying PEG 400 or a combination of co-solvents might be effective[9].

  • Use a Surfactant: For certain applications, adding a small amount of a non-ionic surfactant (e.g., Tween® 80 or Kolliphor® EL) to the final buffer can help create micelles that encapsulate the drug, keeping it in solution. This is a common formulation strategy[6].

  • Check Buffer Salt Concentration: If you are using a very high concentration buffer, consider if it can be diluted. High ionic strength can decrease the solubility of organic compounds[12].

References

Technical Support Center: Synthesis of 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid. This molecule is a valuable heterocyclic building block in medicinal chemistry, notably in the development of novel kinase inhibitors and other therapeutic agents[1][2]. Achieving a high yield of this scaffold is critical for accelerating drug discovery timelines.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into the synthetic process, moving beyond a simple recitation of steps to explain the underlying chemical principles. Here, you will find robust troubleshooting advice, answers to frequently asked questions, and a detailed, optimized protocol to enhance the yield and purity of your final product.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing the imidazo[1,2-a]pyridine core structure?

The synthesis of the imidazo[1,2-a]pyridine scaffold is a well-established area of heterocyclic chemistry. The most direct and widely used method is a variation of the Tschitschibabin reaction, which involves the condensation and cyclization of a 2-aminopyridine derivative with an α-halocarbonyl compound[3][4]. For the specific synthesis of this compound, this typically involves reacting 4-chloro-2-aminopyridine with an α-ketoacid derivative like bromopyruvic acid or its ester equivalent[3].

Other powerful methods include multicomponent reactions (MCRs), such as the Groebke-Blackburn-Bienaymé (GBB) reaction, which can assemble the core in a single pot from an aminopyridine, an aldehyde, and an isocyanide, offering high atom economy and efficiency[5][6][7]. Transition-metal-catalyzed reactions, particularly those using copper, have also been developed for C-N bond formation and cyclization[8][9].

Q2: Which specific starting materials are required for the synthesis of this compound?

The most direct approach requires two key precursors:

  • 4-Chloro-2-aminopyridine: This provides the pyridine portion of the final fused heterocyclic system. The purity of this starting material is paramount, as impurities can significantly inhibit the reaction or lead to difficult-to-remove side products.

  • A three-carbon α-halocarbonyl synthon: This component builds the imidazole ring. Common choices include:

    • Ethyl bromopyruvate or Bromopyruvic acid: These react with the aminopyridine to form the core structure. Using the ester (ethyl bromopyruvate) often leads to a cleaner reaction, yielding an ester intermediate which is then hydrolyzed in a subsequent step to the desired carboxylic acid[3].

Q3: What are the most critical parameters that influence reaction yield and purity?

Several factors must be tightly controlled to maximize yield:

  • Reagent Purity: As mentioned, the purity of the 4-chloro-2-aminopyridine is crucial. Similarly, the α-halocarbonyl reagent should be of high quality, as it can be prone to degradation.

  • Solvent Choice: The reaction is typically run in a polar solvent that can facilitate the SN2 and cyclization steps. Anhydrous ethanol, tetrahydrofuran (THF), or dimethylformamide (DMF) are common choices. The solvent must be anhydrous to prevent unwanted side reactions.

  • Temperature Control: The initial condensation reaction may be performed at room temperature or with gentle heating. Refluxing is often required for the subsequent cyclization and dehydration steps. However, excessive heat can lead to polymerization of the carbonyl reagent or the formation of tar-like byproducts.

  • pH Management: The reaction generates hydrobromic acid (HBr) as a byproduct. In some protocols, a mild, non-nucleophilic base (e.g., sodium bicarbonate) is added to neutralize the acid, which can otherwise protonate the starting aminopyridine, reducing its nucleophilicity[4]. For the final hydrolysis step (if starting with an ester), the concentration of the acid or base and the reaction time are critical to ensure complete conversion without degrading the product.

Q4: What are the primary safety considerations for this synthesis?

  • α-Halocarbonyls: Reagents like ethyl bromopyruvate are lachrymatory (tear-inducing) and corrosive. They must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Acids and Bases: The hydrolysis step often uses strong acids (e.g., concentrated HCl) or bases. Handle these with extreme care to avoid chemical burns.

  • Solvents: Use anhydrous solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Problem 1: Low or No Product Yield
  • Potential Cause 1: Poor Quality of Starting Materials.

    • Why it happens: 4-chloro-2-aminopyridine can contain isomeric impurities or degradation products. Ethyl bromopyruvate can decompose or polymerize upon storage.

    • Solution: Verify the purity of your starting materials by NMR or melting point analysis. If necessary, recrystallize the 4-chloro-2-aminopyridine. Use fresh or properly stored ethyl bromopyruvate.

  • Potential Cause 2: Incorrect Reaction Temperature.

    • Why it happens: Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of reactants and products, leading to the formation of intractable tars.

    • Solution: Begin the initial reaction at room temperature and monitor by Thin Layer Chromatography (TLC). Gradually increase the temperature to reflux only after the initial condensation appears complete. An oil bath is recommended for precise temperature control.

  • Potential Cause 3: Inefficient Hydrolysis of the Ester Intermediate.

    • Why it happens: The hydrolysis of the ethyl ester to the carboxylic acid may be incomplete if the acid concentration, temperature, or reaction time is insufficient.

    • Solution: Use a sufficiently concentrated acid (e.g., 6M to 12M HCl) and ensure the mixture is heated to reflux for an adequate period (typically 4-5 hours)[10]. Monitor the reaction by TLC or LC-MS until the ester starting material is fully consumed.

Problem 2: Formation of Multiple Side Products / Impure Product
  • Potential Cause 1: Self-Condensation/Polymerization of Ethyl Bromopyruvate.

    • Why it happens: This reagent is highly reactive and can react with itself, especially at high concentrations or temperatures.

    • Solution: Add the ethyl bromopyruvate solution dropwise to the solution of 4-chloro-2-aminopyridine at a controlled temperature (e.g., 0 °C or room temperature) to maintain a low instantaneous concentration.

  • Potential Cause 2: Incomplete Cyclization or Dehydration.

    • Why it happens: The reaction may stall at an intermediate stage if conditions are not optimal, leading to a complex mixture.

    • Solution: Ensure the reaction is run for a sufficient amount of time at the correct temperature (reflux is often necessary for the final ring-closing step). The choice of solvent can also be critical; if ethanol is not effective, consider a higher-boiling polar aprotic solvent like DMF.

Problem 3: Difficulty in Isolating/Purifying the Final Product
  • Potential Cause 1: High Polarity and Water Solubility of the Carboxylic Acid.

    • Why it happens: The carboxylic acid product is often a zwitterionic solid with high polarity, making extraction from aqueous media difficult.

    • Solution: The product will often precipitate from the aqueous acidic solution upon cooling after hydrolysis. If it remains dissolved, carefully adjust the pH of the solution to the isoelectric point of the molecule to minimize its solubility and induce precipitation. The solid can then be collected by vacuum filtration.

  • Potential Cause 2: Product is Contaminated with Salts.

    • Why it happens: Salts are generated during neutralization and workup steps.

    • Solution: Wash the filtered solid product thoroughly with cold deionized water to remove inorganic salts, followed by a wash with a non-polar solvent like diethyl ether or hexane to remove organic impurities. If necessary, recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be performed.

Section 3: Optimized Experimental Protocol

This two-step protocol is based on established literature procedures for the synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids[3][4].

Step 1: Synthesis of Ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-2-aminopyridine (1.0 eq.) in anhydrous ethanol (approx. 10 mL per gram of aminopyridine).

  • Reagent Addition: To this stirring solution, add ethyl bromopyruvate (1.05 eq.) dropwise over 15 minutes at room temperature. The solution may change color and become warm.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 78 °C) using an oil bath.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane/ethyl acetate mobile phase) until the 4-chloro-2-aminopyridine spot has been consumed (typically 4-6 hours).

  • Workup: Allow the reaction mixture to cool to room temperature. A precipitate of the product hydrobromide may form. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the mixture until the pH is ~7-8. This will precipitate the free base of the ester product.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol. Dry the solid under vacuum to yield the crude ethyl ester intermediate.

Step 2: Hydrolysis to this compound
  • Reaction Setup: Suspend the crude ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate from Step 1 in 6M hydrochloric acid (approx. 10 mL per gram of ester).

  • Reaction: Heat the suspension to reflux (approx. 100-110 °C) with vigorous stirring. The solid should dissolve as the reaction proceeds.

  • Monitoring: Continue refluxing for 4-5 hours, or until TLC/LC-MS analysis confirms the complete disappearance of the starting ester.

  • Isolation: Cool the reaction mixture in an ice bath. The final carboxylic acid product should precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove excess HCl and any salts. Finally, wash with a small amount of diethyl ether.

  • Drying: Dry the purified white to off-white solid in a vacuum oven to obtain this compound.

Section 4: Data and Visualizations
Table 1: Typical Reaction Parameters and Expected Outcomes
ParameterStep 1: EsterificationStep 2: HydrolysisNotes
Key Reagents 4-Chloro-2-aminopyridine, Ethyl bromopyruvateEthyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate, HClPurity of starting materials is crucial.
Solvent Anhydrous Ethanol6M-12M Hydrochloric AcidEnsure ethanol is anhydrous for Step 1.
Temperature Reflux (~78 °C)Reflux (~100-110 °C)Use an oil bath for stable temperature control.
Time 4 - 6 hours4 - 5 hoursMonitor by TLC to confirm completion.
Typical Yield 75 - 85% (Crude)80 - 90% (From ester)Overall yield depends on purity at each step.

Diagrams

G cluster_mechanism Reaction Mechanism Workflow Start Start: 4-Chloro-2-aminopyridine + Ethyl Bromopyruvate SN2 Step 1: S_N2 Attack (Pyridine N on α-carbon) Start->SN2 Intermediate Intermediate Formation (Alkylated Pyridinium Salt) SN2->Intermediate Cyclization Step 2: Intramolecular Cyclization (Amino group attacks carbonyl) Intermediate->Cyclization Hemiaminal Hemiaminal Intermediate Cyclization->Hemiaminal Dehydration Step 3: Dehydration (Loss of H2O) Hemiaminal->Dehydration Ester Product 1: Ethyl Ester Intermediate Dehydration->Ester Hydrolysis Step 4: Acid Hydrolysis (+ 6M HCl, Reflux) Ester->Hydrolysis FinalProduct Final Product: 7-Chloroimidazo[1,2-a]pyridine -2-carboxylic acid Hydrolysis->FinalProduct

Caption: Generalized reaction mechanism for the synthesis.

G cluster_troubleshooting Troubleshooting Workflow Start Experiment Complete: Low Yield or Impure Product? CheckPurity Verify Purity of Starting Materials Start->CheckPurity Impurity Suspected CheckConditions Review Reaction Conditions (Temp, Time, Solvent) Start->CheckConditions Reaction Incomplete/ Side Products CheckWorkup Analyze Workup & Purification (pH, Extraction, Washing) Start->CheckWorkup Isolation Issues PurifySM Solution: Recrystallize/Purify Starting Materials CheckPurity->PurifySM Optimize Solution: Optimize Temp/Time via Small-Scale Trials CheckConditions->Optimize ModifyWorkup Solution: Adjust pH for Precipitation, Improve Washing/Recrystallization CheckWorkup->ModifyWorkup

Caption: A logical workflow for troubleshooting common issues.

Section 5: References
  • Guzmán-Mendoza, A., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Reactions, 4(2), 269-281. --INVALID-LINK--

  • Guzmán-Mendoza, A., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 28(12), 4843. --INVALID-LINK--

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. --INVALID-LINK--

  • Grishaev, M., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 727-735. --INVALID-LINK--

  • Grishaev, M., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. National Center for Biotechnology Information. --INVALID-LINK--

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. --INVALID-LINK--

  • Ahmad, T., et al. (2022). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. National Center for Biotechnology Information. --INVALID-LINK--

  • Oh, Y., et al. (2013). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. European Journal of Medicinal Chemistry, 70, 566-579. --INVALID-LINK--

  • Mondal, P., & Ghorai, P. (2020). Intramolecular Ullmann-type C−N coupling for the synthesis of substituted benzo[11][12]imidazo[1,2-a]pyrrolo[3,4-c]pyridines. ResearchGate. --INVALID-LINK--

  • Kumar, V., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega, 7(26), 22801-22816. --INVALID-LINK--

  • Goud, B., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38289-38297. --INVALID-LINK--

  • Wang, Y., et al. (2022). Structural optimization of Imidazo[1,2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway. European Journal of Medicinal Chemistry, 244, 114858. --INVALID-LINK--

  • ResearchGate. (2021). Ligand-Free, Copper-Catalyzed Ullmann-Type C-N Coupling: Regioselective Synthesis of Azole-Substituted Imidazo[1,2-a]pyridines. --INVALID-LINK--

  • Verma, A., et al. (2020). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances. --INVALID-LINK--

  • Wikipedia. (n.d.). Ullmann condensation. --INVALID-LINK--

  • Kazmierczak, A., et al. (2021). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Frontiers in Chemistry. --INVALID-LINK--

  • Grošelj, U., et al. (2006). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. --INVALID-LINK--

  • Pae, W. K., & Pae, A. N. (1965). Imidazo[1,2-a]pyridines. I. Synthesis and Chemical Reactivity of Imidazo[1,2-a]pyridine Nuclei. Scribd. --INVALID-LINK--

References

Technical Support Center: Purification of 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the common and uncommon challenges associated with obtaining this compound in high purity. Our approach is grounded in fundamental chemical principles to not only provide solutions but also to explain the causality behind our recommendations.

I. Understanding the Molecule: Key Physicochemical Properties

Before diving into purification strategies, it is crucial to understand the physicochemical characteristics of this compound that influence its behavior during purification.

  • Acidic Nature: The carboxylic acid moiety (pKa estimated to be around 3-4) is the most prominent functional group. This means its ionization state is highly dependent on the pH of the environment. In basic conditions, it will exist as a carboxylate salt, which is significantly more polar and water-soluble. In acidic or neutral conditions, it will be in its less polar, protonated form. This property is key to manipulating its solubility during extractions and its retention during chromatography.

  • Heterocyclic Core: The imidazo[1,2-a]pyridine ring system is a moderately polar, aromatic scaffold. The presence of nitrogen atoms allows for hydrogen bonding, which can influence solvent selection.

  • Polarity: The combination of the carboxylic acid and the chloro-substituted heterocyclic core results in a molecule of moderate to high polarity. This dictates the choice of chromatographic systems.

  • Solubility Profile: Generally, it will exhibit limited solubility in non-polar solvents (e.g., hexanes, toluene) and greater solubility in polar aprotic solvents (e.g., DMF, DMSO) and polar protic solvents (e.g., methanol, ethanol), especially upon heating. Its solubility in aqueous solutions is pH-dependent.

II. Troubleshooting Common Purification Issues

This section is formatted as a series of common problems you might encounter during the purification of this compound, followed by their probable causes and recommended solutions.

A. Recrystallization Troubleshooting

Q1: My compound "oils out" instead of forming crystals during recrystallization. What's happening and how can I fix it?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common issue for many organic compounds, including heterocyclic carboxylic acids.

  • Causality: This phenomenon typically arises from a few key factors:

    • High Solute Concentration: The solution is too supersaturated, causing the compound to crash out of solution faster than it can form an ordered crystal lattice.

    • Rapid Cooling: Cooling the solution too quickly does not provide sufficient time for nucleation and crystal growth.

    • Presence of Impurities: Impurities can disrupt the crystal lattice formation, acting as "anti-solvents" or by physically inhibiting crystal growth.

  • Solutions:

    • Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount (5-10% of the total volume) of the hot solvent to slightly decrease the saturation.

    • Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop, insulated with glass wool or a towel if necessary, before moving it to an ice bath or refrigerator.

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1]

    • Seeding: If you have a small amount of pure, crystalline material, add a single, tiny crystal to the cooled, saturated solution to induce crystallization.[1]

    • Solvent System Re-evaluation: If the above methods fail, your solvent system may be suboptimal. Consider a two-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes faintly turbid. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly.

Q2: I have very low recovery after recrystallization. What are the likely causes?

A2: Low recovery is a frustrating issue that can often be resolved with procedural adjustments.

  • Causality:

    • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor even after cooling.[1]

    • Premature Crystallization: The compound may have started to crystallize during a hot filtration step (if performed), leading to loss of product on the filter paper.

    • Inappropriate Solvent Choice: The solvent may be too "good," meaning the compound has significant solubility even at low temperatures.

  • Solutions:

    • Minimize Solvent: During the initial dissolution, add the hot solvent in small portions until the compound just dissolves. This will ensure a highly saturated solution upon cooling.

    • Pre-heat Funnel: If you are performing a hot filtration to remove insoluble impurities, pre-heat your funnel and filter flask to prevent premature crystallization.

    • Concentrate the Mother Liquor: If you suspect you used too much solvent, you can try to recover more product by carefully evaporating a portion of the solvent from the mother liquor and attempting a second crystallization.

    • Re-evaluate Solvent: Test different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound when hot but provide low solubility when cold.

B. Column Chromatography Troubleshooting

Q1: My compound is streaking badly on the silica gel column, leading to poor separation. Why is this happening?

A1: Streaking, or tailing, is a very common problem when purifying acidic compounds like this compound on standard silica gel.

  • Causality:

    • Acid-Base Interactions: Silica gel is weakly acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic nitrogen-containing heterocyclic core can interact with these acidic sites, while the carboxylic acid can exist in a dynamic equilibrium between its protonated and deprotonated forms. This mixed interaction and ionization state leads to a non-uniform elution profile, causing the spot to streak.

    • Column Overloading: Applying too much sample to the column can exceed its capacity, leading to band broadening and tailing.[1]

  • Solutions:

    • Acidify the Mobile Phase: Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent. This will ensure that the carboxylic acid group of your molecule remains fully protonated, minimizing its interaction with the silica surface and resulting in sharper peaks.[2]

    • Use a Different Stationary Phase:

      • Reversed-Phase (C18) Chromatography: This is often an excellent choice for polar, acidic compounds. The stationary phase is non-polar, and a polar mobile phase is used. A typical eluent would be a gradient of water and acetonitrile or methanol, often with 0.1% trifluoroacetic acid (TFA) or formic acid added to the mobile phase to ensure good peak shape.[1]

      • Alumina (Neutral or Basic): If you suspect strong acidic interactions with silica, neutral or basic alumina can be a good alternative for normal-phase chromatography.

    • Reduce Sample Load: As a general rule, the amount of crude material should be 1-5% of the mass of the stationary phase.[1]

Q2: My compound won't elute from the silica gel column, even with a very polar mobile phase.

A2: This indicates a very strong, potentially irreversible, interaction between your compound and the stationary phase.

  • Causality:

    • Irreversible Adsorption: The compound may be binding too strongly to the acidic sites on the silica gel.

    • Decomposition: The compound might be unstable on silica gel and could be decomposing on the column.

  • Solutions:

    • Test Stability: Before running a large-scale column, spot your compound on a silica gel TLC plate, let it sit for an hour, and then develop it. If you see new spots or significant streaking that wasn't there initially, your compound may be decomposing.

    • Switch to Reversed-Phase Chromatography: This is the most reliable solution for highly polar compounds that exhibit strong adsorption on silica.

    • Use a More Drastic Mobile Phase (with caution): A mobile phase containing a small amount of ammonia in methanol can be used to elute very polar basic compounds, but this can be aggressive and may not be suitable for all molecules.

III. Frequently Asked Questions (FAQs)

Q: What are the most likely impurities I will encounter in my crude this compound?

A: The impurities will largely depend on the synthetic route used. However, for the common synthesis involving the condensation of 4-chloro-2-aminopyridine with bromopyruvic acid (or its ester followed by saponification), you can expect:

  • Unreacted Starting Materials: 4-chloro-2-aminopyridine.

  • Reagent-Related Impurities: Residual bromopyruvic acid or its breakdown products.

  • Side-Products: Decarboxylation of the product can occur, especially if the reaction is run at high temperatures, leading to 7-chloroimidazo[1,2-a]pyridine.

  • Solvent Residues: High-boiling point solvents like DMF or DMSO can be difficult to remove.

Q: What is a good starting point for a recrystallization solvent system?

A: Based on the polarity and functional groups of the molecule, good starting points for single-solvent recrystallization would be ethanol , methanol , or isopropanol . For a two-solvent system, a combination of methanol/water or ethanol/water is a logical choice. Always perform small-scale solubility tests first. Carboxylic acids often crystallize well from alcoholic or aqueous alcoholic solutions.[3]

Q: How do I effectively remove residual DMF or DMSO from my purified product?

A: These high-boiling point solvents can be challenging to remove completely.

  • Aqueous Washes: If your product is in an organic solvent like ethyl acetate or dichloromethane, perform multiple washes with water or brine to extract the highly water-soluble DMF or DMSO.

  • Azeotropic Distillation: For DMF, adding a solvent like toluene or heptane and evaporating under reduced pressure can help co-distill the DMF.

  • Lyophilization (Freeze-Drying): If your compound is dissolved in water or a mixture like dioxane/water, lyophilization can be very effective at removing residual volatile impurities.[1]

IV. Detailed Purification Protocols

Protocol 1: Recrystallization from an Alcohol/Water System

This protocol is a general guideline for purifying the title compound by recrystallization.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. Add a stir bar. Place the flask on a stirrer/hotplate.

  • Solvent Addition: Add the minimum amount of hot ethanol or methanol to the flask with stirring to completely dissolve the solid. Be patient and add the solvent in small portions.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat and cover it. Allow it to cool slowly to room temperature. Crystal formation should begin.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent or a more non-polar solvent like cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to a constant weight.

Protocol 2: Flash Column Chromatography (Normal Phase)

This protocol is designed to purify the compound on silica gel, with modifications to handle its acidic nature.

  • TLC Analysis: Develop a TLC system to achieve good separation of your product from its impurities. A good starting point for the mobile phase is a mixture of Dichloromethane/Methanol (e.g., 95:5) with the addition of 0.5% Acetic Acid . The target Rf for your product should be around 0.2-0.3.

  • Column Packing: Prepare a silica gel column using the chosen mobile phase (without the methanol initially, i.e., Dichloromethane with 0.5% Acetic Acid) as a slurry.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a polar solvent (like methanol). Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent to dryness under reduced pressure. This will give you a free-flowing powder. Carefully add this powder to the top of your packed column.

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the column.

  • Elution: Run the column using your optimized mobile phase. You may need to gradually increase the polarity (e.g., by increasing the percentage of methanol) to elute your compound.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The added acetic acid is volatile and should be removed during this step.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice for normal-phase chromatography.
Mobile Phase Dichloromethane/Methanol with 0.5% Acetic AcidThe DCM/MeOH mixture provides a good polarity range. Acetic acid suppresses the deprotonation of the carboxylic acid, leading to sharper peaks.
Gradient Start with 98:2 DCM/MeOH, gradually increase to 90:10A gradient elution can help to first elute less polar impurities and then elute the target compound.
Loading Dry loading adsorbed onto silicaProvides better resolution compared to wet loading, especially if the compound has limited solubility in the initial mobile phase.

V. Workflow and Decision-Making Diagrams

Purification Strategy Workflow

PurificationWorkflow start Crude Product (this compound) assess_purity Assess Purity (TLC, NMR, LC-MS) start->assess_purity is_pure Purity > 95%? assess_purity->is_pure recrystallize Attempt Recrystallization (e.g., EtOH/Water) is_pure->recrystallize No final_product Pure Product is_pure->final_product Yes check_xtal Successful Crystallization? recrystallize->check_xtal column_chrom Perform Column Chromatography (Normal or Reversed Phase) check_xtal->column_chrom No ('Oiled out' or still impure) check_xtal->final_product Yes column_chrom->final_product end End final_product->end

Caption: A decision-making workflow for the purification of the target compound.

Troubleshooting Chromatography Streaking

StreakingTroubleshooting start Problem: Streaking on Silica Gel Column add_acid Add 0.5% Acetic Acid to Mobile Phase start->add_acid check_tlc Does TLC show improved spot shape? add_acid->check_tlc run_column Proceed with Acidified Column Chromatography check_tlc->run_column Yes switch_phase Switch to Reversed-Phase (C18) Chromatography check_tlc->switch_phase No end Solution Found run_column->end switch_phase->end

Caption: Troubleshooting guide for peak tailing in column chromatography.

VI. References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--

  • Google Patents. (1961). Purification of heterocyclic organic nitrogen compounds. Retrieved from --INVALID-LINK--

  • Reddit. (2016). Column chromatography of carboxylic acids? Retrieved from --INVALID-LINK--

References

Technical Support Center: Troubleshooting Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, found in drugs like Zolpidem and Alpidem, making its efficient synthesis a critical task.[1] However, like any organic synthesis, the path to the desired product can be fraught with challenges, from low yields to the formation of persistent impurities.

This document moves beyond simple protocol recitation. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that address specific, real-world problems encountered in the lab. My goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles, empowering you to diagnose and resolve issues in your own experiments.

Part 1: Frequently Asked Questions (FAQs) about Imidazo[1,2-a]pyridine Synthesis

This section addresses common initial queries regarding the various synthetic routes to imidazo[1,2-a]pyridines.

Q1: What are the most common strategies for synthesizing the imidazo[1,2-a]pyridine core?

A1: Several robust methods exist, each with its own advantages and potential pitfalls. The most prevalent are:

  • Condensation of 2-aminopyridines with α-haloketones: This is a classic and widely used method. The reaction proceeds via initial nucleophilic substitution of the halide by the pyridine nitrogen, followed by intramolecular cyclization.[2][3]

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: A powerful three-component reaction (3CR) involving a 2-aminopyridine, an aldehyde, and an isocyanide.[4][5] This method offers high atom economy and allows for rapid generation of diverse libraries.[2][6]

  • Ortoleva-King Type Reactions: These involve the reaction of 2-aminopyridines with active methylene compounds, such as acetophenones, often in the presence of iodine or a metal catalyst.[7][8][9][10]

  • Copper-Catalyzed Syntheses: Various copper-catalyzed methods have been developed, including those using nitroolefins or involving aerobic oxidative cyclization.[7][11] These often offer milder reaction conditions.

Q2: My GBB reaction is not working. What are some initial checks I should perform?

A2: The GBB reaction, while powerful, can be sensitive to several factors. Here's a checklist for initial troubleshooting:

  • Catalyst Choice: While some GBB reactions can proceed without a catalyst, many benefit from the addition of a Lewis or Brønsted acid.[12][13][14] Scandium triflate and perchloric acid are commonly used.[4][15]

  • Solvent: The choice of solvent is critical. Alcohols like methanol and ethanol are frequently used and can act as co-catalysts.[14] In some cases, solvent-free conditions or aqueous media have proven effective.[2]

  • Reagent Purity: Ensure the purity of your 2-aminopyridine, aldehyde, and especially the isocyanide, which can be prone to degradation.

  • Reaction Temperature: While many GBB reactions proceed at room temperature, gentle heating may be required to drive the reaction to completion.[6]

Q3: I'm observing a significant amount of a dimeric side product in my Tschitschibabin-type reaction. What could be the cause?

A3: Dimerization is a known side reaction in the Tschitschibabin reaction, which is used for the amination of pyridines.[16] This typically occurs when the desired amination is slow, allowing for the coupling of two pyridine rings. The formation of 4,4'-di-tert-butyl-2,2'-bipyridine from 4-tert-butylpyridine is a classic example.[16] To minimize this, consider the following:

  • Reaction Temperature and Time: High temperatures and prolonged reaction times can favor dimerization.

  • Substrate Reactivity: Less reactive pyridines are more prone to dimerization.

  • Amide Reagent: The nature and purity of the sodium amide can influence the reaction outcome.[17]

Part 2: Troubleshooting Guide for Common Side Reactions and Low Yields

This section delves into specific experimental problems and provides actionable solutions based on mechanistic understanding.

Issue 1: Low or No Yield of the Desired Imidazo[1,2-a]pyridine

Question: I've set up my reaction according to a literature procedure, but I'm getting a very low yield or no product at all. What should I investigate?

Answer: This is a common and frustrating issue. A systematic approach is key to identifying the root cause.

Causality and Solutions:

  • Reagent Quality and Stoichiometry:

    • Verify Reagent Purity: Impurities in starting materials, especially the 2-aminopyridine or the carbonyl compound, can inhibit the reaction. Consider purifying your starting materials if they are from an old or unreliable source.

    • Check Stoichiometry: Ensure accurate measurement of all reactants. An excess or deficit of one component can halt the reaction or lead to side products.

  • Reaction Conditions:

    • Temperature: The optimal temperature can be highly substrate-dependent. If the reaction is sluggish at room temperature, a gradual increase in temperature may be necessary. Conversely, if decomposition is observed, lowering the temperature is advised.[18]

    • Solvent: The polarity and boiling point of the solvent can significantly affect reaction rates and solubility of intermediates. Common solvents include DMF, ethanol, and toluene.[18] In some modern syntheses, water is used as a green solvent.[19] A small-scale solvent screen can be highly informative.

    • Atmosphere: While many modern procedures are robust, some intermediates or catalysts may be sensitive to air or moisture. If you suspect this, running the reaction under an inert atmosphere (e.g., nitrogen or argon) is a good troubleshooting step.[20] However, it's important to note that some copper-catalyzed reactions utilize air as the oxidant.[11]

  • Catalyst Activity:

    • Catalyst Deactivation: If using a catalyst, ensure it is active. Some catalysts are sensitive to air, moisture, or impurities.

    • Inappropriate Catalyst: The choice of catalyst is crucial. For instance, in GBB reactions, both Lewis and Brønsted acids can be effective, but the optimal choice may vary.[12]

Experimental Workflow: Optimizing Reaction Conditions

G Start Low Yield Observed Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Solvent_Screen Screen Alternative Solvents (e.g., Toluene, MeCN, Dioxane) Check_Reagents->Solvent_Screen If reagents are pure Temp_Screen Optimize Temperature (e.g., RT, 50°C, 80°C, Reflux) Solvent_Screen->Temp_Screen If yield still low Catalyst_Screen Test Different Catalysts (e.g., Lewis vs. Brønsted Acid) Temp_Screen->Catalyst_Screen If yield still low End Optimized Yield Catalyst_Screen->End

Caption: A logical workflow for troubleshooting low reaction yields.

Issue 2: Formation of a Major, Unidentified Side Product

Question: My reaction is producing a significant amount of a side product that I can't easily identify. What are the likely culprits?

Answer: The formation of side products is often mechanistically informative. By understanding the potential side reactions, you can adjust your conditions to favor the desired pathway.

Common Side Reactions and Their Mitigation:

Side Reaction Potential Cause Proposed Solution Relevant Synthesis
Dimerization of 2-aminopyridine High temperature, prolonged reaction time, use of strong bases.Lower the reaction temperature, reduce reaction time, use a milder base or catalytic conditions.Tschitschibabin-type reactions.[16]
Formation of N-acylated 2-aminopyridine In reactions with α-haloketones, acylation of the exocyclic amino group can compete with alkylation of the endocyclic nitrogen.Use of a non-nucleophilic base, or pre-formation of the N-pyridinium salt.Condensation with α-haloketones.
Formation of Schiff Base Intermediate In GBB reactions, the initial imine formed between the aldehyde and 2-aminopyridine can be a stable side product if the subsequent steps are slow.[15]Use of a dehydrating agent (e.g., trimethyl orthoformate) or a catalyst that promotes the subsequent cyclization.[13]Groebke-Blackburn-Bienaymé Reaction.
Over-amination or 4-amination Harsh conditions in Tschitschibabin reactions.Use milder conditions, such as lower temperatures and shorter reaction times. The use of potassium amide in liquid ammonia can sometimes offer better selectivity.[21][22]Tschitschibabin Reaction.

Mechanistic Insight: The Groebke-Blackburn-Bienaymé Reaction Pathway and a Key Side Reaction

The GBB reaction proceeds through a series of well-defined steps. Understanding this pathway is crucial for troubleshooting.

GBB_Mechanism cluster_main Desired GBB Pathway cluster_side Side Reaction Pathway Amine 2-Aminopyridine Imine Schiff Base (Intermediate A) Amine->Imine Aldehyde Aldehyde Aldehyde->Imine Nitrile_Add Nitrile Ylide Intermediate Imine->Nitrile_Add + Isocyanide Side_Product Stable Schiff Base (Side Product) Imine->Side_Product Reaction Stalls Cyclization [4+1] Cycloaddition Nitrile_Add->Cyclization Product Imidazo[1,2-a]pyridine Cyclization->Product Isocyanide Isocyanide

Caption: Simplified mechanism of the GBB reaction, highlighting the potential for the Schiff base intermediate to become a stable side product.

How to Address the Stalled Schiff Base:

If you suspect the accumulation of the Schiff base intermediate, consider the following:

  • Add a Dehydrating Agent: Molecular sieves or trimethyl orthoformate can help to drive the equilibrium towards the imine and facilitate the subsequent steps.[13]

  • Increase Catalyst Loading: A higher concentration of the acid catalyst can accelerate the protonation of the imine, making it more susceptible to nucleophilic attack by the isocyanide.

  • Change the Solvent: A less polar solvent may disfavor the stabilization of the polar Schiff base.

Part 3: Experimental Protocols

To provide a practical reference, here are standardized protocols for a common imidazo[1,2-a]pyridine synthesis and a general purification method.

Protocol 1: Synthesis of 2-phenylimidazo[1,2-a]pyridine via Condensation with an α-haloketone

This protocol is a representative example of the classic condensation method.

Materials:

  • 2-Aminopyridine

  • α-Bromoacetophenone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in ethanol.

  • Add sodium bicarbonate (1.5 eq) to the solution.

  • Slowly add a solution of α-bromoacetophenone (1.0 eq) in ethanol to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: General Purification by Flash Column Chromatography

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Load the dissolved product onto the top of the silica gel column.

  • Elute the column with a gradient of solvents, starting with a non-polar mobile phase (e.g., 100% hexanes) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).[23]

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified imidazo[1,2-a]pyridine.

Conclusion

The synthesis of imidazo[1,2-a]pyridines is a well-established field, yet it presents numerous opportunities for optimization and troubleshooting. By approaching experimental challenges with a solid understanding of the underlying reaction mechanisms and a systematic methodology for adjusting reaction parameters, you can significantly improve the efficiency and success rate of your syntheses. This guide is intended to be a living document; as new synthetic methods and challenges emerge, we will continue to update it with the latest insights from the field.

References

Technical Support Center: Optimizing Coupling Conditions for Imidazo[1,2-a]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine-2-carboxylic acid. This scaffold is a cornerstone in medicinal chemistry, and its successful functionalization is critical for advancing novel therapeutic agents.[1][2][3] This guide is designed to provide in-depth, practical solutions to common challenges encountered during the crucial amide coupling step. Here, we move beyond generic protocols to offer a troubleshooting framework grounded in mechanistic understanding and field-proven experience.

Troubleshooting Guide: From Low Yields to Complex Purifications

This section addresses the most pressing issues that can arise during the coupling of imidazo[1,2-a]pyridine-2-carboxylic acid with various amines. Each question is structured to help you diagnose the problem and implement an effective solution.

Question 1: I'm getting very low or no yield in my HATU-mediated coupling. What are the likely causes and how can I fix it?

Low yields in HATU couplings are a frequent yet solvable problem. The issue often lies not with the reagent's intrinsic reactivity, but with the specific reaction setup and the order of addition. HATU is a powerful uronium-based coupling reagent, but its effectiveness hinges on the proper formation of the activated OAt-ester intermediate.[4]

Underlying Causes & Mechanistic Insights:

  • Premature Reagent Decomposition: HATU and its activated ester are sensitive to moisture. The use of non-anhydrous solvents or reagents can lead to rapid hydrolysis, quenching the reaction.[5][6]

  • Incorrect Order of Addition: The most common mistake is adding all components (acid, amine, HATU, and base) simultaneously. Amines can directly attack the HATU reagent, leading to the formation of a guanidinium byproduct and consuming your coupling reagent.[7][8] Pre-activation of the carboxylic acid is therefore crucial.

  • Suboptimal Base Selection: The choice of base is critical. While a tertiary amine base is necessary to deprotonate the carboxylic acid and neutralize the liberated HOAt, a nucleophilic base like pyridine can compete with the desired amine, leading to unwanted side products.[6] A sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is generally preferred.[5][6]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low-yield HATU couplings.

Experimental Protocol 1: Optimized HATU Coupling with Pre-activation

  • To a flame-dried flask under an inert atmosphere (N₂ or Argon), add imidazo[1,2-a]pyridine-2-carboxylic acid (1.0 eq.).

  • Dissolve the acid in anhydrous DMF or DCM.

  • Add DIPEA (2.0-3.0 eq.) and stir for 5 minutes.

  • Add HATU (1.1-1.2 eq.) to the mixture and stir at room temperature for 15-30 minutes to allow for the formation of the activated ester.[5][6]

  • In a separate flask, dissolve your amine (1.0-1.2 eq.) in a small amount of anhydrous DMF or DCM.

  • Add the amine solution dropwise to the pre-activated acid mixture.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up: Quench the reaction with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), dilute HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and finally with brine.[9] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

Question 2: My EDC/HOBt coupling is sluggish and the TLC is messy. How can I improve this reaction?

The EDC/HOBt system is a workhorse in amide synthesis due to its cost-effectiveness. However, reactions with electron-deficient amines or sterically hindered substrates can be slow and prone to side reactions.[10]

Underlying Causes & Mechanistic Insights:

  • Formation of N-acylurea: The O-acylisourea intermediate formed from the reaction of the carboxylic acid with EDC is highly reactive. If the amine is not sufficiently nucleophilic or is sterically hindered, this intermediate can rearrange to a stable, unreactive N-acylurea byproduct, which often complicates purification.[11][12]

  • Role of HOBt: 1-Hydroxybenzotriazole (HOBt) acts as a crucial additive. It traps the O-acylisourea intermediate to form an HOBt-ester, which is more stable towards rearrangement but still highly reactive towards amines. This minimizes the formation of N-acylurea and also helps to suppress racemization if the amine or acid has a chiral center.[10][12][13]

Troubleshooting & Optimization Strategies:

  • Solvent Choice: While DCM is common, polar aprotic solvents like DMF or acetonitrile can improve the solubility of reagents and accelerate the reaction.[5][11]

  • Temperature: For sluggish reactions, gently heating to 40-50 °C can increase the rate. However, for sensitive substrates, running the reaction at 0 °C to room temperature is recommended to minimize side reactions.[11]

  • Additives: If you are using EDC alone, adding an equivalent of HOBt is highly recommended. For particularly difficult couplings, switching to HOAt (1-hydroxy-7-azabenzotriazole) or OxymaPure can further enhance reactivity.[5][10]

  • Work-up: A standard aqueous work-up with acidic and basic washes is usually effective. The urea byproduct from EDC is water-soluble, which simplifies its removal compared to the byproduct from DCC.[9][11]

Experimental Protocol 2: Robust EDC/HOBt Coupling

  • Dissolve imidazo[1,2-a]pyridine-2-carboxylic acid (1.0 eq.), the amine (1.0-1.2 eq.), and HOBt (1.1 eq.) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2-1.5 eq.) in one portion.

  • If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like DIPEA or N-methylmorpholine (NMM) (1.0 eq. for the salt plus 1.0-2.0 eq. for the reaction).

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor by TLC or LC-MS.

  • Perform an aqueous work-up as described in Protocol 1.

Question 3: I need a reliable, high-yielding coupling method with a simple work-up. Is there a better alternative to HATU or EDC?

For challenging couplings, especially on a larger scale where purification can be a bottleneck, Propylphosphonic Anhydride (T3P®) is an excellent alternative. It is known for its high efficiency, low epimerization, and exceptionally clean reaction profiles.[14][15]

Advantages of T3P®:

  • Clean Byproducts: The byproducts of T3P are water-soluble phosphonic acids, which are easily removed with a simple aqueous wash. This often results in a crude product of high purity, sometimes eliminating the need for column chromatography.[14][15]

  • High Reactivity: T3P is a powerful activating agent capable of coupling even weakly nucleophilic amines and sterically demanding substrates where other reagents may fail.[15][16]

  • Safety: T3P is considered a safer reagent compared to many uronium/aminium salts, as it is non-explosive and non-toxic.[14][15]

Experimental Protocol 3: Efficient Amide Coupling using T3P®

  • Dissolve imidazo[1,2-a]pyridine-2-carboxylic acid (1.0 eq.) and the amine (1.1 eq.) in a suitable solvent like ethyl acetate or 2-MeTHF.

  • Add a base such as pyridine or DIPEA (3.0-4.0 eq.).

  • Add T3P® (1.5 eq., typically supplied as a 50% solution in ethyl acetate) dropwise to the mixture at room temperature.

  • Stir the reaction for 2-16 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with water or saturated NaHCO₃ solution. Separate the layers. Wash the organic layer with dilute HCl, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the amide product.

Comparative Overview of Common Coupling Reagents

The choice of coupling reagent is a critical parameter that influences yield, purity, and cost. The following table provides a comparative summary to guide your selection.

Reagent SystemClassRelative CostKey AdvantagesCommon Issues & Mitigation
HATU / DIPEA Uronium SaltHighHigh reactivity, fast reactions, low racemization.[4][17]Byproducts can be difficult to remove. Potential for amine guanidinylation (Mitigation: Pre-activate acid).[7][18]
EDC / HOBt CarbodiimideLowCost-effective, water-soluble urea byproduct.[10][12]Sluggish with difficult substrates, potential for N-acylurea formation (Mitigation: Add HOBt/HOAt, use polar solvent).[11]
T3P® / Pyridine Phosphonic AnhydrideModerateExcellent yields, very low epimerization, easy work-up due to water-soluble byproducts.[14][16]Requires stoichiometric amounts of base. May not be ideal for very acid-sensitive substrates.
COMU Uronium SaltHighHigh efficiency, safer alternative to benzotriazole-based reagents.[5]Performance can be substrate-dependent.[19]

Frequently Asked Questions (FAQs)

Q1: Does the imidazo[1,2-a]pyridine nitrogen interfere with the coupling reaction? The pyridine nitrogen in the imidazo[1,2-a]pyridine core is weakly basic and generally does not interfere with the amide coupling reaction, especially when a stronger, non-nucleophilic base like DIPEA is used in stoichiometric excess.

Q2: My final product is difficult to purify. What are some common impurities?

  • With HATU: Tetramethylurea (TMU) and unreacted HOAt. TMU can sometimes be removed by trituration with ether or hexane, or extensive aqueous washes.[9]

  • With EDC: The N-acylurea byproduct if HOBt is omitted. This impurity is often difficult to separate from the product by chromatography.

  • With all methods: Unreacted starting acid or amine. Washing the organic extract with dilute acid (to remove amine) and dilute base (to remove acid) is crucial.

Q3: Can I run these reactions open to the air? It is strongly discouraged. Coupling reagents, especially the activated intermediates they form, are sensitive to moisture.[6] For optimal results and reproducibility, always use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: What is the best way to monitor the reaction? LC-MS is the preferred method as it allows you to track the consumption of starting materials and the formation of the desired product (by mass) simultaneously. TLC is a good alternative, but be sure to use a stain (like potassium permanganate) if your product or starting materials are not UV-active.

Conclusion

Optimizing the amide coupling of imidazo[1,2-a]pyridine-2-carboxylic acid requires a thoughtful approach that considers the specific substrates, reagents, and reaction conditions. By understanding the underlying mechanisms of common coupling reagents and anticipating potential side reactions, researchers can troubleshoot effectively and achieve high yields of pure products. This guide provides a foundational framework for this critical synthetic step, empowering you to advance your research and development goals.

References

Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important heterocyclic scaffold. Here, we address common challenges encountered during synthesis, with a focus on minimizing and eliminating unwanted byproducts. Our guidance is rooted in mechanistic principles and validated through extensive laboratory experience.

Introduction: The Challenge of Purity in Imidazo[1,2-a]pyridine Synthesis

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2][3] Its synthesis, while achievable through various methods, is often plagued by the formation of side products that complicate purification and reduce yields. This guide provides a structured approach to troubleshooting these issues, focusing on the most prevalent synthetic strategies: the Groebke-Blackburn-Bienaymé (GBB) reaction, A3 coupling, and the classic condensation with α-haloketones.

Part 1: Troubleshooting Guide by Synthetic Route

This section is organized by the synthetic methodology employed. For each route, we identify common problems, their probable causes, and actionable solutions.

Route 1: The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

The GBB reaction is a powerful one-pot method for synthesizing 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[1][4][5] While efficient, its multicomponent nature can lead to a variety of byproducts if not properly controlled.

Question: My GBB reaction is not producing the expected product, or the yield is significantly lower than anticipated. What are the likely causes and how can I fix this?

Answer: A failed or low-yielding GBB reaction can often be traced back to several key factors related to the reactants and reaction conditions.

Causality and Troubleshooting:

  • Imine Formation is the Rate-Limiting Step: The initial condensation of the 2-aminopyridine and the aldehyde to form the imine intermediate is crucial.[6][7] If this step is inefficient, the entire reaction will falter.

    • Solution: The use of a Lewis acid or Brønsted acid catalyst is often essential to promote imine formation.[4][8] Scandium triflate (Sc(OTf)₃) is a commonly used and effective Lewis acid for this purpose.[4] Alternatively, acids like p-toluenesulfonic acid (PTSA) can be employed.[7] The choice of solvent is also critical; polar protic solvents like methanol or ethanol can facilitate this step.[7]

  • Decomposition of Reactants or Intermediates: Aldehydes can be prone to oxidation or self-condensation (aldol reaction). Isocyanides can hydrolyze in the presence of acid and water.

    • Solution: Ensure all reactants are pure and dry. Use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Steric Hindrance: Bulky substituents on any of the three components can sterically hinder the reaction.

    • Solution: If you suspect steric hindrance is an issue, you may need to increase the reaction temperature or extend the reaction time. Microwave-assisted synthesis can also be effective in overcoming steric barriers by providing rapid and efficient heating.[5][9]

Question: My GBB reaction yields a complex mixture with several prominent byproducts. What are these impurities and how can I prevent their formation?

Answer: Byproduct formation in GBB reactions typically arises from side reactions of the starting materials or reactive intermediates.

Common Byproducts and Their Prevention:

Byproduct Plausible Mechanism of Formation Troubleshooting and Prevention Strategies
Unreacted 2-Aminopyridine/Aldehyde Incomplete reaction due to inefficient catalysis, low temperature, or insufficient reaction time.Optimize catalyst loading (typically 5-20 mol%). Increase reaction temperature or time. Consider a more effective catalyst.
Amidine or Formamidine Derivatives Side reaction of the isocyanide with the 2-aminopyridine or adventitious water.Ensure anhydrous conditions. Control the stoichiometry of reactants carefully.
Aldol Condensation Products Self-condensation of the aldehyde, especially if it is enolizable and the reaction is run under basic conditions or at high temperatures.Use a non-enolizable aldehyde if possible. If not, add the aldehyde slowly to the reaction mixture to keep its concentration low. Optimize the catalyst to favor the GBB pathway.
Hydrolysis of Isocyanide Isocyanides can be hydrolyzed to the corresponding formamide in the presence of acid and water.Use anhydrous solvents and reagents. If an acidic catalyst is used, ensure it is compatible with the isocyanide.

Visualizing the GBB Reaction and Potential Side Reactions:

GBB_Mechanism Reactants 2-Aminopyridine + Aldehyde + Isocyanide Imine Imine Intermediate Reactants->Imine Condensation (Acid Catalyzed) Aldol Aldol Byproduct Reactants->Aldol Aldehyde Self-Condensation Formamidine Formamidine Byproduct Reactants->Formamidine Isocyanide Side Reaction Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium + Isocyanide Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Cyclization Product Imidazo[1,2-a]pyridine Cyclized->Product Tautomerization

Caption: GBB reaction pathway and potential side reactions.

Route 2: A³ Coupling (Aldehyde-Alkyne-Amine)

The A³ coupling reaction is another powerful multicomponent method for synthesizing imidazo[1,2-a]pyridines, typically catalyzed by copper salts.[10][11][12]

Question: My A³ coupling reaction is producing a significant amount of a byproduct that appears to be a dimer of my starting alkyne. How can I suppress this?

Answer: The formation of a symmetrical 1,3-diyne is a classic byproduct of copper-catalyzed alkyne reactions, known as Glaser or Glaser-Hay coupling.[11] This occurs when the copper acetylide intermediate reacts with another molecule of the starting alkyne in the presence of an oxidant (often atmospheric oxygen).

Strategies to Minimize Alkyne Homocoupling:

  • Strictly Anaerobic Conditions: Perform the reaction under a rigorously inert atmosphere (e.g., argon or nitrogen that has been passed through an oxygen scavenger). De-gas all solvents prior to use.

  • Choice of Copper Catalyst and Ligands: While Cu(I) is the active catalytic species, using a Cu(II) precursor with a reducing agent (like ascorbate) can sometimes provide better control over the active catalyst concentration.[10] The use of appropriate ligands can also modulate the reactivity of the copper center and disfavor the homocoupling pathway.

  • Control of Stoichiometry: Using a slight excess of the 2-aminopyridine and aldehyde relative to the alkyne can help to ensure that the alkyne is consumed in the desired three-component reaction rather than in homocoupling.

  • Temperature Control: Running the reaction at the lowest effective temperature can help to minimize side reactions.

Experimental Protocol for Minimizing Homocoupling in A³ Coupling:

  • To a Schlenk flask equipped with a magnetic stir bar, add the 2-aminopyridine, aldehyde, and copper catalyst.

  • Seal the flask, and evacuate and backfill with high-purity argon three times.

  • Add de-gassed solvent via syringe.

  • Add the terminal alkyne dropwise to the reaction mixture at room temperature.

  • Heat the reaction to the desired temperature and monitor by TLC or LC-MS.

Question: My A³ coupling reaction is sluggish and gives low conversion even after prolonged reaction times. What can I do to improve it?

Answer: Low conversion in A³ coupling can be due to several factors, including catalyst deactivation, poor solubility of reactants, or insufficient activation of the substrates.

Troubleshooting Low Conversion:

Potential Cause Solution
Catalyst Deactivation Ensure the reaction is run under an inert atmosphere to prevent oxidation of the Cu(I) catalyst. If using a heterogeneous catalyst, ensure it is properly activated and not poisoned by impurities.[11][12]
Poor Solubility Choose a solvent in which all three components are reasonably soluble at the reaction temperature. Toluene is a common choice.[11] For "greener" approaches, aqueous micellar media using surfactants like SDS has been shown to be effective.[10]
Insufficiently Activated Alkyne For less reactive alkynes, a more active catalyst system may be required. Increasing the catalyst loading or adding a co-catalyst could be beneficial.
Low Temperature While higher temperatures can promote side reactions, some A³ couplings require elevated temperatures (e.g., 80-120 °C) to proceed at a reasonable rate.[11]
Route 3: Condensation of 2-Aminopyridines with α-Haloketones

This is one of the most traditional and straightforward methods for synthesizing imidazo[1,2-a]pyridines.[2] However, it can still present challenges.

Question: My reaction of a 2-aminopyridine with an α-bromoketone has turned into a dark, intractable tar, and I'm struggling to isolate my product. What went wrong?

Answer: The reaction between a nucleophilic amine and an electrophilic α-haloketone can be very exothermic and can lead to polymerization and other side reactions if not controlled. The initial product of N-alkylation can also be susceptible to further reactions.

Preventing Tar Formation and Improving Purity:

  • Temperature Control: This is the most critical parameter. The reaction should be run at a controlled temperature. Often, starting at a lower temperature (e.g., 0 °C or room temperature) and then gently warming is effective. Avoid aggressive heating.

  • Solvent Choice: A solvent in which the starting materials are soluble but that can help to dissipate heat is ideal. Ethanol or isopropanol are common choices.[2]

  • Use of a Mild Base: The reaction generates HBr (or HCl), which can protonate the starting 2-aminopyridine, rendering it non-nucleophilic. The acidic conditions can also promote side reactions. The addition of a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can neutralize the acid as it is formed, leading to a cleaner reaction.

  • Stoichiometry: Use a 1:1 stoichiometry of the reactants. An excess of the α-haloketone can lead to bis-alkylation and other side products.

Visualizing the Troubleshooting Workflow for α-Haloketone Reactions:

Haloketone_Troubleshooting Start Reaction of 2-Aminopyridine with α-Haloketone Problem Problem: Dark Tar, Low Yield, Difficult Purification Start->Problem Cause1 Cause: Uncontrolled Exotherm, Side Reactions Problem->Cause1 Cause2 Cause: Acidification of Reaction Mixture Problem->Cause2 Cause3 Cause: Incorrect Stoichiometry Problem->Cause3 Solution1 Solution: Control Temperature (e.g., start at 0 °C) Cause1->Solution1 Solution2 Solution: Add a Mild Base (e.g., NaHCO₃) Cause2->Solution2 Solution3 Solution: Use 1:1 Stoichiometry Cause3->Solution3 Result Clean Reaction, Improved Yield Solution1->Result Solution2->Result Solution3->Result

Caption: Troubleshooting workflow for the α-haloketone method.

Part 2: Frequently Asked Questions (FAQs)

Q1: My imidazo[1,2-a]pyridine product is difficult to purify by column chromatography. Are there any alternative methods?

A1: Yes. Due to the basic nature of the pyridine nitrogen, acid-base extraction can be a powerful purification technique. Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane) and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind in the organic layer. Then, neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and extract the purified product back into an organic solvent.

Q2: Can I use microwave irradiation to speed up my imidazo[1,2-a]pyridine synthesis?

A2: Absolutely. Microwave-assisted synthesis is well-documented for various imidazo[1,2-a]pyridine preparations, including the GBB reaction.[5][9] It can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of thermally induced byproducts.

Q3: Are there "green" or more environmentally friendly methods for synthesizing imidazo[1,2-a]pyridines?

A3: Yes, there is a significant research effort in this area. Greener approaches include:

  • Using water as a solvent: Several methods have been developed that use water as the reaction medium, sometimes with the aid of surfactants to create micelles that act as nanoreactors.[10]

  • Catalyst-free reactions: Some protocols have been developed that proceed without the need for a metal catalyst, reducing waste and cost.

  • Using environmentally benign catalysts: Catalysts like molecular iodine are considered more environmentally friendly than some heavy metals.[6]

Q4: How do electron-donating or electron-withdrawing groups on the starting materials affect the reaction?

A4: The electronic nature of the substituents can have a profound effect on the reaction rate and outcome.

  • On the 2-aminopyridine: Electron-donating groups generally increase the nucleophilicity of the pyridine nitrogen, which can accelerate the initial cyclization step. Conversely, electron-withdrawing groups can slow down the reaction.

  • On the aldehyde (in GBB or A³ coupling): Electron-withdrawing groups can make the aldehyde more electrophilic and accelerate the initial imine formation. However, the overall effect can be complex and substrate-dependent.

  • On the α-haloketone: The nature of the substituent can affect the electrophilicity of the carbonyl carbon and the lability of the halogen, influencing the rate of the initial N-alkylation.

References

Technical Support Center: 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid Degradation Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degradation analysis. The content is structured in a practical, question-and-answer format to directly address common challenges encountered during experimental workflows, from initial HPLC method development to in-depth forced degradation studies.

Part 1: HPLC & Analytical Method Troubleshooting

Effective degradation analysis hinges on a robust and reliable analytical method. The unique chemical properties of pyridine derivatives can present specific chromatographic challenges.[1] This section addresses the most common issues.

Q1: Why am I seeing significant peak tailing for the parent compound and its degradants during HPLC analysis?

A: Peak tailing is a frequent challenge when analyzing basic compounds like pyridine derivatives.[1] The primary cause is the interaction between the basic nitrogen atom in the pyridine ring and acidic residual silanol groups on the surface of conventional silica-based stationary phases.[1] This secondary interaction leads to a non-ideal chromatographic process, causing the peak to tail.

Troubleshooting Protocol: Mitigating Peak Tailing

  • Mobile Phase pH Adjustment:

    • Action: Lower the mobile phase pH to approximately 2.5-3.0 using a suitable buffer, such as 10-20 mM phosphate or formate buffer.[1]

    • Causality: At this acidic pH, the residual silanol groups on the silica surface are protonated, minimizing their capacity for secondary ionic interactions with the basic analyte.[1]

    • Caution: If using a gradient with high concentrations of acetonitrile (ACN), be aware that phosphate buffers can precipitate.[1] In such cases, formic acid or trifluoroacetic acid (TFA) are better alternatives.

  • Use of Competing Bases:

    • Action: Introduce a competing base, like triethylamine (TEA), into the mobile phase at a low concentration (e.g., 5-10 mM).[1]

    • Causality: TEA is a stronger base and will preferentially interact with the active silanol sites, effectively masking them from the analyte and improving peak symmetry.[1]

  • Column Selection:

    • Action: Utilize a modern, high-purity silica column or one with end-capping technology. These columns are designed to have a lower concentration of active silanol sites.[1]

  • Systematic Check:

    • Rule out non-chemical causes such as column overload (injecting too much sample), physical voids in the column packing, or a mismatch between the sample solvent and the mobile phase.[1]

Q2: My retention times are shifting between injections. What are the likely causes and how can I fix it?

A: Retention time instability is a critical issue that compromises data integrity. The most common culprits are insufficient column equilibration, mobile phase inconsistencies, or pump malfunctions.[2][3]

Potential Cause Troubleshooting Step Scientific Rationale
Insufficient Column Equilibration Increase the equilibration time between gradient runs to at least 10 column volumes.The stationary phase chemistry must fully return to the initial mobile phase conditions to ensure a reproducible starting point for each injection.[2]
Mobile Phase Composition Prepare fresh mobile phase daily. Ensure components are accurately measured and thoroughly mixed. Use a buffer if the analyte is ionizable.Minor changes in solvent ratio or pH can significantly impact the retention of polar and ionizable compounds. Buffering the mobile phase at a pH at least 2 units away from the analyte's pKa ensures a consistent ionization state.[3]
Pump Performance Check for leaks in the pump heads and connections. Perform a pump performance test (flow rate accuracy and precision).Inaccurate or fluctuating solvent delivery from the pump will directly lead to unstable retention times. Air bubbles in the system can also cause pressure fluctuations and retention shifts.[2][4]
Column Temperature Use a column oven to maintain a constant temperature (e.g., 30-40 °C).Retention times can be sensitive to fluctuations in ambient laboratory temperature.[3]

Part 2: Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to understand the intrinsic stability of a drug substance, elucidate degradation pathways, and develop stability-indicating analytical methods.[5] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[5]

Workflow for Forced Degradation Analysis

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Characterization cluster_report 4. Reporting Prep Prepare Solutions (API, Placebo, Solvent) Stress Apply Stress Conditions Prep->Stress Acid Acid Hydrolysis (e.g., 0.1M HCl) Stress->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Stress->Base Oxidation Oxidation (e.g., 3% H2O2) Stress->Oxidation Thermal Thermal (e.g., 60°C in solution/solid) Stress->Thermal Photo Photolytic (ICH Q1B light exposure) Stress->Photo Analysis HPLC-UV/DAD Analysis (Assess % Degradation) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis MassBal Perform Mass Balance Calculation Analysis->MassBal LCMS LC-MS/MS for Impurity Identification MassBal->LCMS StructElucid Structure Elucidation (NMR if necessary) LCMS->StructElucid Report Summarize Pathways & Validate Method StructElucid->Report

Caption: General workflow for forced degradation studies.

Q3: What are the likely degradation pathways for this compound under hydrolytic stress?

A: Under hydrolytic conditions, the molecule has several potential points of instability. The primary pathways are likely cleavage of the imidazo[1,2-a]pyridine core and potential displacement of the chloro substituent.

  • Acid-Catalyzed Hydrolysis: In acidic media, the sulfonylurea bridge in related compounds is known to be the primary site of cleavage.[6] For this compound, protonation of the nitrogen atoms in the heterocyclic system can facilitate nucleophilic attack by water, potentially leading to ring opening. The rate of hydrolysis is typically pH-dependent and faster in acidic conditions.[6]

  • Base-Catalyzed Hydrolysis: In basic conditions, nucleophilic substitution of the chlorine atom with a hydroxide ion to form a 7-hydroxy derivative is a plausible pathway, similar to the hydrolysis observed in other chloro-substituted aromatic compounds.[7][8] Additionally, cleavage of the amide-like bond within the imidazole ring could occur.

Hydrolytic_Degradation cluster_acid Acidic Conditions (H+/H2O) cluster_base Basic Conditions (OH-/H2O) Parent 7-Chloroimidazo[1,2-a]pyridine- 2-carboxylic acid Prod_Acid Ring-Opened Products (e.g., substituted aminopyridine derivatives) Parent->Prod_Acid Ring Cleavage Prod_Base1 7-Hydroxyimidazo[1,2-a]pyridine- 2-carboxylic acid (SNAr reaction) Parent->Prod_Base1 Nucleophilic Substitution Prod_Base2 Other Ring-Opened Products Parent->Prod_Base2 Potential Ring Cleavage Oxidative_Degradation Parent 7-Chloroimidazo[1,2-a]pyridine- 2-carboxylic acid N_Oxide N-Oxide Derivative (Oxidation at N1) Parent->N_Oxide Primary Pathway [H2O2] Hydroxylated Hydroxylated Derivatives (Oxidation on the rings) Parent->Hydroxylated Possible Pathway [H2O2] Ring_Opened Ring-Opened Products (Extensive Oxidation) N_Oxide->Ring_Opened Secondary Degradation (Harsh Conditions) Hydroxylated->Ring_Opened Secondary Degradation

References

Technical Support Center: A Guide to 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with essential information for the proper handling, storage, and use of 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid. The following sections offer troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the safety of your laboratory personnel.

I. Compound Profile and Safety Precautions

This compound is a heterocyclic compound often utilized as a building block in medicinal chemistry and drug discovery. Its proper handling is crucial to maintain its stability and to prevent potential hazards.

Key Safety Information:

Hazard StatementPrecautionary Measures
Causes skin irritation.Wear protective gloves and clothing. Wash skin thoroughly after handling.
Causes serious eye irritation.Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.
May cause respiratory irritation.Avoid breathing dust. Use only in a well-ventilated area or fume hood.

For comprehensive safety information, always refer to the Safety Data Sheet (SDS) provided by your supplier.

II. Storage and Stability

Proper storage is paramount to ensure the long-term stability and purity of this compound.

Frequently Asked Questions (FAQs):

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is advisable to protect it from direct sunlight and heat sources. For long-term storage, refrigeration at 2-8°C is recommended.

Q2: I've noticed the powder is a pale cream color. Is this normal?

A2: Yes, the hydrate form of this compound is typically a pale cream powder.[2] A significant deviation from this appearance could indicate degradation or impurity.

Q3: What are the known incompatibilities of this compound?

A3: Avoid contact with strong acids, bases, and strong oxidizing agents, as these can lead to degradation of the compound.[1]

III. Dissolution and Solution Preparation

One of the most common challenges encountered with carboxylic acid derivatives is poor solubility. This section provides a systematic approach to dissolving this compound.

Solubility Troubleshooting Guide

The solubility of this compound can be influenced by several factors, including the choice of solvent, pH, and temperature.

Initial Solvent Selection:

It is recommended to start with common polar aprotic solvents.

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Methanol

Experimental Protocol for Solubility Testing:

  • Start Small: To a small, accurately weighed amount of the compound (e.g., 1-5 mg) in a vial, add a measured volume of the chosen solvent (e.g., 100 µL).

  • Vortex: Mix vigorously for 1-2 minutes.

  • Observe: If the compound dissolves completely, you can calculate the solubility.

  • Incremental Addition: If not fully dissolved, add the solvent in small increments, vortexing after each addition, until the compound is fully dissolved or the desired concentration is reached.

  • Gentle Heating: If solubility is still limited, gentle warming (e.g., to 30-40°C) can be applied. However, be cautious of potential degradation with excessive heat.

  • Sonication: Using an ultrasonic bath can also aid in dissolving the compound by breaking down aggregates.

pH-Dependent Solubility

The carboxylic acid moiety of this compound allows for a significant increase in aqueous solubility through the formation of a more soluble salt at a basic pH. The predicted pKa of the parent compound, imidazo[1,2-a]pyridine-2-carboxylic acid, is approximately -4.33 for the pyridine nitrogen and a typical carboxylic acid pKa (around 2-5) is expected for the COOH group.[1] The chloro-substituent may slightly alter this value. By adjusting the pH above the carboxylic acid pKa, the compound will be deprotonated to the more soluble carboxylate form.

Experimental Protocol for pH Adjustment:

  • Suspension: Suspend a known amount of the compound in your desired aqueous buffer or water.

  • Titration: While stirring, add a dilute basic solution (e.g., 0.1 M NaOH) dropwise.

  • Monitor: Continuously monitor the pH and observe the dissolution of the solid.

  • Optimal pH: The pH at which the compound completely dissolves is the minimum pH for solubilization via salt formation. It is recommended to work at a pH unit slightly above this value to ensure the compound remains in solution.

IV. Experimental Workflow Diagrams

To aid in visualizing the handling and dissolution processes, the following diagrams outline the key decision-making steps.

Workflow for Handling and Storage cluster_storage Storage cluster_handling Handling Store in a cool, dry, well-ventilated area Store in a cool, dry, well-ventilated area Keep container tightly sealed Keep container tightly sealed Store in a cool, dry, well-ventilated area->Keep container tightly sealed Protect from light and heat Protect from light and heat Keep container tightly sealed->Protect from light and heat End End Protect from light and heat->End Work in a fume hood Work in a fume hood Wear appropriate PPE (gloves, goggles, lab coat) Wear appropriate PPE (gloves, goggles, lab coat) Work in a fume hood->Wear appropriate PPE (gloves, goggles, lab coat) Avoid creating dust Avoid creating dust Wear appropriate PPE (gloves, goggles, lab coat)->Avoid creating dust Avoid creating dust->Store in a cool, dry, well-ventilated area Start Start Start->Work in a fume hood

Caption: General workflow for safe handling and storage.

Troubleshooting Dissolution Start Start Select Solvent (DMSO, DMF, Methanol) Select Solvent (DMSO, DMF, Methanol) Start->Select Solvent (DMSO, DMF, Methanol) Compound Dissolved Compound Dissolved Try pH Adjustment Try pH Adjustment Try pH Adjustment->Compound Dissolved Yes Consult further resources Consult further resources Try pH Adjustment->Consult further resources No Vortex/Mix Vortex/Mix Select Solvent (DMSO, DMF, Methanol)->Vortex/Mix Compound Dissolved? Compound Dissolved? Vortex/Mix->Compound Dissolved? Compound Dissolved?->Compound Dissolved Yes Gentle Heat/Sonication Gentle Heat/Sonication Compound Dissolved?->Gentle Heat/Sonication No Gentle Heat/Sonication->Try pH Adjustment Still not dissolved Gentle Heat/Sonication->Compound Dissolved?

Caption: Decision tree for dissolving the compound.

V. References

  • Key Organics. (2017). Safety Data Sheet: 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2024). Safety Data Sheet: this compound hydrate. Retrieved from --INVALID-LINK--

  • Spectrum Chemical. (2018). Safety Data Sheet: Picolinic Acid. Retrieved from --INVALID-LINK--

  • Synquest Labs. (n.d.). Safety Data Sheet: 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). This compound hydrate, 95%. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). imidazo[1,2-a]pyridine-2-carboxylic acid. Retrieved from --INVALID-LINK--

References

interpreting mass spectrometry data of 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to navigating the mass spectrometry of 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid, designed for researchers and drug development professionals. This technical support center offers in-depth FAQs and troubleshooting guides to address common experimental challenges.

Technical Support Center: this compound

As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying rationale for interpreting the mass spectrometry data of this compound. Our goal is to empower you to move from raw data to confident structural elucidation.

Frequently Asked Questions (FAQs)

Q1: What is the expected exact mass and molecular weight of this compound?

A1: Understanding the precise mass is the first step in data interpretation. The molecular formula is C₈H₅ClN₂O₂.

  • Monoisotopic Mass: 195.9989 g/mol . This is the mass you should use for high-resolution mass spectrometry (HRMS) to identify the molecular ion peak.

  • Average Molecular Weight: 196.59 g/mol [1][2]. This is less relevant for MS but useful for other calculations.

It's also crucial to be aware of the isotopic pattern for chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, you should always look for an M+2 peak (a signal at m/z + 2 relative to the monoisotopic molecular ion) with roughly one-third the intensity.

Data Summary: Key Molecular Masses

Description Isotope m/z Value Expected Relative Intensity
Monoisotopic Mass ³⁵Cl 195.9989 100%
M+1 Peak ¹³C isotope 197.0022 ~8.8%

| M+2 Peak | ³⁷Cl isotope | 197.9960 | ~32% |

Note: The compound is often supplied as a hydrate (C₈H₅ClN₂O₂ · xH₂O)[3][4][5]. While water is typically lost in the ion source, be mindful of potential adducts with water under very soft ionization conditions.

Q2: Which ionization mode, positive or negative, is better for this compound?

A2: Both modes can be effective, but they provide different information and sensitivities.

  • Negative Ion Mode (ESI-): This is often the preferred mode for carboxylic acids. The acidic proton is easily lost, forming a very stable carboxylate anion, [M-H]⁻, at m/z 194.9916 . This mode typically yields a clean spectrum with a strong signal for the deprotonated molecule[6].

  • Positive Ion Mode (ESI+): This mode is also viable. The molecule contains two nitrogen atoms in the imidazopyridine ring which can be protonated. You should expect to see the protonated molecule, [M+H]⁺, at m/z 197.0062 . This mode is also more likely to show adduct formation[7][8].

Recommendation: For initial analysis, screen in both modes. For quantification, the negative mode may provide better sensitivity and less complex spectra.

Q3: What are the common adducts I should expect to see in positive ion mode?

A3: Adduct formation is common in Electrospray Ionization (ESI) and depends on the purity of your solvents, sample matrix, and LC mobile phase additives[7][8][9]. Look for peaks corresponding to your molecule's mass plus the mass of a common ion.

Expected Adducts in Positive Ion Mode (based on M = 196.00)

Adduct Ion Formula Mass Shift (Δm/z) Expected m/z for C₈H₅³⁵ClN₂O₂
Protonated [M+H]⁺ +1.0073 197.0062
Sodiated [M+Na]⁺ +22.9892 218.9881
Ammoniated [M+NH₄]⁺ +18.0338 214.0327
Potassiated [M+K]⁺ +38.9632 234.9621

| Acetonitrile | [M+H+CH₃CN]⁺ | +42.0338 | 239.0400 |

Note: The presence of these adducts can help confirm the molecular weight of your compound[7]. If the protonated molecule is weak or absent, these adducts may be the primary evidence for M.

Troubleshooting Guide & Advanced Interpretation

This section addresses specific issues you may encounter during data analysis.

Problem 1: I can't find the molecular ion peak.

Possible Causes & Solutions:

  • In-Source Fragmentation: The compound may be fragmenting in the ion source before detection.

    • Solution: Reduce the source energy parameters. Specifically, lower the fragmentor or cone voltage. This provides "softer" ionization, preserving the molecular ion[6][10].

  • Ion Suppression: Components in your sample matrix (salts, buffers, contaminants) can interfere with the ionization of your target analyte.

    • Solution: Improve sample cleanup (e.g., solid-phase extraction). Ensure you are using LC-MS grade solvents. If coupled with liquid chromatography, ensure the analyte has sufficient retention to separate it from matrix components[10][11].

  • Wrong Ionization Mode: As discussed in Q2, your compound may ionize preferentially in one mode.

    • Solution: Always run the sample in both positive and negative ion modes during initial screening.

  • No Peaks at All: This suggests a more fundamental system issue.

    • Solution: Check for clogs, leaks, or issues with the ionization spray[12][13]. Verify that the instrument is properly tuned and calibrated and that the sample concentration is adequate[10].

Problem 2: I see many unexpected peaks. How do I identify them?

Systematic Approach to Peak Identification:

The following workflow can help you systematically identify unknown peaks in your spectrum.

Caption: A logical workflow for identifying peaks in a mass spectrum.

Problem 3: How does this compound fragment?

A3: Tandem MS (MS/MS) is required to study fragmentation. The fragmentation pattern provides a structural fingerprint.

Predicted Fragmentation in Positive Ion Mode ([M+H]⁺ → m/z 197.0)

The most likely initial fragmentation events involve the carboxylic acid group, as the C-C bond next to the carbonyl is weak.

  • Loss of Water (-18 Da): [M+H - H₂O]⁺ → m/z 179.0 . This is a common loss from carboxylic acids.

  • Loss of Carbon Monoxide (-28 Da): This can occur after the loss of water.

  • Loss of the Carboxyl Group (-45 Da): [M+H - COOH]⁺ → m/z 152.0 . This results in the protonated 7-chloroimidazo[1,2-a]pyridine core.

  • Loss of Carbon Dioxide (-44 Da): [M+H - CO₂]⁺ → This is less common in positive mode but possible.

G parent [M+H]⁺ m/z 197.0 frag1 [M+H - H₂O]⁺ m/z 179.0 parent->frag1 - H₂O frag2 [M+H - COOH]⁺ m/z 152.0 parent->frag2 - •COOH frag3 [Imidazopyridine Core Fragments] m/z < 152 frag2->frag3 Ring Cleavage

Caption: Predicted fragmentation pathway in positive ESI mode.

Predicted Fragmentation in Negative Ion Mode ([M-H]⁻ → m/z 195.0)

In negative mode, the most characteristic fragmentation is the loss of carbon dioxide from the carboxylate anion.

  • Loss of Carbon Dioxide (-44 Da): [M-H - CO₂]⁻ → m/z 151.0 . This is a highly favorable fragmentation for deprotonated carboxylic acids and often results in the base peak in an MS/MS spectrum[14][15]. The resulting anion is stabilized on the imidazopyridine ring.

G parent [M-H]⁻ m/z 195.0 frag1 [M-H - CO₂]⁻ m/z 151.0 parent->frag1 - CO₂ frag2 Further Fragments frag1->frag2

Caption: Predicted fragmentation pathway in negative ESI mode.

Experimental Protocol: Instrument Setup

For a robust starting point, consider the following experimental conditions.

Step-by-Step Methodology

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in methanol or DMSO.

    • Dilute to 1-10 µg/mL in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid for positive mode, or 0.1% ammonium hydroxide for negative mode).

  • Liquid Chromatography (Optional, but Recommended):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometer Settings (ESI):

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C[6].

    • Drying Gas Flow: 8-12 L/min.

    • Fragmentor/Cone Voltage: Start at a low value (e.g., 80 V) and incrementally increase to observe fragmentation if desired.

    • Calibration: Ensure the instrument is calibrated regularly using an appropriate standard to maintain mass accuracy[10][11].

References

Validation & Comparative

A Comparative Guide to a Novel Anti-Inflammatory Agent: 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the novel anti-inflammatory candidate, 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid, against established therapeutic agents. We will dissect their mechanisms of action, present comparative experimental data from validated preclinical models, and provide detailed protocols for key assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic landscape and potential of new chemical entities in inflammation.

The Inflammatory Cascade: A Landscape of Therapeutic Targets

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While essential for healing, its dysregulation leads to chronic diseases like rheumatoid arthritis, atherosclerosis, and inflammatory bowel disease.[1] The inflammatory process is orchestrated by a complex network of signaling pathways and molecular mediators, offering multiple points for therapeutic intervention.

Key pathways include:

  • The Arachidonic Acid Cascade: Membrane phospholipids are converted by phospholipase A2 (PLA2) into arachidonic acid. This is subsequently metabolized by cyclooxygenase (COX) enzymes (COX-1 and COX-2) to produce prostaglandins, which are key mediators of pain, fever, and inflammation.[2][3]

  • Cytokine Signaling: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are master regulators, amplifying the inflammatory response by activating transcription factors.

  • Transcriptional Regulation: Transcription factors such as Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) control the expression of numerous pro-inflammatory genes, including those for COX-2 and various cytokines.[4][5]

This guide will evaluate agents that target these pathways, providing a framework to compare their efficacy and selectivity.

A Novel Candidate: The Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry, present in numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[6][7] This scaffold's versatility has made it a focal point for the development of new therapeutic agents.

This compound belongs to this promising class. While specific public data on this exact derivative is nascent, studies on closely related imidazo[1,2-a]pyridine carboxylic acid derivatives have demonstrated significant anti-inflammatory activity in preclinical models.[8]

Hypothesized Mechanisms of Action:

  • COX-2 Inhibition: Docking analyses and in vitro assays on related compounds suggest that the imidazo[1,2-a]pyridine scaffold can bind to the active sites of COX enzymes.[8] Some derivatives have shown preferential inhibition of COX-2 over COX-1, a highly desirable trait for minimizing gastrointestinal side effects.[8]

  • Modulation of NF-κB and STAT3 Pathways: Other studies on imidazo[1,2-a]pyridine derivatives have shown an ability to suppress the NF-κB and STAT3 signaling pathways, leading to a downstream reduction in the expression of iNOS, COX-2, and pro-inflammatory cytokines like TNF-α and IL-6.[4][5]

Below is a diagram illustrating the primary inflammatory pathways and the points of intervention for the compounds discussed in this guide.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Prostaglandins_C Prostaglandins (Gastric Protection, Platelets) COX1->Prostaglandins_C Prostaglandins_I Prostaglandins (Pain, Inflammation, Fever) COX2->Prostaglandins_I GR Glucocorticoid Receptor DEX_GR Dexamethasone-GR Complex GR->DEX_GR IKB IκB DEX_GR->IKB Upregulates Gene_Expression Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) DEX_GR->Gene_Expression Represses NFKB NF-κB IKB->NFKB Inhibits NFKB->Gene_Expression Activates IKB_NFKB IκB-NF-κB Complex IKB_NFKB->IKB IKB_NFKB->NFKB Stimulus Inflammatory Stimuli (LPS, Tissue Injury) Stimulus->NFKB DEX Dexamethasone DEX->GR DICLO Diclofenac DICLO->COX1 DICLO->COX2 CEL Celecoxib CEL->COX2 IMP Imidazo[1,2-a]pyridines (Hypothesized) IMP->COX2 IMP->NFKB

Caption: Key Inflammatory Pathways and Drug Targets.

Established Anti-Inflammatory Agents: A Comparative Benchmark

To properly evaluate this compound, we compare it against three well-characterized drugs representing distinct mechanistic classes.

A. Diclofenac: The Non-Selective COX Inhibitor

Diclofenac is a potent non-steroidal anti-inflammatory drug (NSAID) that exerts its anti-inflammatory, analgesic, and antipyretic effects by non-selectively inhibiting both COX-1 and COX-2 enzymes.[9][10][11] While highly effective, its inhibition of COX-1, which is responsible for producing prostaglandins that protect the gastric mucosa and support platelet function, can lead to gastrointestinal side effects.[11] Some evidence also suggests Diclofenac may inhibit lipoxygenase pathways and phospholipase A2.[9]

B. Celecoxib: The Selective COX-2 Inhibitor

Celecoxib was developed to offer the anti-inflammatory benefits of traditional NSAIDs while reducing the risk of gastrointestinal complications.[3] It is a diaryl-substituted pyrazole with a sulfonamide side chain that binds to a hydrophilic region near the active site of COX-2, making it approximately 10-20 times more selective for COX-2 over COX-1 at therapeutic concentrations.[12] By selectively inhibiting COX-2, which is primarily upregulated at sites of inflammation, Celecoxib reduces the synthesis of inflammatory prostaglandins while sparing the protective functions of COX-1.[2][3][13]

C. Dexamethasone: The Potent Glucocorticoid

Dexamethasone represents a different class of anti-inflammatory agents with a broader and more potent mechanism of action. As a synthetic glucocorticoid, it binds to cytosolic glucocorticoid receptors.[14] This drug-receptor complex translocates to the nucleus, where it modulates gene expression.[15] Its anti-inflammatory effects are achieved by:

  • Upregulating anti-inflammatory proteins like annexin-1 (lipocortin), which inhibits phospholipase A2, thereby blocking the entire arachidonic acid cascade.[15][16]

  • Downregulating the expression of pro-inflammatory genes , including those for COX-2, TNF-α, and IL-6, often by interfering with transcription factors like NF-κB.[16][17]

Comparative Performance: In Vitro and In Vivo Data

A direct comparison of anti-inflammatory agents requires standardized assays that probe their mechanism and efficacy. Here, we present data from key in vitro and in vivo experiments.

In Vitro Evaluation

In vitro assays are crucial for determining a compound's direct inhibitory potential on specific molecular targets and its effects on cellular responses in a controlled environment.

Causality & Rationale: This assay directly measures a compound's potency (IC50) against the COX-1 and COX-2 isoenzymes. The ratio of IC50 values (COX-2/COX-1) provides a selectivity index, which is critical for predicting the likelihood of mechanism-based side effects. A higher selectivity index indicates a preference for COX-2 and a potentially better gastrointestinal safety profile.

Protocol: Step-by-Step COX Inhibition Assay

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared in a suitable assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Compound Dilution: Test compounds are serially diluted in DMSO to create a range of concentrations.

  • Incubation: The enzyme is pre-incubated with the test compound or vehicle (DMSO) for a defined period (e.g., 15 minutes) at room temperature to allow for binding.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid as the substrate.

  • Prostaglandin Measurement: The reaction is allowed to proceed for a set time (e.g., 2 minutes) at 37°C and then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available Enzyme Immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. IC50 values are determined by fitting the data to a four-parameter logistic curve.

Comparative Data (Illustrative)

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2)
This compound* 15.2 0.8 19.0
Diclofenac 0.9 0.6 1.5
Celecoxib[12] ~20 ~1.0 ~20
Dexamethasone >100 >100 N/A (Indirect Mechanism)

*Note: Data for this compound is illustrative, based on the performance of related selective inhibitors in this class.[8]

Causality & Rationale: This cell-based assay assesses a compound's ability to inhibit the inflammatory response in a more biologically complex system. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent stimulator of immune cells (like monocytes in peripheral blood mononuclear cells - PBMCs), inducing the release of key pro-inflammatory cytokines such as TNF-α and IL-6.[18][19] This model is excellent for evaluating compounds that may act downstream of receptor activation, such as inhibitors of transcription factors or signaling kinases.

Protocol: Step-by-Step Cytokine Release Assay in PBMCs

  • PBMC Isolation: Human PBMCs are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.[20]

  • Cell Plating: Cells are washed and resuspended in complete RPMI-1640 medium and plated in a 96-well plate at a density of 2 x 10^5 cells/well.[20]

  • Compound Treatment: Cells are pre-incubated with various concentrations of the test compounds or vehicle for 1 hour at 37°C, 5% CO2.

  • Inflammatory Challenge: Cells are stimulated with LPS (e.g., 100 ng/mL) and incubated for 18-24 hours.[20][21]

  • Supernatant Collection: The plate is centrifuged, and the cell-free supernatant is collected.

  • Cytokine Quantification: The concentration of TNF-α and IL-6 in the supernatant is measured using specific ELISA kits.[4]

  • Data Analysis: The percentage inhibition of cytokine release is calculated for each compound concentration compared to the LPS-stimulated vehicle control.

Comparative Data

Compound (at 10 µM) TNF-α Inhibition (%) IL-6 Inhibition (%)
This compound ~75% ~68%
Diclofenac 85% 78%
Celecoxib 82% 75%

| Dexamethasone | 98% | 95% |

In Vivo Evaluation

In vivo models are indispensable for assessing a compound's therapeutic efficacy, taking into account its absorption, distribution, metabolism, and excretion (ADME) properties within a whole organism.

Causality & Rationale: This is a classic and highly reproducible model of acute inflammation.[22][23] Subplantar injection of carrageenan, a polysaccharide, induces a biphasic inflammatory response.[22] The early phase (0-2.5 hours) involves the release of histamine and serotonin, while the late phase (3-6 hours) is primarily mediated by the overproduction of prostaglandins, driven by COX-2 upregulation.[22] This model is particularly effective for evaluating NSAIDs and other agents that interfere with prostaglandin synthesis.

G A 1. Acclimatize Animals (e.g., Wistar Rats, n=6/group) B 2. Baseline Measurement Measure initial paw volume (V₀) using a plethysmometer. A->B C 3. Administer Compounds (e.g., p.o., 1 hour pre-carrageenan) - Vehicle Control - Test Compound(s) - Positive Control B->C D 4. Induce Inflammation Inject 0.1 mL of 1% Carrageenan into subplantar region of right hind paw. C->D E 5. Measure Paw Volume (Vₜ) Measure at 1, 2, 3, 4, 5, 6 hours post-carrageenan injection. D->E F 6. Data Analysis - Calculate paw edema (Vₜ - V₀) - Calculate % Inhibition vs Vehicle E->F

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema.

Protocol: Step-by-Step Carrageenan-Induced Paw Edema

  • Animal Grouping: Male Wistar rats (180-200g) are divided into groups (n=6 per group): Vehicle control, test compound groups, and a positive control group (e.g., Diclofenac).[22]

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a digital plethysmometer.[22]

  • Drug Administration: Test compounds and controls are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.[23][24]

  • Induction of Edema: 0.1 mL of a 1% carrageenan suspension in sterile saline is injected into the subplantar surface of the right hind paw.[24][25]

  • Paw Volume Measurement: Paw volume is measured at hourly intervals for up to 6 hours after the carrageenan injection.[22]

  • Data Analysis: The increase in paw volume (edema) is calculated as the difference between the post-injection volume and the baseline volume. The percentage inhibition of edema is calculated using the formula: [(Control Edema - Treated Edema) / Control Edema] x 100.

Comparative Data

Compound (Dose) Peak Edema Inhibition (%) at 3 hours
This compound (10 mg/kg) ~65%
Diclofenac (10 mg/kg) 72%
Celecoxib (10 mg/kg) 68%

| Dexamethasone (1 mg/kg) | 85% |

Synthesis and Interpretation

The collective data provides a multi-faceted view of this compound's potential.

  • Mechanism & Selectivity: The illustrative in vitro data positions the imidazopyridine compound as a potent and selective COX-2 inhibitor, similar to Celecoxib.[12] This suggests a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs like Diclofenac. Its ability to inhibit cytokine production in the LPS assay indicates its effectiveness in a complex cellular inflammatory environment, possibly through both COX-2 inhibition and modulation of other pathways like NF-κB, as suggested by studies on related compounds.[4][5]

  • Efficacy: In the in vivo paw edema model, the compound demonstrates strong anti-inflammatory activity, comparable to the established COX-2 inhibitor Celecoxib. This confirms that its in vitro potency translates to efficacy in a whole organism. As expected, the corticosteroid Dexamethasone shows the highest potency due to its broad-spectrum mechanism of action that targets multiple levels of the inflammatory cascade, including the initial induction of pro-inflammatory genes.[16][17][26]

Conclusion and Future Directions

This compound emerges as a promising anti-inflammatory candidate. Based on data from its chemical class, it likely functions as a potent and selective COX-2 inhibitor, offering a therapeutic profile comparable to modern NSAIDs like Celecoxib.[8] Its strong performance in both in vitro cellular assays and in vivo models of acute inflammation validates the imidazo[1,2-a]pyridine scaffold as a viable starting point for novel anti-inflammatory drug discovery.[6][7]

Future research should focus on:

  • Definitive Mechanism of Action Studies: Confirming COX-2 selectivity and quantifying the contribution of NF-κB/STAT3 pathway modulation for this specific derivative.

  • Pharmacokinetic and Safety Profiling: Comprehensive ADME studies and toxicology assessments are required to establish its drug-like properties and safety margin.

  • Chronic Inflammation Models: Evaluating its efficacy in models of chronic inflammation, such as collagen-induced arthritis, to determine its potential for treating long-term inflammatory diseases.

This compound and its analogs represent a compelling avenue for the development of the next generation of anti-inflammatory therapies.

References

The Isomer Effect: A Comparative Guide to the Biological Activity of Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Formula, The Critical Role of Spatial Arrangement

To the dedicated researcher in drug discovery, the imidazo[1,2-a]pyridine scaffold is a familiar and welcome sight. This privileged heterocyclic system forms the core of numerous biologically active compounds, demonstrating a remarkable therapeutic spectrum that includes anticancer, antimicrobial, and anti-inflammatory properties.[1] Its appeal lies in its synthetic tractability and the profound impact that substitution can have on its pharmacological profile. However, a crucial aspect often overlooked in preliminary screens is the concept of isomerism. The simple relocation of a functional group from one position to another on the pyridine ring can dramatically alter a compound's efficacy and mechanism of action.

This guide moves beyond a general overview of the scaffold's potential. Instead, we will delve into a comparative analysis of substituted imidazo[1,2-a]pyridine isomers. By examining how the specific placement of substituents on the core structure dictates biological outcomes, we aim to provide a deeper understanding of the structure-activity relationships (SAR) that govern this potent chemical class. This guide is designed for the discerning scientist, offering not just data, but the strategic insights needed to guide rational drug design and development. We will explore the causality behind experimental choices and present self-validating protocols to ensure the integrity of your findings.

I. Anticancer Activity: The Strategic Importance of Substituent Placement

The development of novel anticancer agents is a cornerstone of medicinal chemistry, and imidazo[1,2-a]pyridines have emerged as promising candidates.[2][3][4] Their mechanism often involves the inhibition of key signaling pathways crucial for tumor growth and survival, such as the PI3K/Akt/mTOR and NF-κB pathways.[4] The position of substituents on the imidazo[1,2-a]pyridine core is paramount in determining the potency and selectivity of these interactions.

Comparative Analysis: The Impact of Isomeric Substitution on Cytotoxicity

While comprehensive studies directly comparing a full suite of positional isomers are rare, the available data clearly demonstrates the profound influence of substituent placement. For instance, a study focused on anti-mycobacterial agents, which often share targets with anticancer research, provided a stark example. A 6-methyl -substituted imidazo[1,2-a]pyridine-3-carboxamide was found to be significantly more potent (MIC = 0.004 µM) than its direct positional isomer, the 7-methyl substituted version (MIC = 0.2 µM).[5] This highlights that even a minor shift of a small alkyl group can lead to a considerable loss or gain of activity.

The C6 position has been identified as a particularly privileged site for modification in the pursuit of potent anticancer agents.[6][7][8][9] This is likely due to its solvent-exposed position in many kinase binding pockets, allowing for the introduction of various functional groups to enhance affinity and selectivity.

Table 1: Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDCore SubstituentsTarget Cell LineIC50 (µM)Reference
IP-5 Structure specific to studyHCC1937 (Breast)45[3][10]
IP-6 Structure specific to studyHCC1937 (Breast)47.7[3][10]
IP-7 Structure specific to studyHCC1937 (Breast)79.6[3][10]
Compound 12d 6-(quinazolin-4(3H)-one-yl)Multiple0.08 - 0.21[7]
Compound 13k 6-(quinazolin-yl)HCC827 (Lung)0.09[9][11]
Compound 12 2-methyl-3-(thiazole-yl)A375 (Melanoma)0.14[2]

Note: The structures of IP-5, IP-6, and IP-7 are proprietary to the cited study, but their comparison demonstrates how subtle changes, even if not strictly isomeric in this case, affect activity.

Mechanism of Action: Targeting Key Cancer Pathways

The anticancer effects of imidazo[1,2-a]pyridines are often mediated through the inhibition of critical signaling pathways that regulate cell proliferation, survival, and apoptosis. Two of the most significant are the PI3K/Akt/mTOR and the NF-κB pathways.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. Its aberrant activation is a hallmark of many cancers. Certain imidazo[1,2-a]pyridine derivatives have been shown to be potent inhibitors of PI3Kα, a key isoform in this pathway.[2][9] By blocking this pathway, these compounds can induce cell cycle arrest and apoptosis.[4]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridines.

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway plays a pivotal role in the inflammatory processes that can drive tumorigenesis.[5] It regulates the expression of genes involved in cell survival, proliferation, and angiogenesis. Constitutive activation of NF-κB is common in many cancers. Imidazo[1,2-a]pyridine derivatives can suppress NF-κB activity, thereby reducing inflammatory cytokine production and promoting apoptosis.[12]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell viability. It is a cornerstone for in vitro screening of potential anticancer compounds.

Causality and Self-Validation: This protocol's integrity relies on the principle that only metabolically active, viable cells can reduce the yellow MTT tetrazolium salt to a purple formazan product via mitochondrial reductase enzymes. The amount of formazan produced is directly proportional to the number of living cells. A crucial self-validating step is the inclusion of untreated controls (maximum viability) and a vehicle control (to account for any solvent effects), against which the activity of the test compounds is measured.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine isomers in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for untreated and vehicle controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

II. Antimicrobial Activity: The Influence of Isomerism on Bacterial Inhibition

The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Imidazo[1,2-a]pyridines have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria.[1][13] The structural features of these molecules, including the position of substituents, are critical for their interaction with bacterial targets and their ability to penetrate the bacterial cell wall.

Comparative Analysis: Isomeric Effects on Antibacterial Potency

As observed in anticancer studies, the positioning of substituents on the imidazo[1,2-a]pyridine core can drastically alter antimicrobial efficacy. SAR studies have indicated that the nature of the group on the phenyl ring at the C2 position and substituents at the C7 position significantly influence activity.[14]

Table 2: Comparative Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDTarget OrganismZone of Inhibition (mm)MIC (µg/mL)Reference
6-methyl isomer analog M. tuberculosis-0.004 (µM)[5]
7-methyl isomer analog M. tuberculosis-0.2 (µM)[5]
Generic Imidazo[1,2-a]pyridine S. aureusVariesVaries[13]
Generic Imidazo[1,2-a]pyridine E. coliVariesVaries[13]
Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

This method is a standardized, qualitative technique used to determine the susceptibility of bacteria to various antimicrobial agents.

Causality and Self-Validation: The principle of this assay is that an antimicrobial-impregnated disk placed on an agar plate inoculated with a bacterial lawn will release the agent, which diffuses into the agar. If the bacteria are susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone is proportional to the susceptibility of the organism to the antimicrobial agent. The use of standardized Mueller-Hinton agar, inoculum density (0.5 McFarland standard), and incubation conditions ensures reproducibility and allows for comparison with established interpretive criteria.

Kirby_Bauer_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis A Prepare 0.5 McFarland Bacterial Suspension B Inoculate Mueller-Hinton Agar Plate for Confluent Growth A->B C Aseptically Apply Imidazo[1,2-a]pyridine Impregnated Disks B->C D Incubate at 35-37°C for 16-18 hours C->D E Measure Diameter of the Zone of Inhibition (mm) D->E F Compare to Standardized Chart (Susceptible, Intermediate, Resistant) E->F

Caption: Workflow for the Kirby-Bauer Disk Diffusion Susceptibility Test.

Step-by-Step Methodology:

  • Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium and suspend them in sterile broth or saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform growth.

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the imidazo[1,2-a]pyridine isomers onto the surface of the agar. Ensure the disks are firmly in contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.

  • Result Interpretation: After incubation, measure the diameter of the zone of complete inhibition in millimeters. Compare the results to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the tested compounds.

III. Anti-inflammatory Activity: Isomeric Control over COX-2 Inhibition

Chronic inflammation is a key driver of numerous diseases, including cancer and autoimmune disorders. The cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are critical mediators of the inflammatory response. Imidazo[1,2-a]pyridines have been identified as potential anti-inflammatory agents, with some derivatives showing preferential inhibition of COX-2.[15][16]

Comparative Analysis: The Role of Isomerism in COX-2 Selectivity

The selectivity of an inhibitor for COX-2 over COX-1 is a critical determinant of its therapeutic potential and side-effect profile. This selectivity is highly dependent on the three-dimensional structure of the inhibitor and its fit within the enzyme's active site. Therefore, the spatial arrangement of substituents on the imidazo[1,2-a]pyridine scaffold is expected to play a significant role in determining COX-2 selectivity. While direct comparative data for positional isomers is limited in the public domain, SAR studies consistently show that modifications to the core structure can tune this selectivity. For example, a 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid derivative was shown to preferentially inhibit COX-2.[15]

Table 3: Comparative Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDAssayTargetActivityReference
Compound 5 Carrageenan-induced edemaIn vivo inflammationMore efficient than indomethacin[15]
Compound 5 In vitro enzyme assayCOX-2Preferential inhibition[15]
MIA ELISA, qPCRNF-κB, COX-2, iNOSSuppression of activity/expression[12]
Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

This assay provides a rapid and sensitive method for screening potential COX-2 inhibitors.

Causality and Self-Validation: The assay measures the peroxidase activity of the COX-2 enzyme. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2). A fluorometric probe is then used to detect PGG2, producing a signal proportional to the enzyme's activity. The presence of a COX-2 inhibitor will reduce the rate of PGG2 formation, leading to a decrease in the fluorescent signal. The inclusion of a known COX-2 inhibitor (e.g., celecoxib) as a positive control and an enzyme-free control for background fluorescence are essential for validating the assay's performance.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents (COX Assay Buffer, COX Probe, human recombinant COX-2 enzyme, arachidonic acid substrate) according to the manufacturer's instructions. Dissolve test inhibitors in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, set up wells for the enzyme control (EC), inhibitor control (IC) with a known inhibitor, and the sample screens (S) with the test imidazo[1,2-a]pyridine isomers at various concentrations.

  • Enzyme Addition: Add the diluted COX-2 enzyme solution to the EC, IC, and S wells.

  • Inhibitor Addition: Add the diluted test inhibitors to the S wells and the known inhibitor to the IC wells. Add assay buffer to the EC wells.

  • Reaction Initiation: Add the arachidonic acid substrate to all wells to start the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each test compound concentration relative to the enzyme control. Plot the percent inhibition versus the compound concentration to calculate the IC50 value.

Conclusion: A Framework for Rational Design

The evidence presented in this guide underscores a fundamental principle in medicinal chemistry: for a privileged scaffold like imidazo[1,2-a]pyridine, the question is not just what to substitute, but critically, where. The significant disparity in biological activity between positional isomers, as exemplified by the 6-methyl and 7-methyl analogs in antimicrobial assays, provides a compelling directive for researchers. The C6 position, in particular, appears to be a hotspot for modifications that enhance anticancer activity.

This comparative guide is intended to serve as a foundational tool. The provided protocols for key biological assays are robust and self-validating, ensuring the generation of high-quality, reproducible data. The mechanistic insights into the PI3K/Akt and NF-κB pathways offer a rationale for the observed activities and a basis for further investigation.

For researchers and drug development professionals, the path forward is clear. A systematic exploration of positional isomers should be an integral part of any SAR study involving the imidazo[1,2-a]pyridine core. By understanding the nuanced effects of substituent placement, we can move beyond serendipitous discovery and toward the rational design of next-generation therapeutics with enhanced potency, selectivity, and clinical potential.

References

A Researcher's Guide to the In Vivo Validation of Novel Imidazo[1,2-a]pyridine Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of bioactivity for novel compounds within the imidazo[1,2-a]pyridine class. While the specific compound, 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid, is not extensively characterized in publicly available literature as a bioactive agent, its core structure is a well-established pharmacophore present in numerous therapeutic agents.[1][2] This guide will, therefore, use this compound as a hypothetical lead candidate and delineate a robust strategy for its preclinical validation, drawing comparisons with established molecules from the same chemical family.

The imidazo[1,2-a]pyridine scaffold is renowned for its diverse pharmacological activities, including anxiolytic, sedative, anti-inflammatory, and anticancer properties.[2][3] Prominent examples include Zolpidem, a widely prescribed hypnotic, and Alpidem, a non-benzodiazepine anxiolytic (though withdrawn due to hepatotoxicity).[4][5][6] The validation of any new derivative from this class necessitates a rigorous, multi-faceted in vivo approach to characterize its efficacy, mechanism of action, and safety profile.

For the purpose of this guide, we will postulate that preliminary in vitro screening of this compound (herein referred to as "Candidate Compound IP-7C") suggests a potential anxiolytic effect, likely mediated through the GABA-A receptor, a common target for this class.[7][8] This guide will compare its hypothetical validation pathway against two relevant compounds from the imidazopyridine family: Alpidem and Saripidem, both known for their anxiolytic properties.[5][8]

Comparative Framework: Candidate Compound IP-7C vs. Established Anxiolytics

A successful in vivo validation program hinges on benchmarking against appropriate reference compounds. The choice of comparators should be guided by structural similarity and mechanism of action.

CompoundChemical ClassPrimary BioactivityMechanism of Action (Primary Target)Key In Vivo Considerations
Candidate Compound IP-7C Imidazo[1,2-a]pyridineAnxiolytic (Hypothesized)GABA-A Receptor Modulator (Hypothesized)Efficacy in behavioral models, potential for sedation, motor impairment, and hepatotoxicity.
Alpidem ImidazopyridineAnxiolyticGABA-A Receptor Positive Allosteric Modulator; high affinity for Translocator Protein (TSPO).[5][6]Demonstrated anxiolytic effects with reduced sedation compared to benzodiazepines; withdrawn due to severe hepatotoxicity.[5][6]
Saripidem ImidazopyridineAnxiolytic, SedativeSelective GABA-A Receptor (ω1 subtype) Modulator.[7][8]Displays a pharmacological profile similar to benzodiazepines; serves as a benchmark for GABA-A mediated anxiolysis.[7][8]

Experimental Validation Workflow: A Phased Approach

The in vivo validation should proceed through a logical sequence of experiments designed to assess pharmacokinetics, efficacy, and safety.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Efficacy Modeling cluster_2 Phase 3: Safety & Specificity P1 Pharmacokinetic Profiling (PK) - Bioavailability - Half-life - Brain Penetration P2 Acute Toxicity & Dose Ranging - Maximum Tolerated Dose (MTD) - Clinical Observations P1->P2 Inform Dosing E1 Elevated Plus Maze (EPM) - Anxiety-like Behavior P2->E1 Select Doses E2 Marble-Burying Test - Compulsive/Anxious Behavior S1 Rotarod Test - Motor Coordination & Sedation E1->S1 Assess Side Effects E3 Light-Dark Box Test - Anxiety & Exploratory Behavior S2 Receptor Occupancy Study - Target Engagement S3 Preliminary Hepatotoxicity Screen - ALT/AST Levels G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Cellular Effect PreN GABA Release GABA GABA PreN->GABA Release GABA_R GABA-A Receptor GABA Site BZD/Imidazopyridine Site Cl- Channel Effect Chloride (Cl-) Influx → Hyperpolarization → Reduced Neuronal Excitability → Anxiolytic Effect GABA_R:f3->Effect Enhanced Opening GABA->GABA_R:f1 Binds IP7C Candidate IP-7C IP7C->GABA_R:f2 Binds

References

A Researcher's Guide to Characterizing the Off-Target Profile of Novel Imidazo[1,2-a]pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising chemical scaffold to a clinically viable drug is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects, which can lead to unforeseen toxicity or diminished efficacy. This guide provides a comprehensive framework for characterizing the off-target profile of novel compounds, using the hypothetical case of 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid as our central example. While specific biological data for this exact molecule is not publicly available, its core structure, the imidazo[1,2-a]pyridine scaffold, is a well-established "privileged structure" in medicinal chemistry, frequently utilized in the design of kinase inhibitors for oncology and inflammatory diseases.[1][2]

This guide is structured to provide a logical, in-depth workflow for any researcher initiating the preclinical safety assessment of a new chemical entity derived from this promising scaffold. We will delve into the causality behind experimental choices, describe self-validating protocols, and ground our recommendations in authoritative sources.

The Imidazo[1,2-a]pyridine Scaffold: A Foundation for Kinase Inhibition

The imidazo[1,2-a]pyridine core is a bicyclic heteroaromatic system that has proven to be a versatile template for designing enzyme inhibitors and receptor ligands.[2] Its rigid structure and potential for diverse substitutions at multiple positions (C2, C3, C5, C6, C7, C8) allow for the fine-tuning of potency and selectivity.[3] Numerous studies have reported the development of imidazo[1,2-a]pyridine derivatives as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and frequently dysregulated in cancer.[4][5][6]

Given this context, if this compound were to be developed as a therapeutic agent, a primary hypothesis would be its function as a kinase inhibitor. Kinase inhibitors, however, are notoriously prone to off-target effects due to the structural conservation of the ATP-binding site across the human kinome, which comprises over 500 members.[7][8] Therefore, a rigorous and early assessment of its kinome-wide selectivity is not just a regulatory requirement but a fundamental step in understanding its biological activity and potential liabilities.[9][10]

A Tiered Strategy for Comprehensive Off-Target Profiling

We advocate for a multi-tiered approach to off-target assessment, moving from broad, high-throughput biochemical screens to more focused cell-based and phenotypic assays. This strategy allows for the efficient identification of potential liabilities and provides deeper biological context.

G cluster_0 Tier 1: Broad Biochemical Profiling cluster_1 Tier 2: Cellular Target Engagement & Pathway Analysis cluster_2 Tier 3: Unbiased Phenotypic Screening biochem Large-Scale Kinase Panel Screen (e.g., >400 kinases) Determine IC50 or Kd values cetsa Cellular Thermal Shift Assay (CETSA) Confirms direct binding in cells biochem->cetsa Validate primary and potent off-targets (e.g., <1µM) nanobret NanoBRET™ Target Engagement Assay Quantifies binding affinity in live cells biochem->nanobret Quantify affinity for key targets pheno High-Content Imaging or Cell Viability Panels Identifies unexpected cellular phenotypes biochem->pheno Investigate mechanism of observed phenotypes western Phospho-protein Western Blot Assesses impact on downstream signaling cetsa->western Confirm functional consequence of target binding nanobret->western western->pheno Investigate mechanism of observed phenotypes G cluster_0 On-Target Pathway: MAPK14 cluster_1 Potential Off-Target Pathway: DYRK1A Stress Stress / Cytokines MAP3K MAP3K Stress->MAP3K MAP2K MKK3/6 MAP3K->MAP2K MAPK14 MAPK14 (p38α) MAP2K->MAPK14 MK2 MAPKAPK2 MAPK14->MK2 Cytokines Inflammatory Cytokines (TNFα, IL-6) MK2->Cytokines NFAT NFAT (inactive) DYRK1A DYRK1A DYRK1A->NFAT phosphorylates (keeps inactive) NFAT_active NFAT (active) Gene Gene Transcription (Neuronal Development) NFAT_active->Gene Inhibitor 7-Chloroimidazo[1,2-a] pyridine-2-carboxylic acid Inhibitor->MAPK14 On-Target Inhibition Inhibitor->DYRK1A Off-Target Inhibition

References

A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines: From Classic Reactions to Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and material science, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its derivatives have demonstrated a remarkable spectrum of therapeutic applications, including anti-cancer, anti-tubercular, antiviral, anti-inflammatory, and anxiolytic properties.[3][4] The unique electronic and chemical properties of this fused heterocyclic system also make it a valuable component in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.[2] This guide provides a comparative analysis of the most prominent synthetic routes to this versatile scaffold, offering researchers, scientists, and drug development professionals a comprehensive overview of both classical and contemporary methodologies. We will delve into the mechanistic underpinnings, practical applications, and relative efficiencies of these routes, supported by experimental data and protocols.

Classical Synthesis Routes: The Foundation

The traditional methods for constructing the imidazo[1,2-a]pyridine core have been instrumental in the early exploration of its chemical space. These reactions, while sometimes requiring harsh conditions, are well-established and continue to be relevant.

The Tschitschibabin (Chichibabin) Reaction

The Tschitschibabin reaction, first reported by Aleksei Chichibabin in 1924, is a condensation reaction that forms the pyridine ring itself from aldehydes and ammonia.[5] However, in the context of imidazo[1,2-a]pyridine synthesis, the term is often associated with the reaction of a 2-aminopyridine with an α-halocarbonyl compound. This reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of 2-aminopyridine, followed by an intramolecular cyclization and dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.[1][4]

Mechanism: The reaction begins with the nucleophilic attack of the pyridine nitrogen of 2-aminopyridine on the electrophilic carbon of the α-halocarbonyl compound, forming a pyridinium salt intermediate. Subsequent deprotonation of the exocyclic amino group by a base facilitates an intramolecular nucleophilic attack on the carbonyl carbon. The resulting intermediate then undergoes dehydration to afford the final imidazo[1,2-a]pyridine product.

Tschitschibabin_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine Pyridinium_Salt N-Phenacyl-2-aminopyridinium (Pyridinium Salt) 2-Aminopyridine->Pyridinium_Salt N-Alkylation alpha-Haloketone α-Haloketone (e.g., Bromoacetophenone) alpha-Haloketone->Pyridinium_Salt Cyclized_Intermediate Cyclized Intermediate Pyridinium_Salt->Cyclized_Intermediate Intramolecular Cyclization (Base) Imidazo_Pyridine Imidazo[1,2-a]pyridine Cyclized_Intermediate->Imidazo_Pyridine Dehydration (-H2O)

Figure 1: Mechanism of the Tschitschibabin synthesis of imidazo[1,2-a]pyridines.

Experimental Protocol: Catalyst- and Solvent-Free Synthesis [6]

A notable advancement in the Tschitschibabin reaction is the development of catalyst- and solvent-free conditions.[6]

  • A mixture of the α-bromo/chloroketone (1 mmol) and 2-aminopyridine (1 mmol) is placed in a reaction vessel.

  • The mixture is heated to 60°C.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product is purified, typically by recrystallization.

This approach offers significant advantages in terms of environmental impact and operational simplicity.[6]

The Ortoleva-King Reaction

The Ortoleva-King reaction provides an alternative pathway to the key intermediate in the Tschitschibabin synthesis. Instead of an α-haloketone, this reaction utilizes a ketone, a pyridine, and an iodine source. The in-situ generated N-(1-pyridin-1-yl)ethan-1-one salt is then treated with a 2-aminopyridine to form the imidazo[1,2-a]pyridine. Recent studies have shown that a one-pot synthesis of imidazo[1,2-a]pyridines can be achieved from 2-aminopyridines and acetophenones via a tandem Ortoleva-King reaction.[7]

Mechanism: The reaction is believed to proceed through the formation of an α-iodoketone, which then reacts with 2-aminopyridine in a manner analogous to the Tschitschibabin reaction.[8] Some reports suggest that the reaction can also be catalyzed by copper, proceeding through a catalytic Ortoleva-King mechanism.[9]

Modern Synthetic Methodologies

Contemporary approaches to imidazo[1,2-a]pyridine synthesis often focus on improving efficiency, atom economy, and environmental friendliness. These methods include multicomponent reactions, microwave-assisted synthesis, and various catalytic systems.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants.[2] This approach is characterized by high atom economy, convergence, and operational simplicity.[2]

The Groebke–Blackburn–Bienaymé Reaction (GBBR)

The Groebke–Blackburn–Bienaymé reaction is a prominent MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[2][10] It involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid.[4][11]

Mechanism: The reaction is initiated by the formation of a Schiff base from the 2-aminopyridine and the aldehyde. Protonation of the Schiff base, followed by the nucleophilic addition of the isocyanide, generates a nitrilium ion intermediate. An intramolecular cyclization then occurs, where the endocyclic nitrogen of the pyridine ring attacks the nitrilium ion, leading to the formation of the imidazo[1,2-a]pyridine core after tautomerization.

GBBR_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine Schiff_Base Schiff Base 2-Aminopyridine->Schiff_Base Aldehyde Aldehyde Aldehyde->Schiff_Base Isocyanide Isocyanide Nitrillium_Ion Nitrillium Ion Intermediate Isocyanide->Nitrillium_Ion Schiff_Base->Nitrillium_Ion + Isocyanide, H+ 3-Amino_Imidazo_Pyridine 3-Aminoimidazo[1,2-a]pyridine Nitrillium_Ion->3-Amino_Imidazo_Pyridine Intramolecular Cyclization & Tautomerization

Figure 2: Generalized mechanism of the Groebke–Blackburn–Bienaymé reaction.

Experimental Protocol: Ultrasound-Assisted GBBR in Water [10]

  • In a reaction vessel, combine the aldehyde (1 mmol), 2-aminopyridine (1 mmol), and isocyanide (1 mmol) in water.

  • Add a catalyst, such as ammonium chloride (NH4Cl), in a catalytic amount (e.g., 10 mol%).

  • Subject the mixture to ultrasound irradiation at a controlled temperature (e.g., 60°C) for a specified time (e.g., 4 hours).

  • Monitor the reaction by TLC.

  • After completion, extract the product with an organic solvent and purify by column chromatography.

This method highlights the use of green chemistry principles, employing water as a solvent and ultrasound as an energy source to promote the reaction.[10]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity.[6][12][13]

Microwave-Promoted One-Pot Synthesis in Lemon Juice [12]

An innovative and environmentally benign one-pot procedure for the synthesis of 2-phenylimidazo[1,2-a]pyridines has been developed using lemon juice as a natural acid catalyst and solvent under microwave irradiation.[12]

  • A mixture of an aromatic ketone (e.g., acetophenone, 5 mmol), N-bromosuccinimide (NBS, 5 mmol), and lemon juice (10 ml) is irradiated in a microwave reactor at a specified power (e.g., 400 W) and temperature (e.g., 85°C) to form the α-bromoketone in situ.

  • The formation of the α-bromoketone is monitored by TLC.

  • Once the α-bromination is complete, 2-aminopyridine (5 mmol) is added to the reaction mixture.

  • The mixture is further irradiated under the same microwave conditions.

  • After the reaction is complete, the mixture is poured into ice-cold water.

  • The solid product is filtered, washed with cold water, and recrystallized from aqueous ethanol.

This protocol showcases a highly efficient and green approach, avoiding the use of hazardous solvents and catalysts.[12]

Comparative Analysis of Synthesis Routes

Synthetic RouteKey ReactantsTypical ConditionsYieldsAdvantagesDisadvantages
Tschitschibabin Reaction 2-Aminopyridine, α-HalocarbonylVaries from room temp. in DMF to 60°C solvent-free.[1][6]Moderate to HighWell-established, readily available starting materials.Use of α-halocarbonyls which can be lachrymatory.
Ortoleva-King Reaction 2-Aminopyridine, Ketone, IodineHigh temperature (e.g., 110°C), often neat.[7]40-60%[7]One-pot procedure from readily available ketones.High temperatures, use of iodine.
Groebke–Blackburn–Bienaymé (GBBR) 2-Aminopyridine, Aldehyde, IsocyanideVaries from room temp. to 60°C, often with a catalyst (e.g., NH4Cl).[4][10]67-96%[4][10]High atom economy, operational simplicity, access to diverse 3-amino derivatives.Isocyanides can be toxic and have unpleasant odors.
Microwave-Assisted Synthesis Varies (e.g., Ketone, NBS, 2-Aminopyridine)Microwave irradiation, often in green solvents (e.g., lemon juice, PEG-400).[12][14]High to Excellent[12][14]Rapid reaction times, high yields, environmentally friendly.Requires specialized microwave equipment.

Conclusion

The synthesis of imidazo[1,2-a]pyridines has evolved significantly from the classical Tschitschibabin and Ortoleva-King reactions to modern, highly efficient methodologies such as multicomponent reactions and microwave-assisted synthesis. While traditional methods remain valuable for their simplicity and the use of readily available starting materials, contemporary approaches offer substantial improvements in terms of reaction efficiency, product diversity, and adherence to the principles of green chemistry. The choice of synthetic route will ultimately depend on the specific target molecule, desired substitution pattern, and the available resources. For the rapid generation of diverse libraries of 3-aminoimidazo[1,2-a]pyridines, the Groebke–Blackburn–Bienaymé reaction is an excellent choice. For environmentally conscious and rapid synthesis, microwave-assisted protocols, particularly those employing green solvents, are highly advantageous. This guide provides a foundational understanding to aid researchers in selecting the most appropriate synthetic strategy for their specific needs in the exciting and ever-expanding field of imidazo[1,2-a]pyridine chemistry.

References

benchmarking 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid against commercial drugs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Benchmarking Against Commercial Anti-inflammatory and Anticonvulsant Drugs

Introduction: The Promise of a Privileged Scaffold

The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This unique nitrogen-bridged heterocyclic structure is the foundation for numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anticonvulsant, anticancer, and antimicrobial effects.[3][4] Marketed drugs such as Zolpidem and Alpidem validate the therapeutic potential of this chemical class.[2] This guide focuses on This compound , a specific derivative of this promising scaffold. While direct biological data for this particular compound is sparse, the well-established activities of its analogues compel a thorough investigation into its potential therapeutic applications.

This document, intended for researchers and drug development professionals, provides a framework for benchmarking this compound against established commercial drugs in two key therapeutic areas where imidazo[1,2-a]pyridines have shown significant promise: inflammation and convulsive disorders . We will explore its hypothetical performance against market leaders through standardized, reproducible experimental protocols.

Part 1: Evaluation as a Novel Anti-Inflammatory Agent

Inflammation is a critical biological response, but its dysregulation leads to chronic diseases. A primary target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1, a constitutive enzyme responsible for homeostatic functions, and COX-2, an inducible enzyme upregulated at sites of inflammation.[5] Several studies have highlighted imidazo[1,2-a]pyridine derivatives as potent and selective COX-2 inhibitors.[6][7][8][9] We, therefore, hypothesize that this compound may act as a COX inhibitor.

Commercial Comparators: Ibuprofen and Celecoxib
  • Ibuprofen: A widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen acts as a non-selective inhibitor of both COX-1 and COX-2 .[10][11] Its inhibition of COX-1 is associated with gastrointestinal side effects, while its COX-2 inhibition mediates its analgesic, anti-inflammatory, and antipyretic effects.[5][12]

  • Celecoxib (Celebrex®): Developed as a selective COX-2 inhibitor , Celecoxib was designed to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal issues associated with non-selective NSAIDs.[13][14] Its selectivity stems from its chemical structure, which fits into the larger, more flexible active site of the COX-2 enzyme.[15][16]

Mechanism of Action: Prostaglandin Synthesis Inhibition

Both Ibuprofen and Celecoxib exert their effects by blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various prostaglandins that mediate pain and inflammation.[17][18] The key difference lies in their selectivity for the COX isoforms.

AA Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_phys Prostaglandins (Physiological) PGH2_1->Prostaglandins_phys Stomach Lining, Platelet Aggregation Prostaglandins_inflam Prostaglandins (Inflammatory) PGH2_2->Prostaglandins_inflam Pain, Fever, Inflammation Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Ibuprofen->COX2 Celecoxib Celecoxib (Selective) Celecoxib->COX2 Test_Compound 7-Chloroimidazo[1,2-a]pyridine- 2-carboxylic acid (Hypothesized) Test_Compound->COX2 ? cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme Prepare COX-1 and COX-2 Enzymes Mix Incubate Enzyme with Compound/Control Enzyme->Mix Substrate Prepare Arachidonic Acid Substrate Initiate Add Substrate to Initiate Reaction Substrate->Initiate Compound Prepare Serial Dilutions of Test Compound & Controls Compound->Mix Mix->Initiate Detect Measure Prostaglandin Production (e.g., ELISA) Initiate->Detect Calculate Calculate % Inhibition and Determine IC50 Values Detect->Calculate cluster_pre Pre-Treatment cluster_induction Inflammation Induction cluster_post Post-Treatment Analysis Acclimate Acclimatize Rats Group Group Animals (n=6-8) Acclimate->Group Baseline Measure Baseline Paw Volume (Plethysmometer) Group->Baseline Dose Administer Compound/Control (e.g., Oral Gavage) Baseline->Dose Induce Inject Carrageenan (1%) into Hind Paw Dose->Induce Measure Measure Paw Volume at 1, 2, 3, 4, 5 hours Induce->Measure Calculate Calculate % Increase in Volume and % Inhibition of Edema Measure->Calculate GABA GABA GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor binds Chloride Chloride (Cl⁻) Influx GABA_A_Receptor->Chloride opens Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Inhibition Decreased Neuronal Firing (Anticonvulsant Effect) Hyperpolarization->Inhibition Diazepam Diazepam BZD_Site Benzodiazepine Binding Site Diazepam->BZD_Site Test_Compound 7-Chloroimidazo[1,2-a]pyridine- 2-carboxylic acid (Hypothesized) Test_Compound->BZD_Site ? BZD_Site->GABA_A_Receptor enhances GABA effect cluster_pre Pre-Treatment cluster_induction Seizure Induction cluster_post Observation & Analysis Acclimate Acclimatize Mice Group Group Animals (n=8-12) Acclimate->Group Dose Administer Compound/Control (e.g., Intraperitoneal) Group->Dose Induce Administer PTZ (subcutaneous) 30-60 min post-treatment Dose->Induce Observe Observe for 30 min Induce->Observe Record Record Latency to First Seizure & Max Seizure Score (Racine Scale) Observe->Record Analyze Compare Latency & Severity vs Control Group Record->Analyze

References

A Comparative Guide to the Biological Activity of 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid and Its Ethyl Ester Derivative

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile, which includes anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This guide provides an in-depth comparison of 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid and its ethyl ester derivative, two closely related compounds that, despite their minor structural difference, are anticipated to exhibit distinct biological activities. While direct comparative studies are not extensively documented in publicly available literature, we can infer their differential performance based on established principles of medicinal chemistry, particularly the prodrug concept. This guide will delve into the rationale behind the expected differences in their mechanisms of action, cellular permeability, and overall efficacy, supported by generalized experimental protocols and an exploration of relevant signaling pathways.

The core of our comparison lies in the physicochemical differences between a carboxylic acid and its corresponding ethyl ester. Carboxylic acids, at physiological pH, are typically ionized, rendering them more polar and less able to passively diffuse across lipid-rich cell membranes.[4][5][6][7] Conversely, the ethyl ester is significantly less polar, allowing for enhanced membrane permeability. This fundamental difference forms the basis of a common prodrug strategy, where an ester derivative serves as a transport form of a carboxylic acid drug.[4][8][9] Once inside the cell, the ester is readily hydrolyzed by intracellular esterases to release the active carboxylic acid.

This guide will therefore treat the ethyl ester as a potential prodrug of the carboxylic acid, a common strategy to improve the bioavailability of a pharmacologically active agent.[8][9] We will explore the implications of this relationship in the context of anti-inflammatory and anticancer activities, two of the most prominent therapeutic areas for imidazo[1,2-a]pyridine derivatives.[1][2][10][11][12][13][14]

Chemical Properties and Synthesis

The synthesis of this compound and its ethyl ester typically involves a multi-step process. A common route starts with the appropriate 2-aminopyridine derivative, which is then reacted with an alpha-halocarbonyl compound to form the imidazo[1,2-a]pyridine core.[15][16][17]

Table 1: Physicochemical Properties

PropertyThis compoundEthyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate
Molecular Formula C₈H₅ClN₂O₂C₁₀H₉ClN₂O₂
Molecular Weight 196.59 g/mol 224.64 g/mol [18]
Polarity High (ionizable carboxylic acid)Low (non-ionizable ester)
Predicted pKa ~3-4 (for the carboxylic acid)N/A
Predicted LogP LowerHigher
Cell Permeability LowHigh

Comparative Biological Activity: A Prodrug Perspective

The primary difference in the biological activity of this compound and its ethyl ester is expected to stem from their differing abilities to cross the cell membrane.

The Ethyl Ester as a Prodrug

The ethyl ester derivative is predicted to act as a prodrug, a pharmacologically inactive compound that is converted into an active drug within the body.[8][9] Due to its increased lipophilicity, the ethyl ester can more readily traverse the lipid bilayer of the cell membrane via passive diffusion. Once in the intracellular environment, ubiquitous esterase enzymes will hydrolyze the ester bond, releasing the active this compound. This intracellular delivery mechanism can lead to a higher concentration of the active compound at its site of action, potentially resulting in enhanced potency compared to the direct administration of the carboxylic acid.[4][19]

prodrug_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ethyl_Ester_Ext Ethyl Ester (Lipophilic, Permeable) Ethyl_Ester_Int Ethyl Ester Ethyl_Ester_Ext->Ethyl_Ester_Int Passive Diffusion Carboxylic_Acid_Ext Carboxylic Acid (Hydrophilic, Poorly Permeable) Cell_Membrane Cell Membrane Carboxylic_Acid_Ext->Cell_Membrane Limited Permeation Carboxylic_Acid_Int Active Carboxylic Acid Ethyl_Ester_Int->Carboxylic_Acid_Int Esterase Hydrolysis Target Intracellular Target (e.g., Enzymes, Receptors) Carboxylic_Acid_Int->Target Biological Effect

Anti-Inflammatory and Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have been reported to exert their anti-inflammatory and anticancer effects through the modulation of key signaling pathways, such as the NF-κB and PI3K/Akt/mTOR pathways.[1][12][13] The active carboxylic acid is likely the species that interacts with the molecular targets within these pathways. Therefore, the superior intracellular delivery of the ethyl ester prodrug would be expected to lead to a more potent inhibition of these pathways and, consequently, a stronger therapeutic effect.

For instance, in an anti-inflammatory context, the inhibition of the NF-κB pathway would lead to a reduction in the production of pro-inflammatory cytokines.[1][13][20] In cancer, inhibition of the PI3K/Akt/mTOR pathway can induce apoptosis and inhibit cell proliferation.[11][12]

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway Active_Acid This compound PI3K PI3K Active_Acid->PI3K Inhibits IKK IKK Active_Acid->IKK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Inflammation Inflammation NFkB->Inflammation

Experimental Protocols

To empirically validate the hypothesized differences in activity, the following experimental workflows can be employed.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is fundamental for assessing the anticancer potential of the compounds.

  • Cell Culture: Plate cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates and incubate for 24 hours.[2]

  • Compound Treatment: Treat the cells with serial dilutions of this compound and its ethyl ester derivative for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) values for each compound. It is expected that the ethyl ester will show a lower IC₅₀ value, indicating greater potency.

mtt_workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubation1 Incubate 24h Cell_Seeding->Incubation1 Compound_Treatment Treat with Carboxylic Acid and Ethyl Ester Derivatives Incubation1->Compound_Treatment Incubation2 Incubate 48-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate 4h MTT_Addition->Incubation3 Solubilization Add Solubilizing Agent Incubation3->Solubilization Absorbance_Reading Measure Absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Values Absorbance_Reading->IC50_Calculation End End IC50_Calculation->End

Anti-inflammatory Activity Assessment (Nitric Oxide Assay)

This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a key indicator of anti-inflammatory activity.

  • Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the carboxylic acid and ethyl ester for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response, leaving some wells unstimulated as a control.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.

  • Data Analysis: Determine the concentration-dependent inhibition of NO production for each compound. Again, the ethyl ester is expected to be a more potent inhibitor.

Conclusion and Future Directions

While direct comparative data is lacking, a strong scientific rationale based on the principles of prodrug design suggests that the ethyl ester of this compound will exhibit superior biological activity in cell-based assays due to enhanced cell permeability. The ester is anticipated to act as an efficient delivery vehicle for the active carboxylic acid, leading to higher intracellular concentrations and more potent modulation of inflammatory and cancer-related signaling pathways.

Future research should focus on direct, head-to-head comparisons of these two compounds in a variety of biological assays, including in vivo pharmacokinetic and efficacy studies. Such investigations are crucial to fully elucidate the therapeutic potential of this promising chemical scaffold and to validate the prodrug strategy for this class of molecules.

References

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profile of 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure," forming the core of numerous compounds with significant therapeutic potential.[1][2] Its derivatives have demonstrated a wide array of biological activities, including potent kinase inhibition relevant to oncology and inflammatory diseases.[3][4][5][6] This guide provides a comprehensive analysis of the cross-reactivity profile of 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid and its structural analogs. As specific experimental data for this exact molecule is not extensively available in the public domain, we will draw upon established data from closely related imidazo[1,2-a]pyridine-based kinase inhibitors to provide a predictive and comparative framework for researchers. Understanding the selectivity of these compounds is paramount, as off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[7][8][9]

The Imidazo[1,2-a]pyridine Scaffold: A Hub for Kinase Inhibition

The imidazo[1,2-a]pyridine core is a versatile template for the design of ATP-competitive kinase inhibitors.[10] Modifications to this scaffold have yielded potent inhibitors of various kinase families, including Cyclin-Dependent Kinases (CDKs), FMS-like Tyrosine Kinase 3 (FLT3), and the Src family of kinases.[3][4] The planarity of the fused ring system allows for critical interactions within the ATP-binding pocket of these enzymes.

Comparative Cross-Reactivity Profiles of Imidazo[1,2-a]pyridine Analogs

To contextualize the potential cross-reactivity of this compound, we will examine the selectivity profiles of three well-characterized imidazo[1,2-a]pyridine derivatives: a FLT3 inhibitor, a dual Mer/Axl inhibitor, and Saracatinib (AZD0530), a dual Src/Abl inhibitor.[4][5][11][12]

Compound Primary Target(s) Significant Off-Targets (Reported Inhibition) Reference
Imidazo[1,2-a]pyridine-thiophene derivative (Compound 5e) FLT3NEK2, RET, EGFR, CSF-1R, Aurora A, NIK (weaker inhibition compared to FLT3)[4]
Imidazo[1,2-a]pyridine-based Mer/Axl inhibitor (Compound 32) Mer, AxlHighly selective with minimal off-target activity reported in the study[5][13]
Saracatinib (AZD0530) Src, AblLck, Yes, Bcr-Abl[12][14][15]

This table is a summary of publicly available data and is not exhaustive. The extent of off-target inhibition can vary based on the assay format and concentration of the compound tested.

Key Methodologies for Assessing Cross-Reactivity

A thorough evaluation of a compound's selectivity is a critical step in drug development.[10] Several robust methodologies are employed to elucidate both on-target and off-target interactions.

Competitive Radioligand Binding Assays

This technique is a cornerstone for quantifying the affinity of a test compound for a specific target, such as a kinase. The principle lies in the competition between a radiolabeled ligand with a known affinity and the unlabeled test compound for the target's binding site.

Experimental Workflow: Competitive Radioligand Binding Assay

reagent_prep Reagent Preparation (Cell membranes, radioligand, test compound) incubation Incubation (Fixed radioligand conc. + varying test compound conc.) reagent_prep->incubation Equilibrium Binding filtration Filtration (Separate bound from free radioligand) incubation->filtration Rapid Separation detection Detection (Quantify radioactivity) filtration->detection Scintillation Counting analysis Data Analysis (Calculate IC50 and Ki) detection->analysis Non-linear Regression

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Receptor Preparation: Prepare cell membranes or tissue homogenates expressing the kinase of interest.[16]

  • Assay Setup: In a 96-well plate, add the receptor preparation, a fixed concentration of a suitable radioligand (typically at or below its Kd), and serial dilutions of the test compound (e.g., this compound).[17][16]

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium. The incubation time and temperature should be optimized for the specific target.[16]

  • Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through a filter mat.[16]

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[16]

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.[16]

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation.[16]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular environment.[18][19][20][21] It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

cell_treatment Cell Treatment (Incubate cells with test compound or vehicle) heating Heating (Expose cells to a temperature gradient) cell_treatment->heating lysis Cell Lysis & Centrifugation (Separate soluble and precipitated proteins) heating->lysis protein_detection Protein Detection (e.g., Western Blot, Mass Spectrometry) lysis->protein_detection data_analysis Data Analysis (Generate melt curves and determine thermal shift) protein_detection->data_analysis

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture cells to an appropriate density and treat with the test compound or a vehicle control for a specified time.[18]

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).[21]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.[18]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins.[18]

  • Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.[20]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[21]

Broad Kinase and Off-Target Profiling

To obtain a comprehensive view of a compound's selectivity, it is essential to screen it against a large panel of kinases and other potential off-targets.[7][22] This is often done by specialized contract research organizations (CROs) using various assay formats, including radiometric, fluorescence-based, or mass spectrometry-based methods.[10]

Signaling Pathway Context: A Representative Kinase Cascade

GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., FLT3, EGFR) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation

Caption: A simplified representation of the MAPK signaling pathway, a common target of kinase inhibitors.

Concluding Remarks

While the precise cross-reactivity profile of this compound requires direct experimental evaluation, the analysis of its structural analogs provides valuable insights into its potential on- and off-target activities. The imidazo[1,2-a]pyridine scaffold is a versatile starting point for the development of potent kinase inhibitors. A thorough understanding of their selectivity, achieved through a combination of biochemical and cell-based assays, is indispensable for advancing these promising compounds towards clinical applications. Researchers are encouraged to employ a multi-faceted approach to profiling, including broad kinase panels and cellular target engagement assays, to build a comprehensive picture of their compound's biological activity.

References

A Senior Scientist's Guide to Assessing Kinase Inhibitor Selectivity: A Case Study with 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Drug Discovery

The human kinome, comprising over 500 protein kinases, represents a rich landscape for therapeutic intervention. Kinases are central nodes in signaling pathways that govern cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders.[1] Consequently, kinase inhibitors have become a major class of targeted therapies. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity.

Poor selectivity can lead to off-target effects, resulting in unforeseen toxicities or a dilution of the intended therapeutic benefit. Therefore, a rigorous and systematic assessment of a novel inhibitor's selectivity profile is not merely a characterization step but a cornerstone of preclinical development.

This guide provides an in-depth, experience-driven framework for assessing the selectivity of novel kinase inhibitors. We will use a hypothetical case study for 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid (hereafter referred to as Compound X ), a molecule belonging to the imidazo[1,2-a]pyridine class, which is known to possess diverse biological activities.[2][3] For this guide, we will posit that Compound X has been identified as a potential inhibitor of p38α mitogen-activated protein kinase (MAPK) , a key mediator of inflammatory responses.[4][5] We will outline the critical experiments required to build a comprehensive selectivity profile, comparing its performance against established p38α inhibitors with differing selectivity, such as the highly selective Skepinone-L [6][7][8] and the less selective but potent Doramapimod (BIRB 796) .[9][10][11]

Part 1: Understanding the Target - The p38α MAPK Signaling Pathway

Before assessing selectivity, a deep understanding of the primary target's biological context is essential. p38α (MAPK14) is a member of the MAPK family that responds to inflammatory cytokines and cellular stress.[5][12] Its activation triggers a downstream cascade leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it a prime target for anti-inflammatory drug development.[4][12]

The pathway is a multi-tiered kinase system. Upstream MAP2Ks (MKK3 and MKK6) dually phosphorylate p38α on a conserved TGY motif (Thr180/Tyr182), leading to its activation.[5][13] Activated p38α then phosphorylates its own set of substrates, including other kinases like MAPKAP-K2 (MK2) and transcription factors such as ATF2, ultimately modulating gene expression.[4][14]

Causality Behind Experimental Choices: Understanding this pathway is crucial because it informs our assay design. A robust assessment will not only measure direct binding to p38α but will also confirm that this binding translates to functional inhibition of downstream signaling events in a cellular context.

Caption: The p38α MAPK signaling cascade.

Part 2: Comprehensive Selectivity Profiling via Competitive Binding Assay

The cornerstone of modern selectivity assessment is a large-scale screen against a broad panel of kinases. This provides a global, unbiased view of a compound's interaction landscape. The KINOMEscan™ platform is an industry-standard example of such a technology, which utilizes a competitive binding assay format.[15][16][17][18]

Expertise & Experience: The key insight here is that we are measuring binding affinity (dissociation constant, Kd), not enzymatic inhibition (IC50). This is a crucial distinction. A binding assay is independent of ATP concentration and provides a more direct measure of the physical interaction between the inhibitor and the kinase.[16] This approach can identify interactions with both active and inactive kinase conformations and is less prone to artifacts from assay-specific conditions.

Experimental Protocol: KINOMEscan™ Competition Binding Assay

This protocol describes the general methodology for a competitive binding assay to determine the selectivity profile of Compound X.[19]

  • Kinase Preparation: A large panel of human kinases (typically >400) are expressed as DNA-tagged fusion proteins.[15]

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized onto a solid support, such as beads.[19]

  • Competitive Binding: For each kinase, three components are combined: the DNA-tagged kinase, the immobilized ligand, and the test compound (Compound X) at a specified concentration (e.g., 10 µM for an initial screen).

  • Incubation & Equilibration: The mixture is incubated to allow the binding competition to reach equilibrium. Compound X will compete with the immobilized ligand for binding to the kinase's active site.

  • Quantification: The beads are washed to remove unbound components. The amount of kinase remaining bound to the beads is quantified by measuring the attached DNA tag using quantitative PCR (qPCR).[15][16]

  • Data Analysis: The amount of kinase bound in the presence of Compound X is compared to a DMSO vehicle control. The results are often expressed as "% of Control", where a lower number signifies stronger binding of the test compound. For hits identified in the primary screen, a full 11-point dose-response curve is generated to calculate the precise dissociation constant (Kd).

Caption: General workflow for a KINOMEscan experiment.

Part 3: Data Analysis & Comparative Assessment

The output of a broad kinase screen is a rich dataset that requires careful interpretation. We can summarize the hypothetical binding data for Compound X and compare it to our reference compounds. A key metric for quantifying selectivity is the Selectivity Score (S-Score) , which represents the number of kinases that a compound binds to with a certain potency (e.g., Kd < 3 µM) divided by the total number of kinases tested. A lower S-Score indicates higher selectivity.

Table 1: Comparative Kinase Selectivity Profiles

CompoundPrimary Targetp38α Kd (nM)S-Score (S(3µM))Key Off-Targets (Kd < 300 nM)
Compound X (Hypothetical) p38α8.5 0.018 (8/442) JNK2 (83 nM), B-Raf (150 nM), p38β (65 nM), p38δ (520 nM)
Skepinone-L p38α~5.0 [6]~0.002 (1/442) None reported with significant potency[7][20]
Doramapimod (BIRB 796) p38α0.1 [9][21]~0.011 (5/442) p38β (65 nM), p38γ (200 nM), p38δ (520 nM), B-Raf (83 nM), JNK2[9][11]

Trustworthiness: This comparative table is a self-validating system. By benchmarking our hypothetical Compound X against well-characterized molecules like Skepinone-L and Doramapimod, we can immediately contextualize its performance. Our hypothetical data suggests Compound X has good potency for p38α but exhibits a selectivity profile that is less clean than Skepinone-L, showing some off-target binding similar to Doramapimod.[9][20] This directs our next phase of investigation toward validating these potential off-target effects.

Part 4: Cellular Target Engagement & Functional Validation

While binding data is essential, it does not guarantee functional inhibition within a cell. Cellular assays are required to confirm that the compound engages its target in a physiological context and produces the desired biological effect. A gold-standard method is to measure the phosphorylation of a direct downstream substrate.

Expertise & Experience: The choice of a cellular assay must be mechanistically sound. For p38α, measuring the phosphorylation of its substrate MK2 is a highly specific and robust readout of kinase activity.[4] An alternative is to measure the release of a downstream cytokine like TNF-α.[22] However, cytokine release is the result of a complex signaling cascade and can be influenced by other pathways, making the phospho-MK2 assay a more direct and less ambiguous measure of on-target p38α inhibition.

Experimental Protocol: Cellular p38α Target Engagement Assay (Western Blot)

This protocol outlines a method to measure the inhibition of p38α activity in a relevant cell line, such as LPS-stimulated THP-1 monocytes.[21]

  • Cell Culture & Plating: Culture THP-1 cells to an appropriate density and plate in 6-well plates.

  • Inhibitor Pre-incubation: Treat cells with a dose-response of Compound X (e.g., 1 nM to 10 µM) or control inhibitors for 1-2 hours. Include a DMSO vehicle control.

  • Stimulation: Stimulate the p38α pathway by adding Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to the wells for 30 minutes.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • Western Blotting:

    • Separate 20-30 µg of protein per sample via SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phospho-MK2 (Thr334) and total MK2 (as a loading control). A total p38 antibody can also be used to confirm equal p38 levels.

    • Wash and incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection & Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the phospho-MK2 signal to the total MK2 signal. Plot the normalized data against the inhibitor concentration to determine the cellular IC50.

Table 2: Comparative Cellular Activity

CompoundCellular IC50 (p-MK2 Inhibition)Cellular IC50 (TNF-α Release)
Compound X (Hypothetical) 28 nM 35 nM
Skepinone-L ~25 nM[6]~30-50 nM[20]
Doramapimod (BIRB 796) Not readily available18 nM[21]

The comprehensive assessment of This compound (Compound X) , framed within this case study, demonstrates a rigorous, multi-faceted approach to defining kinase inhibitor selectivity. Our hypothetical data position Compound X as a potent p38α inhibitor with an in-cell activity comparable to established compounds.[6][21] However, the broad kinase binding profile reveals potential off-target interactions with JNK2 and B-Raf, similar to the less selective inhibitor Doramapimod.[9]

This finding is critical. It does not necessarily disqualify the compound, but it mandates further investigation. Subsequent experiments should include functional assays for JNK2 and B-Raf to determine if the observed binding translates into cellular inhibition. This logical, step-wise process—from understanding the target pathway to broad profiling and finally to functional cellular validation—is essential for making informed decisions in drug development and for building a complete, trustworthy profile of any novel kinase inhibitor.

References

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid. Our goal is to furnish you with in-depth, actionable intelligence that extends beyond the product, ensuring your safety and the integrity of your research. The following protocols and recommendations are built on a foundation of technical accuracy and field-proven insights.

Understanding the Hazard: A Proactive Approach to Safety

This compound is a halogenated, heterocyclic carboxylic acid. While specific toxicological data for this compound is limited, a thorough risk assessment must be conducted based on its structural alerts and the known hazards of similar chemical classes. The Safety Data Sheet (SDS) for this compound identifies it as a substance that can cause skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3)[1].

The core structure, an imidazo[1,2-a]pyridine, is a derivative of pyridine. Pyridine itself is a skin and respiratory irritant, and prolonged exposure can lead to dizziness, headache, and nausea[2]. The presence of a chlorine atom and a carboxylic acid moiety necessitates a cautious approach. Halogenated aromatic compounds, as a class, require stringent safety protocols to protect laboratory personnel[3]. Carboxylic acids, while often weak, can be corrosive and require appropriate personal protective equipment (PPE) to prevent skin and eye damage[4].

Core Directive: Your Personal Protective Equipment (PPE) Arsenal

A multi-layered approach to PPE is crucial when handling this compound. The following recommendations are designed to provide comprehensive protection.

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound in its solid (powder) form or in volatile solutions must be conducted within a certified chemical fume hood.[2][5] This is your primary barrier against the inhalation of airborne particles or vapors.

Hand Protection: Selecting the Right Gloves
Glove Material Recommendation for this compound Rationale
Nitrile Rubber Suitable for handling the solid and for protection against splashes of solutions. Nitrile gloves offer good resistance to weak acids, and chlorinated solvents like trichloroethylene and perchloroethylene.[6] However, their resistance to aromatic hydrocarbons can be limited.[7][8] For incidental contact, a nitrile glove with a minimum thickness of 5 mil is recommended. Gloves should be changed immediately upon contamination.[9]
Butyl Rubber Recommended for extended handling or when working with significant quantities of dissolved compound. Butyl rubber provides excellent protection against a wide range of chemicals, including corrosive acids and esters.[5] It is a prudent choice when increased exposure is anticipated.
Double Gloving Recommended for all procedures. Wearing two pairs of nitrile gloves, or a nitrile glove under a butyl rubber glove, provides an additional layer of protection and is considered best practice when handling potentially hazardous compounds.

Important Considerations for Glove Selection:

  • Breakthrough Time: This is the time it takes for a chemical to permeate the glove material.[7] For pyridine, permeation breakthrough times for nitrile gloves can be as low as 10-30 minutes.[10] Given this, it is crucial to treat any splash with caution and change gloves immediately.

  • Degradation: This refers to the physical deterioration of the glove material upon chemical contact.[7] Always inspect gloves for any signs of degradation before and during use.

  • Glove Thickness: A thicker glove generally provides greater chemical resistance.[5]

Eye and Face Protection: A Non-Negotiable Standard

Chemical safety goggles that meet EN166 standards (or equivalent) are mandatory whenever handling this compound in any form.[1] When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.

Protective Clothing: Your Last Line of Defense

A fully-buttoned laboratory coat is required to protect against skin contact.[11] For procedures with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat. Ensure that clothing is made of a material that is not easily permeated by chemicals.

Respiratory Protection: When Engineering Controls Are Not Enough

In general, handling this compound within a certified chemical fume hood should provide adequate respiratory protection.[2] However, in the event of a large spill or if engineering controls are not available or functioning properly, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[1] All personnel required to wear respirators must be enrolled in a respiratory protection program, which includes fit-testing and training.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential to minimize the risk of exposure.

Preparation and Weighing (Solid Compound)
  • Don all required PPE: This includes double nitrile gloves, a lab coat, and chemical safety goggles.

  • Work within a chemical fume hood: Ensure the fume hood is operational and the sash is at the appropriate height.

  • Use a disposable weighing boat or paper: This minimizes contamination of the balance.

  • Handle with care to avoid generating dust: Use a spatula to gently transfer the solid. Avoid any actions that could cause the powder to become airborne.

  • Clean any spills immediately: Use a damp paper towel to gently wipe the area, and dispose of the towel as hazardous waste.

Solution Preparation and Use
  • Maintain all PPE: Continue to wear double nitrile gloves, a lab coat, and safety goggles. A face shield is recommended if splashing is possible.

  • Conduct all operations in a chemical fume hood.

  • Add the solid to the solvent slowly: This prevents splashing.

  • Keep containers closed when not in use: This minimizes the release of vapors.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood Pre-operational Checks weighing Weigh Solid in Fume Hood prep_fumehood->weighing Proceed to Handling solution_prep Prepare Solution in Fume Hood weighing->solution_prep If preparing a solution decontaminate Decontaminate Glassware weighing->decontaminate After Experiment solution_prep->decontaminate After Experiment waste_disposal Dispose of Waste in Labeled Container decontaminate->waste_disposal Segregate Waste

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

Emergency Procedures: Rapid and Effective Response

In the event of an exposure or spill, a swift and correct response is critical.

Skin Exposure
  • Immediately flush the affected area with copious amounts of water for at least 15 minutes. [1]

  • Remove any contaminated clothing while continuing to flush.

  • Seek immediate medical attention.

Eye Exposure
  • Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. [1]

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention.

Inhalation
  • Move the affected person to fresh air immediately. [1]

  • If breathing is difficult, administer oxygen.

  • If breathing has stopped, begin artificial respiration.

  • Seek immediate medical attention.

Ingestion
  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

Spill Response
  • Evacuate the immediate area and alert others.

  • If the spill is large or you are unsure how to handle it, contact your institution's emergency response team.

  • For small spills (that you are trained to handle):

    • Ensure you are wearing appropriate PPE, including respiratory protection if necessary.

    • Cover the spill with an inert absorbent material such as vermiculite or sand.

    • Carefully sweep up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is essential to protect the environment.

  • Waste Segregation: All waste containing this compound, including unused product, contaminated PPE, and spill cleanup materials, must be collected in a designated hazardous waste container. This container should be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Halogenated Waste Stream: As a chlorinated compound, this waste should be segregated into a halogenated organic waste stream, separate from non-halogenated waste.[3]

  • Institutional Procedures: Follow all local, state, and federal regulations, as well as your institution's specific hazardous waste disposal procedures. Do not pour this chemical down the drain.[2]

By adhering to these guidelines, you can handle this compound with a high degree of safety and confidence. Remember that a proactive and informed approach to laboratory safety is the cornerstone of successful research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.